molecular formula C13H9FN2O4 B1681247 N-Me-Thalidomide 4-fluoride CAS No. 835616-60-9

N-Me-Thalidomide 4-fluoride

Katalognummer: B1681247
CAS-Nummer: 835616-60-9
Molekulargewicht: 276.22 g/mol
InChI-Schlüssel: CRAUTELYXAAAPW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

TC-E3 5032 is a precursor in the synthesis of homodimeric proteolysis-targeting chimera technologies (PROTACs). It has been used to attach various linkers at position 4 to produce alkylated pomalidomide derivatives as intermediates in the synthesis of homodimeric PROTACs. It has also been used as an intermediate in the synthesis of HDAC6 and anaplastic lymphoma kinase (ALK) degraders.>TC E3 5032 is a precursor to Pomalidomide-based PROTACs.

Eigenschaften

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2O4/c14-7-3-1-2-6-10(7)13(20)16(12(6)19)8-4-5-9(17)15-11(8)18/h1-3,8H,4-5H2,(H,15,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRAUTELYXAAAPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20474502
Record name 1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-4-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20474502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

835616-60-9
Record name 1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-4-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20474502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,6-dioxo-3-piperidinyl)-4-fluoro-1H-isoindole-1,3(2H)-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

N-Me-Thalidomide 4-fluoride: A Technical Guide to its Mechanism of Action as a Cereblon E3 Ligase Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Me-Thalidomide 4-fluoride is a synthetic derivative of thalidomide (B1683933), recognized primarily for its role as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase. While not extensively characterized as a standalone therapeutic agent, its core mechanism of action lies in its ability to bind to CRBN, a crucial component of the CUL4-DDB1 E3 ubiquitin ligase complex. This interaction is harnessed in the development of Proteolysis Targeting Chimeras (PROTACs), where this compound functions as the E3 ligase-recruiting moiety. This technical guide delineates the fundamental mechanism of action of this compound in the context of targeted protein degradation, drawing upon the established principles of related thalidomide analogs.

Core Mechanism of Action: Cereblon-Mediated Ubiquitination

The primary mechanism of action of this compound is its function as a molecular glue that modulates the activity of the CRL4CRBN E3 ubiquitin ligase complex.[1][2][3][4]

  • Binding to Cereblon (CRBN): this compound binds to a specific pocket on the Cereblon (CRBN) protein.[2][5] CRBN serves as the substrate receptor for the Cullin 4 (CUL4) E3 ubiquitin ligase complex, which also includes Damaged DNA Binding Protein 1 (DDB1) and Regulator of Cullins 1 (ROC1).[4][]

  • Modulation of Substrate Specificity: The binding of thalidomide and its analogs to CRBN alters the conformation of the substrate-binding interface. This creates a "neosubstrate" binding pocket that can recognize proteins not typically targeted by the native CRL4CRBN complex.[1]

  • Ubiquitination and Proteasomal Degradation: When used in a PROTAC, the this compound moiety recruits the entire CRL4CRBN complex to a specific protein of interest (POI) targeted by the other end of the PROTAC. This proximity facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[7]

The N-methylation on the glutarimide (B196013) ring and the 4-fluoro substitution on the phthalimide (B116566) ring are chemical modifications intended to modulate properties such as binding affinity, stability, and synthetic utility. Studies on N-alkylated thalidomide analogs suggest that such modifications may not significantly alter certain biological activities like the inhibition of TNF-α production.[8] Fluorination of the phthalimide ring has been shown to influence CRBN binding affinity.[2]

Signaling Pathway Diagram

N-Me-Thalidomide_4-fluoride_Mechanism General Mechanism of Action cluster_PROTAC PROTAC Molecule cluster_E3_Complex CRL4-CRBN E3 Ligase Complex N-Me-Thalidomide\n4-fluoride N-Me-Thalidomide 4-fluoride Linker Linker N-Me-Thalidomide\n4-fluoride->Linker CRBN CRBN N-Me-Thalidomide\n4-fluoride->CRBN Binds POI Ligand POI Ligand Linker->POI Ligand POI Protein of Interest (POI) POI Ligand->POI Binds DDB1 DDB1 CRBN->DDB1 CRBN->POI Forms Ternary Complex (PROTAC-mediated) CUL4 CUL4 ROC1 ROC1 CUL4->ROC1 DDB1->CUL4 Proteasome 26S Proteasome POI->Proteasome Recognition Ub Ubiquitin Ub->POI Polyubiquitination Degradation Peptide Fragments Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation workflow using this compound.

Quantitative Data

Specific quantitative data for this compound, such as its binding affinity (Kd or Ki) to CRBN or its efficacy in degrading specific neosubstrates, are not widely available in peer-reviewed literature. It is primarily cited as a synthetic intermediate.[3][9] However, data for the parent compound, thalidomide, and its key derivatives provide a reference for the expected range of activity.

CompoundTargetAssay TypeValueReference
ThalidomideCRBNIsothermal Titration Calorimetry (ITC)Kd: ~250 nM[10]
Lenalidomide (B1683929)CRBNIsothermal Titration Calorimetry (ITC)Kd: ~178 nM[10]
Pomalidomide (B1683931)CRBNIsothermal Titration Calorimetry (ITC)Kd: ~157 nM[10]
ThalidomideTBD of human CRBNMicroscale Thermophoresis (MST)Ki: 8.6 µM[2]

Note: Binding affinities can vary based on the specific assay conditions and the construct of the CRBN protein used (e.g., full-length vs. thalidomide-binding domain (TBD)).

Experimental Protocols

Detailed experimental protocols for this compound are not publicly available. The following are representative protocols for assays commonly used to characterize CRBN ligands and their effects, based on methodologies described for thalidomide and its analogs.

Cereblon Binding Assay (Microscale Thermophoresis - MST)

This protocol is adapted from methodologies used to measure the affinity of thalidomide analogs to the thalidomide-binding domain (TBD) of CRBN.[2]

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) to the CRBN TBD in a competitive assay format.

Materials:

  • Recombinant human CRBN TBD (residues 319-425).

  • Fluorescent reporter ligand (e.g., BODIPY-uracil).

  • Test compound (this compound).

  • Assay buffer (e.g., PBS with 0.05% Tween-20).

  • DMSO for compound dilution.

  • MST instrument (e.g., NanoTemper Monolith).

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the fluorescent reporter ligand in DMSO. Dilute to a final working concentration in assay buffer.

    • Prepare a stock solution of the CRBN TBD in assay buffer.

    • Prepare a serial dilution of the test compound in DMSO. Further dilute this series 1:100 in assay buffer to maintain a constant final DMSO concentration (e.g., 0.5%).

  • Assay Setup:

    • Mix the CRBN TBD with the fluorescent reporter ligand at concentrations optimized for a stable MST signal.

    • In a series of capillaries, combine the TBD-reporter mix with each concentration of the test compound from the serial dilution. Include a control with buffer/DMSO instead of the test compound.

  • MST Measurement:

    • Load the capillaries into the MST instrument.

    • Perform the MST run at a constant temperature (e.g., 25°C) with appropriate LED power and MST power settings.

  • Data Analysis:

    • Monitor the change in thermophoresis as a function of the test compound concentration.

    • Fit the data to a suitable binding model (e.g., Ki model) to calculate the inhibition constant (Ki) of the test compound.

Cellular Neosubstrate Degradation Assay (Western Blot)

This protocol describes a general method to assess if a CRBN ligand induces the degradation of known neosubstrates like IKZF1 or GSPT1.

Objective: To determine if this compound induces the degradation of CRBN neosubstrates in a cellular context.

Materials:

  • Human cell line expressing CRBN and the neosubstrate of interest (e.g., MM.1S multiple myeloma cells).

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • Test compound (this compound).

  • Proteasome inhibitor (e.g., MG132) as a control.

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • Primary antibodies against the neosubstrate (e.g., anti-IKZF1), CRBN, and a loading control (e.g., anti-GAPDH or anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescence substrate.

Procedure:

  • Cell Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight (if applicable).

    • Treat the cells with a dose-response range of this compound for a specified time (e.g., 6, 12, or 24 hours). Include a vehicle control (DMSO).

    • For a control experiment, pre-treat cells with a proteasome inhibitor (MG132) for 1-2 hours before adding the test compound to confirm proteasome-dependent degradation.

  • Cell Lysis:

    • Harvest the cells and wash with cold PBS.

    • Lyse the cells in lysis buffer on ice.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Western Blotting:

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Wash again and develop the blot using a chemiluminescence substrate.

  • Data Analysis:

    • Quantify the band intensities for the neosubstrate and the loading control.

    • Normalize the neosubstrate levels to the loading control to determine the extent of degradation at each compound concentration.

Workflow Diagram

Experimental_Workflow Workflow for Characterizing a CRBN Ligand cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay A1 Prepare CRBN TBD and Fluorescent Reporter A3 Mix Reagents and Incubate A1->A3 A2 Serially Dilute Test Compound A2->A3 A4 Measure Binding via MST A3->A4 A5 Calculate Ki A4->A5 B1 Culture MM.1S Cells B2 Treat Cells with Test Compound B1->B2 B3 Lyse Cells and Prepare Lysates B2->B3 B4 Perform Western Blot (IKZF1, GAPDH) B3->B4 B5 Quantify Protein Levels B4->B5

Caption: A generalized experimental workflow for characterizing CRBN ligands.

Conclusion

This compound's mechanism of action is defined by its role as a Cereblon E3 ligase ligand. It functions by engaging the CRL4CRBN complex, a mechanism that is foundational to its application in the synthesis of PROTACs for targeted protein degradation. While its intrinsic biological activity as a standalone agent is not well-documented, its utility as a chemical tool for recruiting CRBN underscores its importance in the development of novel therapeutics. Further research is required to fully elucidate the specific impact of the N-methyl and 4-fluoro substitutions on its binding kinetics and degradation-inducing potential compared to other thalidomide analogs.

References

In-Depth Technical Guide: N-Me-Thalidomide 4-fluoride and its Interaction with Cereblon (CRBN)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thalidomide (B1683933) and its analogs, known as immunomodulatory drugs (IMiDs), have garnered significant attention in drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). These molecules function by binding to Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. This interaction modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, termed "neosubstrates".

N-Me-Thalidomide 4-fluoride is a derivative of thalidomide commonly used as a CRBN ligand in the synthesis of PROTACs. The addition of a fluorine atom can influence the binding affinity and physicochemical properties of the molecule. This guide provides a comprehensive technical overview of the binding affinity of thalidomide analogs to CRBN, with a focus on fluorinated derivatives, and details the experimental protocols used to measure these interactions.

Quantitative Binding Affinity Data

The binding affinity of thalidomide and its derivatives to CRBN is a critical parameter in the design of effective PROTACs and other CRBN-modulating agents. The following table summarizes the binding affinities of several key thalidomide analogs to CRBN. It is important to note that affinity values can vary depending on the specific experimental conditions and assay formats.

CompoundBinding Affinity (K_d or IC50)Assay MethodReference
Thalidomide~250 nM (K_d)Not Specified[1]
4-fluoro-thalidomideCorrelates with increased CRBN binding affinity compared to non-fluorinated analogsMicroscale Thermophoresis (MST)[2]
LenalidomideNot SpecifiedNot Specified[1]
PomalidomideNot SpecifiedNot Specified[1]
Iberdomide (CC-220)~150 nM (IC50)Not Specified[1]

A study systematically analyzing a set of thalidomide analogs found a clear correlation between fluorination and increased CRBN binding affinity.[2] While a specific value for 4-fluoro-thalidomide was not provided in the abstract, the research indicates its enhanced binding potential.

Signaling Pathway

Thalidomide and its analogs exert their function by hijacking the CRL4^CRBN^ E3 ubiquitin ligase complex. The binding of the IMiD to the thalidomide-binding domain (TBD) of CRBN induces a conformational change that creates a new binding surface for "neosubstrate" proteins. This leads to their ubiquitination and subsequent degradation by the 26S proteasome.

CRL4_CRBN_Pathway cluster_ubiquitination Ubiquitination CUL4 CUL4 DDB1 DDB1 RBX1 RBX1 CRBN CRBN DDB1->CRBN Neosubstrate Neosubstrate (e.g., IKZF1/3) CRBN->Neosubstrate recruits IMiD N-Me-Thalidomide 4-fluoride IMiD->CRBN binds to Proteasome 26S Proteasome Neosubstrate->Proteasome targeted to Ub Ubiquitin Ub->Neosubstrate attached to Degradation Degradation Products Proteasome->Degradation leads to ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Prep_Protein Prepare purified CRBN solution Degas Degas both solutions Prep_Protein->Degas Prep_Ligand Prepare thalidomide analog solution in matched buffer Prep_Ligand->Degas Load_Protein Load CRBN into sample cell Degas->Load_Protein Load_Ligand Load ligand into injection syringe Degas->Load_Ligand Titration Inject ligand into protein solution sequentially Load_Protein->Titration Load_Ligand->Titration Measure_Heat Measure heat change upon each injection Titration->Measure_Heat Integrate Integrate heat pulses Measure_Heat->Integrate Plot Plot heat change vs. molar ratio Integrate->Plot Fit Fit binding isotherm to determine K_d, n, ΔH Plot->Fit SPR_Workflow Immobilize Immobilize CRBN on sensor chip Prepare_Analyte Prepare serial dilutions of thalidomide analog Immobilize->Prepare_Analyte Association Inject analyte and measure association Prepare_Analyte->Association Dissociation Flow buffer and measure dissociation Association->Dissociation Regeneration Inject regeneration solution to remove bound analyte Dissociation->Regeneration Data_Analysis Fit sensorgrams to determine k_a, k_d, and K_d Dissociation->Data_Analysis Regeneration->Association Next concentration CETSA_Workflow Treat_Cells Treat cells/lysates with thalidomide analog or vehicle Heat_Samples Heat samples across a temperature gradient Treat_Cells->Heat_Samples Separate_Proteins Separate soluble from aggregated proteins Heat_Samples->Separate_Proteins Detect_CRBN Detect soluble CRBN (e.g., Western Blot) Separate_Proteins->Detect_CRBN Plot_Curve Plot soluble CRBN vs. Temperature Detect_CRBN->Plot_Curve Determine_Tm Determine melting temperature (T_m) shift Plot_Curve->Determine_Tm

References

The Biological Activity of N-Me-Thalidomide 4-fluoride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activity of N-Me-Thalidomide 4-fluoride, a synthetic ligand for the E3 ubiquitin ligase Cereblon (CRBN). While specific quantitative data for this compound is not extensively available in the public domain, this document extrapolates its likely biological functions and mechanism of action based on its structural similarity to other well-characterized thalidomide (B1683933) analogs. This guide details the presumed signaling pathways, offers detailed experimental protocols for assessing its biological activity, and presents comparative data for related compounds to provide a foundational resource for researchers in the field of targeted protein degradation.

Introduction

This compound has been identified as a Cereblon (CRBN) ligand used in the synthesis of more complex molecules, such as "Anti-inflammatory agent 70," a Proteolysis Targeting Chimera (PROTAC) designed to degrade the STING protein.[1][2][3][4] As a derivative of thalidomide, this compound is presumed to function as a molecular glue, modulating the substrate specificity of the CRL4-CRBN E3 ubiquitin ligase complex.[5] This guide will explore the anticipated biological activities and provide the necessary technical information for its further investigation.

Presumed Mechanism of Action: The CRL4-CRBN Pathway

Thalidomide and its analogs exert their biological effects by binding to Cereblon, a component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4).[5] This binding event alters the substrate recognition properties of CRBN, leading to the ubiquitination and subsequent proteasomal degradation of specific proteins known as "neosubstrates."[5] Key neosubstrates for many thalidomide analogs include the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[6][7][8] The degradation of these factors is central to the immunomodulatory and anti-cancer effects of these compounds.[6][7][8]

Given its structure, this compound is expected to follow this mechanism. The methylation on the glutarimide (B196013) nitrogen and the fluorine substitution on the phthalimide (B116566) ring may influence its binding affinity for CRBN and the subsequent recruitment of neosubstrates.

G cluster_CRL4_CRBN CRL4-CRBN E3 Ligase Complex cluster_Ubiquitination Ubiquitination Cascade CUL4 Cullin 4 DDB1 DDB1 CUL4->DDB1 RBX1 RBX1 CUL4->RBX1 Neosubstrate Neosubstrate (e.g., IKZF1, STING) CUL4->Neosubstrate Polyubiquitination CRBN Cereblon (CRBN) DDB1->CRBN CRBN->Neosubstrate Recruitment E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 E2->CUL4 Ub Ubiquitin Ub->E1 NMeThal N-Me-Thalidomide 4-fluoride NMeThal->CRBN Binding Proteasome 26S Proteasome Neosubstrate->Proteasome Degradation Degradation Degraded Peptides Proteasome->Degradation

Figure 1. Presumed signaling pathway of this compound.

Quantitative Biological Data

Table 1: Cereblon Binding Affinity of Thalidomide Analogs

CompoundAssay MethodKd / IC50Reference
ThalidomideTR-FRETIC50 = 22.4 nM[9]
(S)-ThalidomideTR-FRETIC50 = 11.0 nM[9]
(R)-ThalidomideTR-FRETIC50 = 200.4 nM[9]
LenalidomideTR-FRETIC50 = 8.9 nM[9]
PomalidomideTR-FRETIC50 = 6.4 nM[9]
Avadomide (CC-122)TR-FRETIC50 = 44.4 nM[9]

Note: The binding affinity can vary depending on the specific experimental conditions and protein constructs used.

Table 2: Neosubstrate Degradation Efficacy of Thalidomide Analogs

CompoundNeosubstrateCell LineDC50Reference
LenalidomideIKZF1MM.1S~10-100 nM[8]
PomalidomideIKZF1MM.1S~1-10 nM[8]
IberdomideIKZF1T cellsNot specified[6]

Note: DC50 values represent the concentration required to induce 50% degradation of the target protein.

Detailed Experimental Protocols

The following protocols are generalized methods for assessing the biological activity of Cereblon-binding molecules like this compound.

Cereblon Binding Assays

G cluster_SPR Surface Plasmon Resonance (SPR) cluster_ITC Isothermal Titration Calorimetry (ITC) cluster_FP Fluorescence Polarization (FP) SPR1 Immobilize CRBN on sensor chip SPR2 Flow N-Me-Thal-4F over surface SPR1->SPR2 SPR3 Measure change in refractive index SPR2->SPR3 SPR4 Calculate Kd SPR3->SPR4 ITC1 Place CRBN in sample cell ITC2 Titrate N-Me-Thal-4F into cell ITC1->ITC2 ITC3 Measure heat change ITC2->ITC3 ITC4 Determine Kd, ΔH, ΔS ITC3->ITC4 FP1 Incubate CRBN with fluorescent tracer FP2 Add N-Me-Thal-4F FP1->FP2 FP3 Measure change in polarization FP2->FP3 FP4 Calculate IC50 FP3->FP4

Figure 2. Experimental workflows for Cereblon binding assays.

SPR is a label-free technique to measure real-time binding kinetics.[10][11][12][13][14]

  • Immobilization: Recombinant human Cereblon (CRBN) is immobilized on a sensor chip (e.g., CM5) via amine coupling.

  • Binding: A series of concentrations of this compound in a suitable running buffer (e.g., HBS-EP+) are flowed over the sensor chip.

  • Detection: The change in the refractive index at the chip surface, which is proportional to the mass of bound analyte, is monitored in real-time to generate sensorgrams.

  • Data Analysis: The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir). The equilibrium dissociation constant (Kd) is calculated as koff/kon.

ITC directly measures the heat released or absorbed during a binding event.[10][15][16][17][18]

  • Sample Preparation: A solution of purified CRBN is placed in the sample cell of the calorimeter, and a solution of this compound is loaded into the injection syringe. Both are in the same buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

  • Titration: The this compound solution is injected in small aliquots into the CRBN solution.

  • Heat Measurement: The heat change upon each injection is measured.

  • Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to protein. The resulting isotherm is fitted to a binding model to determine the Kd, stoichiometry (n), and enthalpy (ΔH) of binding.

Neosubstrate Degradation Assay (Western Blot)

This assay determines the ability of the compound to induce the degradation of a target protein.

  • Cell Culture and Treatment: A relevant cell line (e.g., MM.1S for IKZF1) is cultured to ~70-80% confluency. The cells are then treated with varying concentrations of this compound for a specified time (e.g., 4, 8, 24 hours).

  • Cell Lysis: Cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a BCA assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody against the neosubstrate of interest (e.g., anti-IKZF1). A loading control antibody (e.g., anti-GAPDH or anti-β-actin) is also used.

  • Detection: The membrane is incubated with an appropriate HRP-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.

  • Quantification: The band intensities are quantified using densitometry software. The level of the target protein is normalized to the loading control. The DC50 value can be calculated from the dose-response curve.

In Vitro Ubiquitination Assay

This assay directly measures the ubiquitination of a target protein in the presence of the compound.[5][19][20][21]

  • Reaction Setup: A reaction mixture is prepared containing recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), ubiquitin, ATP, the CRL4-CRBN complex, the neosubstrate, and the test compound (this compound).

  • Incubation: The reaction is incubated at 37°C for a specified time (e.g., 60-90 minutes).

  • Termination: The reaction is stopped by adding SDS-PAGE loading buffer.

  • Analysis: The reaction products are analyzed by Western blotting using an antibody against the neosubstrate to detect higher molecular weight ubiquitinated species.

Anti-Inflammatory Activity Assay

This assay measures the inhibition of pro-inflammatory cytokine production.[22][23][24][25][26]

  • Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., THP-1) are cultured.

  • Treatment and Stimulation: Cells are pre-treated with various concentrations of this compound for 1-2 hours, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS).

  • Cytokine Measurement: After an incubation period (e.g., 18-24 hours), the cell culture supernatant is collected. The concentration of a pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α), is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: The percentage of TNF-α inhibition is calculated relative to the LPS-stimulated control without the compound. An IC50 value can be determined from the dose-response curve.

Anti-Angiogenic Activity: Endothelial Tube Formation Assay

This assay assesses the ability of a compound to inhibit the formation of capillary-like structures by endothelial cells.[27][28][29][30][31]

  • Plate Coating: A 96-well plate is coated with a basement membrane matrix (e.g., Matrigel) and allowed to solidify at 37°C.

  • Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto the solidified matrix in the presence of various concentrations of this compound.

  • Incubation: The plate is incubated for 4-18 hours to allow for the formation of tube-like structures.

  • Visualization and Quantification: The formation of endothelial cell networks is visualized using a microscope. The extent of tube formation can be quantified by measuring parameters such as total tube length, number of junctions, and number of loops using imaging software.

Conclusion

This compound is a valuable chemical entity for the development of targeted protein degraders. Based on its structural similarity to thalidomide, it is predicted to function by binding to Cereblon and inducing the degradation of neosubstrates. While direct biological data for this specific compound is sparse, the experimental protocols and comparative data provided in this guide offer a robust framework for its characterization. Future research should focus on quantifying its binding affinity for Cereblon, identifying its specific neosubstrate profile, and evaluating its efficacy in relevant cellular and in vivo models. This will fully elucidate the therapeutic potential of this compound and the novel protein degraders derived from it.

References

An In-depth Technical Guide to N-Me-Thalidomide 4-fluoride as a Cereblon E3 Ligase Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-Me-Thalidomide 4-fluoride as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase. While direct quantitative binding data for this compound is not extensively available in public literature, this document aggregates data for closely related and foundational thalidomide (B1683933) analogs to provide a robust framework for its application. Detailed experimental protocols for the characterization of Cereblon ligands and the evaluation of protein degradation are provided, alongside illustrative diagrams of key biological pathways and experimental workflows. This guide is intended to be a practical resource for researchers in the field of targeted protein degradation, particularly those utilizing Cereblon-based Proteolysis Targeting Chimeras (PROTACs).

Introduction to Cereblon and Thalidomide Analogs

Cereblon (CRBN) is a substrate receptor within the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4). The CRL4-CRBN complex, which also includes DDB1 and ROC1, is a key component of the ubiquitin-proteasome system, responsible for marking proteins for degradation. The discovery that immunomodulatory imide drugs (IMiDs), such as thalidomide, bind to Cereblon was a seminal moment in the field of targeted protein degradation. These small molecules act as "molecular glues," altering the substrate specificity of the CRL4-CRBN complex to induce the ubiquitination and subsequent degradation of proteins not typically targeted by the native E3 ligase, known as neosubstrates.

This compound is a derivative of thalidomide designed for incorporation into heterobifunctional degraders like PROTACs. The 4-fluoro substitution on the phthalimide (B116566) ring is a common modification in the design of Cereblon ligands, and the N-methylation of the glutarimide (B196013) ring can influence binding and metabolic stability. These ligands are crucial components of PROTACs, where they serve to recruit the E3 ligase to a target protein of interest, leading to its degradation.

Quantitative Data for Cereblon Ligands

Table 1: Binding Affinity of Thalidomide Analogs to Cereblon

CompoundAssay TypeBinding Constant (Value)Binding Constant (Parameter)
Thalidomide-~250Kd (nM)
(S)-ThalidomideTR-FRET11.0IC50 (nM)
(R)-ThalidomideTR-FRET200.4IC50 (nM)
Lenalidomide (B1683929)TR-FRET8.9IC50 (nM)
PomalidomideTR-FRET6.4IC50 (nM)
Iberdomide-~150IC50 (nM)

Note: Binding affinities can vary based on experimental conditions and the specific protein constructs used.

The true utility of a Cereblon ligand within a PROTAC is measured by the degradation of the target protein. The following table includes data for "Anti-inflammatory agent 70" (HY-157570), a molecule synthesized using this compound, and "PROTAC IRAK4 degrader-1", which utilizes a thalidomide-based ligand.

Table 2: Degradation Potency of PROTACs Utilizing Thalidomide-Based Ligands

PROTACTarget ProteinCell LineDC50 (nM)Dmax (%)
Anti-inflammatory agent 70 (HY-157570)TYK2-2.1>60
PROTAC IRAK4 degrader-1IRAK4OCI-LY-10->50% at 1 µM

Signaling Pathways and Experimental Workflows

Cereblon-Mediated Protein Degradation Pathway

The following diagram illustrates the mechanism of action for a PROTAC utilizing a Cereblon ligand.

CRL4_CRBN_PROTAC_Pathway cluster_0 PROTAC-Mediated Ternary Complex Formation cluster_1 CRL4-CRBN E3 Ligase Complex cluster_2 Ubiquitination and Degradation PROTAC PROTAC (this compound-Linker-Warhead) POI Protein of Interest (POI) PROTAC->POI binds to CRBN Cereblon (CRBN) PROTAC->CRBN binds to Ub_POI Poly-ubiquitinated POI DDB1 DDB1 CRBN->DDB1 associates with CUL4A CUL4A CUL4A->POI Poly-ubiquitinates ROC1 ROC1 CUL4A->ROC1 associates with DDB1->CUL4A associates with E1 E1 Ub-Activating Enzyme E2 E2 Ub-Conjugating Enzyme E1->E2 transfers Ub E2->CUL4A transfers Ub to Ub Ubiquitin (Ub) Proteasome Proteasome Ub_POI->Proteasome targeted to Degraded_POI Degraded Peptides Proteasome->Degraded_POI degrades into

PROTAC-induced protein degradation via the CRL4-CRBN complex.
Experimental Workflow for PROTAC Evaluation

This diagram outlines a typical workflow for the discovery and characterization of a novel PROTAC.

PROTAC_Evaluation_Workflow cluster_0 Biochemical & Biophysical Characterization cluster_1 Cellular Assays cluster_2 Selectivity & Off-Target Analysis A Synthesize PROTAC with This compound B Confirm Binary Binding (PROTAC to POI and CRBN) (e.g., SPR, ITC) A->B C Assess Ternary Complex Formation (POI-PROTAC-CRBN) (e.g., TR-FRET) B->C D Cellular Degradation Assay (e.g., Western Blot, MS) C->D E Determine DC50 and Dmax D->E F Assess Cellular Phenotype (e.g., Viability, Apoptosis) E->F G Proteome-wide Profiling (e.g., Quantitative Mass Spectrometry) E->G H Validate Off-Target Hits G->H

A generalized workflow for the evaluation of a PROTAC molecule.

Detailed Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Cereblon Binding

Principle: This competitive binding assay measures the displacement of a fluorescently labeled tracer from the Cereblon protein by a test compound. A terbium (Tb)-labeled anti-tag antibody binds to a tagged Cereblon protein (donor), and a fluorescently labeled thalidomide analog (acceptor) binds to Cereblon's binding pocket. In the absence of a competitor, FRET occurs. A test compound that binds to Cereblon will displace the fluorescent tracer, leading to a decrease in the FRET signal.

Materials:

  • GST- or His-tagged recombinant human Cereblon (full-length or thalidomide-binding domain).

  • Tb-labeled anti-GST or anti-His antibody (donor).

  • Fluorescently labeled thalidomide analog (e.g., BODIPY-FL thalidomide) (acceptor).

  • Test compound (this compound).

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% BSA, 0.01% Tween-20).

  • 384-well low-volume white plates.

  • TR-FRET-compatible plate reader.

Procedure:

  • Prepare a serial dilution of the test compound in assay buffer.

  • Add 2 µL of the test compound or vehicle control to the wells of the 384-well plate.

  • Prepare a mixture of the tagged Cereblon protein and the Tb-labeled antibody in assay buffer. Add 4 µL of this mixture to each well.

  • Prepare a solution of the fluorescently labeled thalidomide analog in assay buffer. Add 4 µL of this solution to each well.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the TR-FRET signal on a compatible plate reader, with excitation at ~340 nm and emission at both ~620 nm (donor) and ~665 nm (acceptor).

  • Calculate the ratio of the acceptor to donor emission and plot against the test compound concentration to determine the IC50 value.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Principle: SPR measures the real-time binding of an analyte (the Cereblon ligand) to a ligand (immobilized Cereblon protein) on a sensor chip. The binding event causes a change in the refractive index at the sensor surface, which is proportional to the mass change. This allows for the determination of association (k_on) and dissociation (k_off) rates, and the equilibrium dissociation constant (K_D).

Materials:

  • Recombinant human Cereblon protein.

  • SPR sensor chip (e.g., CM5).

  • Amine coupling kit (EDC, NHS, ethanolamine).

  • Test compound (this compound).

  • Running buffer (e.g., HBS-EP+).

  • SPR instrument.

Procedure:

  • Immobilize the Cereblon protein onto the sensor chip surface via amine coupling.

  • Prepare a series of concentrations of the test compound in running buffer.

  • Inject the test compound solutions over the sensor surface at a constant flow rate, followed by a dissociation phase with running buffer.

  • Regenerate the sensor surface between injections if necessary.

  • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to obtain k_on, k_off, and K_D values.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

Principle: ITC directly measures the heat changes associated with a binding event. A solution of the ligand is titrated into a solution of the protein, and the heat released or absorbed is measured. The resulting binding isotherm can be used to determine the binding affinity (K_D), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Materials:

  • Purified recombinant Cereblon protein.

  • Test compound (this compound).

  • Dialysis buffer.

  • Isothermal titration calorimeter.

Procedure:

  • Dialyze the protein and dissolve the compound in the same buffer to minimize heat of dilution effects.

  • Load the protein solution into the sample cell and the compound solution into the injection syringe.

  • Perform a series of small injections of the compound into the protein solution, allowing the system to reach equilibrium after each injection.

  • Measure the heat change associated with each injection.

  • Integrate the heat peaks and plot against the molar ratio of ligand to protein. Fit the data to a binding model to determine the thermodynamic parameters.

Western Blotting for Cellular Protein Degradation

Principle: This method quantifies the amount of a target protein in cells following treatment with a PROTAC. Cell lysates are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the target protein and a loading control.

Materials:

  • Cell line of interest.

  • PROTAC containing this compound.

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF or nitrocellulose membrane.

  • Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system.

Procedure:

  • Plate cells and treat with a dose-response of the PROTAC for a specified time (e.g., 24 hours).

  • Lyse the cells and quantify the protein concentration.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane and probe with primary antibodies, followed by HRP-conjugated secondary antibodies.

  • Visualize the protein bands using ECL and an imaging system.

  • Quantify the band intensities and normalize the target protein levels to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.

Conclusion

This compound is a valuable chemical entity for the construction of Cereblon-recruiting PROTACs. While direct biophysical characterization of its binding to Cereblon is not widely published, the extensive data available for its parent compound, thalidomide, and other key analogs provides a strong basis for its use in targeted protein degradation. The experimental protocols detailed in this guide offer a robust framework for researchers to characterize novel PROTACs incorporating this and similar Cereblon ligands, enabling the advancement of this transformative therapeutic modality. Future studies are warranted to fully elucidate the specific binding kinetics and thermodynamic profile of this compound to further refine its application in drug design.

N-Me-Thalidomide 4-fluoride as a PROTAC Component: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new era in therapeutic intervention, shifting the paradigm from protein inhibition to targeted protein degradation. This technology leverages the cell's endogenous ubiquitin-proteasome system to selectively eliminate proteins of interest. A critical component of a PROTAC is the E3 ligase ligand, which recruits an E3 ubiquitin ligase to the target protein. N-Me-Thalidomide 4-fluoride has emerged as a valuable moiety for engaging the Cereblon (CRBN) E3 ligase, a widely exploited ligase in PROTAC design. This technical guide provides an in-depth overview of the discovery and application of this compound as a PROTAC component, with a focus on its use in the development of degraders for the Stimulator of Interferon Genes (STING) protein.

Core Concepts of PROTAC Technology

PROTACs are heterobifunctional molecules comprising three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The simultaneous binding of the PROTAC to both the POI and the E3 ligase results in the formation of a ternary complex. This proximity induces the E3 ligase to ubiquitinate the POI, marking it for degradation by the 26S proteasome.

This compound as a CRBN Ligand

This compound is a derivative of thalidomide, a well-known immunomodulatory drug that was later discovered to bind to CRBN, a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex (CRL4^CRBN^). The fluorine substitution at the 4-position of the phthalimide (B116566) ring serves as a versatile chemical handle for linker attachment via nucleophilic aromatic substitution (SNAr) reactions, facilitating the synthesis of PROTACs. The N-methylation of the glutarimide (B196013) ring can modulate physicochemical properties and binding interactions.

Application in STING Degradation

The STING pathway is a crucial component of the innate immune system. However, its aberrant activation is implicated in various autoimmune and inflammatory diseases. Targeted degradation of STING using PROTACs represents a promising therapeutic strategy. Researchers have developed STING-degrading PROTACs by linking a STING inhibitor to a CRBN ligand.

A notable example involves the development of STING-targeting PROTACs, SP22 and SP23, which utilize a derivative of the STING inhibitor C-170 and a pomalidomide-based CRBN ligand. While the primary literature cited for this application uses pomalidomide, the synthetic principles and experimental methodologies are directly applicable to PROTACs employing this compound.

Quantitative Data

The following table summarizes the degradation potency of the STING-targeting PROTACs SP22 and SP23 in THP-1 cells.

CompoundTarget ProteinCell LineDC50 (μM)
SP22STINGTHP-19.2[1][2]
SP23STINGTHP-13.2[1][2]

Table 1: In vitro degradation data for STING-targeting PROTACs.

Experimental Protocols

Synthesis of this compound based PROTACs

The synthesis of a PROTAC involves the separate synthesis of the target-binding ligand with a linker attachment point, the E3 ligase ligand with a compatible linker, and their subsequent conjugation. The following is a generalized protocol for the synthesis of a PROTAC utilizing this compound.

Step 1: Synthesis of this compound with a Linker Precursor

  • Synthesis of 4-Fluorophthalic Anhydride (B1165640): 4-Fluorophthalic acid is refluxed with acetic anhydride. Upon cooling, the product crystallizes and is collected by filtration.

  • Condensation with 3-Amino-N-methyl-2,6-piperidinedione: 4-Fluorophthalic anhydride is reacted with 3-amino-N-methyl-2,6-piperidinedione hydrochloride in the presence of a base (e.g., sodium acetate) in a suitable solvent like acetic acid under reflux. The product, this compound, precipitates upon cooling and is collected by filtration.

  • Linker Attachment: The fluorine atom on this compound is displaced by a nucleophilic amine on a linker precursor (e.g., a Boc-protected diamine) via an SNAr reaction in a polar aprotic solvent such as DMSO.

Step 2: Synthesis of the Target-Binding Ligand with a Linker

The target-binding ligand is synthesized with a functional group (e.g., a carboxylic acid or an amine) suitable for amide bond formation with the linker attached to the E3 ligase ligand.

Step 3: PROTAC Assembly

The linker-modified this compound and the linker-modified target-binding ligand are coupled using standard peptide coupling reagents (e.g., HATU, HOBt, DIPEA) in a solvent like DMF. The final PROTAC is then purified by chromatography.

Western Blotting for STING Degradation

This protocol details the assessment of STING protein degradation in cultured cells following PROTAC treatment.

  • Cell Culture and Treatment:

    • Plate THP-1 cells at a suitable density in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Treat the cells with varying concentrations of the STING-targeting PROTAC or DMSO as a vehicle control for a specified duration (e.g., 24 hours).

  • Cell Lysis:

    • Harvest the cells by centrifugation and wash with ice-cold PBS.

    • Lyse the cell pellet in RIPA buffer containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against STING overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the STING protein levels to the loading control.

    • Calculate the percentage of STING degradation relative to the vehicle-treated control.

    • Determine the DC50 value by plotting the percentage of degradation against the PROTAC concentration and fitting the data to a dose-response curve.

In Vivo Cisplatin-Induced Acute Kidney Injury Model

This protocol describes the evaluation of a STING-targeting PROTAC's efficacy in a mouse model of acute kidney injury.

  • Animal Husbandry:

    • Use male C57BL/6 mice (8-10 weeks old).

    • House the animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Experimental Groups:

    • Divide the mice into several groups: a vehicle control group, a cisplatin-only group, and cisplatin (B142131) + PROTAC treatment groups at different doses.

  • Drug Administration:

    • Administer the PROTAC or vehicle intraperitoneally (i.p.) for a specified number of days.

    • On a designated day, induce acute kidney injury by a single i.p. injection of cisplatin (e.g., 20 mg/kg).

  • Monitoring and Sample Collection:

    • Monitor the body weight of the mice daily.

    • At a specified time point after cisplatin injection (e.g., 72 hours), collect blood samples via cardiac puncture for serum analysis (BUN and creatinine).

    • Euthanize the mice and harvest the kidneys for histopathological analysis (H&E and PAS staining) and protein extraction for Western blotting.

  • Data Analysis:

    • Analyze serum BUN and creatinine (B1669602) levels to assess kidney function.

    • Score kidney tissue sections for tubular injury.

    • Perform Western blot analysis on kidney lysates to measure STING protein levels and markers of inflammation and apoptosis.

Visualizations

PROTAC_Mechanism_of_Action cluster_0 PROTAC-mediated Ternary Complex Formation cluster_1 Ubiquitination and Degradation PROTAC PROTAC (this compound based) POI Protein of Interest (e.g., STING) PROTAC->POI binds CRBN CRBN PROTAC->CRBN binds Ub Ubiquitin POI->Ub Polyubiquitination Proteasome 26S Proteasome POI->Proteasome Targeted for Degradation Degraded_POI Degraded Protein Fragments CRL4 CUL4-DDB1-RBX1 CRBN->CRL4 recruits CRL4->POI Ubiquitinates Proteasome->Degraded_POI Degrades Experimental_Workflow_STING_Degradation cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis A THP-1 Cell Culture B PROTAC Treatment (Varying Concentrations) A->B C Cell Lysis & Protein Quantification B->C D Western Blot for STING C->D E Densitometry & DC50 Calculation D->E F Cisplatin-Induced AKI Mouse Model G PROTAC Administration F->G H Monitor Body Weight G->H I Sample Collection (Blood, Kidneys) G->I J Serum Analysis (BUN, Creatinine) & Histopathology I->J K Western Blot for STING (Kidney Lysates) I->K STING_Signaling_Pathway_Inhibition cluster_0 STING Signaling Cascade cluster_1 PROTAC-mediated Inhibition DNA Cytosolic dsDNA cGAS cGAS DNA->cGAS cGAMP cGAMP cGAS->cGAMP STING STING cGAMP->STING TBK1 TBK1 STING->TBK1 Degradation STING Degradation STING->Degradation leads to IRF3 IRF3 TBK1->IRF3 IFN Type I Interferons (e.g., IFN-β) IRF3->IFN PROTAC STING-targeting PROTAC PROTAC->STING Degradation->TBK1 blocks activation

References

An In-depth Technical Guide to N-Me-Thalidomide 4-fluoride for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting their function. This approach utilizes small molecules, such as Proteolysis Targeting Chimeras (PROTACs), to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively degrade proteins of interest. A key component in many successful PROTACs is a ligand that recruits an E3 ubiquitin ligase. Thalidomide (B1683933) and its analogs have been extensively used to recruit the Cereblon (CRBN) E3 ligase complex. This technical guide focuses on a specific derivative, N-Me-Thalidomide 4-fluoride, providing a comprehensive overview of its role as a synthetic intermediate in the development of targeted protein degraders.

This compound is a crucial building block in the synthesis of novel PROTACs. Notably, it has been utilized in the creation of anti-inflammatory agents that target the Stimulator of Interferon Genes (STING) protein.[1] The N-methylation on the glutarimide (B196013) ring is a critical structural feature. While thalidomide and its analogs like pomalidomide (B1683931) bind to CRBN, N-methylation of the glutarimide nitrogen abrogates this binding. Consequently, molecules containing the N-methylated thalidomide moiety do not recruit CRBN and can serve as negative controls in protein degradation studies. However, this compound's primary utility lies in its role as a synthetic precursor, where subsequent chemical modifications can yield a CRBN-recruiting moiety in the final PROTAC molecule.

This guide will provide detailed information on the synthesis, mechanism of action, and application of this compound in the context of TPD, with a focus on quantitative data and detailed experimental protocols to aid researchers in this field.

Core Concepts and Mechanism of Action

The fundamental principle of PROTACs is to induce proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. Thalidomide and its derivatives act as molecular glues that bind to CRBN, a substrate receptor of the CRL4 (Cullin-4-RING E3 ligase) complex, altering its substrate specificity to recognize and ubiquitinate neosubstrates.

In the context of PROTACs, a thalidomide analog serves as the E3 ligase-recruiting ligand. This is connected via a linker to a ligand that binds to the protein of interest (POI). The resulting ternary complex (POI-PROTAC-CRBN) facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation.

The "N-Me" in this compound signifies methylation on the nitrogen of the glutarimide ring. This modification sterically hinders the interaction with the hydrophobic pocket of the CRBN thalidomide-binding domain, thus preventing the recruitment of the E3 ligase. Therefore, this compound itself is not a CRBN ligand but a versatile chemical intermediate. It can be de-methylated or otherwise modified during the synthesis of a PROTAC to generate a final molecule with CRBN-binding capabilities.

The 4-fluoro substitution on the phthalimide (B116566) ring provides a reactive site for linker attachment via nucleophilic aromatic substitution (SNAr), making it a valuable synthon for PROTAC development.

Quantitative Data

While specific binding affinity data for this compound to CRBN is not available, as it is designed not to bind, the following tables provide relevant quantitative data for a PROTAC synthesized using a derivative of this compound and for related thalidomide analogs to offer a comparative perspective.

Table 1: Degradation Efficiency of STING PROTAC SP23

The PROTAC SP23, an anti-inflammatory agent, was synthesized using a pomalidomide-based CRBN ligand. The degradation efficiency of SP23 against its target, STING, is summarized below.[1][2]

CompoundTarget ProteinCell LineDC50 (μM)Dmax (%)
SP23STINGTHP-13.2>90

Table 2: CRBN Binding Affinities of Thalidomide Analogs

This table presents the binding affinities of common thalidomide-based CRBN ligands. N-methylation of the glutarimide moiety, as in N-Me-Pomalidomide, significantly reduces or abolishes CRBN binding.

CompoundCRBN Binding AssayIC50 / Kd
ThalidomideCompetitive Binding~2 μM (IC50)
PomalidomideCompetitive Binding~2 μM (IC50)
N-Me-PomalidomideCRBN EngagementNo significant binding

Experimental Protocols

Synthesis of this compound

While the full detailed synthesis protocol from the primary literature is not publicly available, a general synthetic route can be inferred from standard organic chemistry principles and related syntheses. The synthesis would likely involve the reaction of 4-fluorophthalic anhydride (B1165640) with N-methyl-glutamine or a derivative, followed by cyclization.

A plausible synthetic approach is outlined below:

G cluster_synthesis Synthesis of this compound 4-Fluorophthalic_Anhydride 4-Fluorophthalic Anhydride Reaction1 Condensation 4-Fluorophthalic_Anhydride->Reaction1 N-Methyl-Glutamine N-Methyl-Glutamine N-Methyl-Glutamine->Reaction1 Intermediate N-(4-Fluoro-phthaloyl)-N-methyl-glutamine Reaction1->Intermediate Reaction2 Cyclization (e.g., with CDI or Acetic Anhydride) Intermediate->Reaction2 Final_Product This compound Reaction2->Final_Product

A plausible synthetic route to this compound.
PROTAC-mediated Protein Degradation Assay (Western Blot)

This protocol describes a general method to assess the degradation of a target protein induced by a PROTAC.

1. Cell Culture and Treatment:

  • Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of the PROTAC in cell culture medium.

  • Treat the cells with the PROTAC dilutions or vehicle control (e.g., DMSO) for the desired time course (e.g., 4, 8, 16, 24 hours).

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay.

4. SDS-PAGE and Western Blotting:

  • Normalize the protein concentration of all samples.

  • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin).

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Visualize the protein bands using an ECL substrate and an imaging system.

5. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein band intensity to the loading control.

  • Calculate the percentage of protein degradation relative to the vehicle control.

  • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

G cluster_workflow Western Blot Workflow for Protein Degradation Cell_Culture Cell Seeding & Adherence Treatment PROTAC Treatment Cell_Culture->Treatment Lysis Cell Lysis Treatment->Lysis Quantification Protein Quantification (BCA) Lysis->Quantification Electrophoresis SDS-PAGE Quantification->Electrophoresis Transfer Western Blot Transfer Electrophoresis->Transfer Blocking Membrane Blocking Transfer->Blocking Antibody_Incubation Primary & Secondary Antibody Incubation Blocking->Antibody_Incubation Detection Chemiluminescent Detection Antibody_Incubation->Detection Analysis Data Analysis (DC50, Dmax) Detection->Analysis

Workflow for assessing PROTAC-mediated protein degradation.
CRBN Engagement Assay (NanoBRET™)

This assay measures the ability of a compound to bind to CRBN in live cells.

1. Cell Preparation:

  • Transfect HEK293T cells with a plasmid encoding a NanoLuc®-CRBN fusion protein.

  • Seed the transfected cells in a white, 96-well plate.

2. Compound and Tracer Addition:

  • Prepare serial dilutions of the test compound (e.g., a thalidomide-based PROTAC).

  • Add the compound dilutions to the cells.

  • Add the NanoBRET™ CRBN tracer to all wells.

3. Substrate Addition and Measurement:

  • Add the Nano-Glo® substrate to initiate the BRET reaction.

  • Measure the luminescence at two wavelengths (donor and acceptor) using a plate reader.

4. Data Analysis:

  • Calculate the BRET ratio (acceptor emission / donor emission).

  • Plot the BRET ratio against the compound concentration to determine the IC50 value, which reflects the compound's affinity for CRBN.

Signaling Pathways and Logical Relationships

The mechanism of action of a thalidomide-based PROTAC involves the hijacking of the CRL4-CRBN E3 ubiquitin ligase complex to induce the degradation of a target protein.

G cluster_PROTAC_mechanism PROTAC-Induced Protein Degradation Pathway PROTAC PROTAC (POI Ligand-Linker-CRBN Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-CRBN) PROTAC->Ternary_Complex binds POI Protein of Interest (POI) POI->Ternary_Complex binds CRBN_Complex CRL4-CRBN E3 Ligase CRBN_Complex->Ternary_Complex binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub_POI Poly-ubiquitinated POI Ubiquitination->Ub_POI poly-ubiquitinates Proteasome 26S Proteasome Ub_POI->Proteasome recognized by Degradation Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides

Mechanism of PROTAC-mediated targeted protein degradation.

Conclusion

This compound is a valuable synthetic intermediate in the field of targeted protein degradation. Its key features—the CRBN-binding-abrogating N-methyl group and the linker-compatible 4-fluoro substitution—make it an important tool for the synthesis of novel PROTACs and corresponding negative controls. Understanding the specific role of this and similar molecules, supported by robust quantitative data and detailed experimental protocols, is essential for the rational design and development of the next generation of protein-degrading therapeutics. This guide provides a foundational resource for researchers to leverage this compound and related compounds in their pursuit of innovative therapies for a wide range of diseases.

References

Preliminary Studies of Thalidomide Analogs in Neurodegenerative Disease Models: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Technical Guide on the Preclinical Evaluation of Thalidomide (B1683933) Analogs in Neurodegenerative Diseases

While a specific in-depth guide on "N-Me-Thalidomide 4-fluoride" is not feasible due to the absence of published preliminary studies in neurodegenerative disease models, this document provides a comprehensive overview of the core principles, methodologies, and signaling pathways relevant to the study of thalidomide and its analogs in this context. The information herein is synthesized from available research on related compounds and provides a foundational framework for professionals in the field.

"this compound" is identified as a ligand for the E3 ligase cereblon, primarily utilized in the synthesis of anti-inflammatory agents and in proteolysis-targeting chimera (PROTAC) technology.[1][2][3][4] Its direct application and testing in neurodegenerative disease models have not been detailed in the accessible scientific literature. This guide, therefore, focuses on the broader class of thalidomide analogs, for which a more substantial body of preclinical data exists.

Core Concept: Targeting Neuroinflammation with Thalidomide Analogs

Neuroinflammation is a critical component in the pathology of numerous neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[5][6] A key mediator of this inflammatory cascade is Tumor Necrosis Factor-alpha (TNF-α).[6][7] Thalidomide and its analogs, often referred to as immunomodulatory drugs (IMiDs), exert their primary therapeutic effect by inhibiting TNF-α production.[5][7] This is achieved post-transcriptionally by binding to the 3'-untranslated region (3'-UTR) of TNF-α mRNA, leading to its destabilization and subsequent degradation.[5][6]

A pivotal breakthrough in understanding the mechanism of IMiDs was the discovery of cereblon (CRBN) as a primary target.[5][8] Cereblon is a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4).[8][9] The binding of a thalidomide analog to cereblon alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates.[8] This mechanism is central to both the therapeutic effects and the adverse side effects of these compounds.[5][10]

Key Signaling Pathways

The therapeutic potential of thalidomide analogs in neurodegenerative diseases is attributed to their modulation of several key signaling pathways.

TNF-α Signaling Pathway

The primary anti-inflammatory effect of thalidomide analogs is the downregulation of TNF-α. This pathway is a central driver of neuroinflammation.

TNF_alpha_pathway Stress Cellular Stressors (e.g., Aβ, α-synuclein) NFkB_activation NF-κB Activation Stress->NFkB_activation TNFa_transcription TNF-α Gene Transcription NFkB_activation->TNFa_transcription TNFa_mRNA TNF-α mRNA TNFa_transcription->TNFa_mRNA TNFa_protein TNF-α Protein (Proinflammatory Cytokine) TNFa_mRNA->TNFa_protein Neuroinflammation Neuroinflammation & Neuronal Death TNFa_protein->Neuroinflammation Thalidomide_analog Thalidomide Analog mRNA_degradation mRNA Destabilization & Degradation Thalidomide_analog->mRNA_degradation  enhances mRNA_degradation->TNFa_mRNA

Caption: TNF-α signaling pathway and the inhibitory action of thalidomide analogs.

Cereblon-Mediated Protein Degradation

The interaction of thalidomide analogs with the CRL4-CRBN E3 ligase complex is crucial for their immunomodulatory and other biological activities.

Cereblon_pathway cluster_CRL4 CRL4-CRBN E3 Ligase Complex CRBN Cereblon (CRBN) (Substrate Receptor) Neosubstrate Neosubstrate (e.g., Ikaros, Aiolos, SALL4) CRBN->Neosubstrate  recruits CUL4 Cullin 4 DDB1 DDB1 ROC1 ROC1 Thalidomide_analog Thalidomide Analog Thalidomide_analog->CRBN  binds Ubiquitination Ubiquitination Neosubstrate->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome Biological_effects Downstream Biological Effects Proteasome->Biological_effects

Caption: Cereblon-mediated protein degradation pathway induced by thalidomide analogs.

Experimental Protocols in Preclinical Neurodegenerative Disease Models

The evaluation of thalidomide analogs in neurodegenerative disease models typically involves a combination of in vitro and in vivo experiments.

In Vitro Assays
  • Cell Culture Models: Primary neurons, microglia, astrocytes, or immortalized cell lines (e.g., SH-SY5Y) are used. For disease-specific models, cells may be treated with toxins (e.g., MPP+ for Parkinson's) or express disease-related mutant proteins.

  • TNF-α Inhibition Assay:

    • Culture immune cells (e.g., peripheral blood mononuclear cells or RAW 264.7 macrophages).

    • Stimulate the cells with lipopolysaccharide (LPS) to induce TNF-α production.

    • Treat the cells with various concentrations of the thalidomide analog.

    • Measure TNF-α levels in the cell supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • Neuroprotection Assay:

    • Culture neuronal cells.

    • Induce neurotoxicity using agents like beta-amyloid (Aβ) oligomers, 6-hydroxydopamine (6-OHDA), or glutamate.

    • Co-treat the cells with the thalidomide analog.

    • Assess cell viability using assays such as MTT or LDH release.

  • Western Blot Analysis: To quantify the levels of key proteins in signaling pathways (e.g., phosphorylated NF-κB, Ikaros, Aiolos) following treatment with the thalidomide analog.

In Vivo Animal Models
  • Alzheimer's Disease Models: Transgenic mouse models that overexpress mutant human amyloid precursor protein (APP) and/or presenilin-1 (PS1), such as APP/PS1 or 5XFAD mice, are commonly used.[11][12]

  • Parkinson's Disease Models:

    • Neurotoxin-based models: Administration of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) or 6-OHDA to rodents to induce dopaminergic neuron loss.[13]

    • Genetic models: Transgenic mice overexpressing alpha-synuclein.[14]

  • General Experimental Workflow:

Experimental_workflow Animal_model Select Animal Model (e.g., APP/PS1, MPTP-treated) Drug_admin Drug Administration (e.g., oral gavage, intraperitoneal injection) Dose & Duration Dependent Animal_model->Drug_admin Behavioral Behavioral Testing (e.g., Morris water maze, rotarod) Drug_admin->Behavioral Tissue Tissue Collection (Brain) Behavioral->Tissue Histo Histological Analysis (e.g., Immunohistochemistry for Aβ plaques, p-tau, Iba1) Tissue->Histo Biochem Biochemical Analysis (e.g., ELISA for cytokines, Western blot for signaling proteins) Tissue->Biochem Data Data Analysis & Interpretation Histo->Data Biochem->Data

References

Understanding the structure-activity relationship of N-Me-Thalidomide 4-fluoride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Structure-Activity Relationship of N-Me-Thalidomide 4-fluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the structure-activity relationship (SAR) of this compound, a key ligand used for engaging the E3 ligase Cereblon (CRBN). While direct and extensive literature on this specific analog is limited, this document extrapolates from foundational knowledge of thalidomide (B1683933) and its derivatives to provide a comprehensive understanding of its core components, mechanism of action, and the methodologies used for its evaluation. This compound serves as a crucial chemical probe and a building block for developing more complex molecules like Proteolysis Targeting Chimeras (PROTACs).[1][2][3]

Introduction: Thalidomide and the Rise of Cereblon Modulators

Thalidomide, a molecule with a complex history, consists of a phthalimide (B116566) ring linked to a glutarimide (B196013) ring.[4][5] Its therapeutic and teratogenic effects are primarily mediated through its binding to Cereblon (CRBN).[6][7] CRBN functions as a substrate receptor within the Cullin-4 RING E3 ubiquitin ligase (CRL4) complex.[7][8] The binding of thalidomide or its analogs—known as Immunomodulatory imide Drugs (IMiDs)—alters the substrate specificity of the CRL4^CRBN^ complex, inducing the ubiquitination and subsequent proteasomal degradation of specific "neosubstrates" not typically targeted by this ligase.[6][9]

This mechanism has paved the way for the development of novel therapeutics, including PROTACs, which leverage CRBN ligands to degrade specific proteins of interest. This compound represents a key analog developed to refine the properties of the core thalidomide scaffold. The strategic addition of a methyl group to the glutarimide ring and a fluorine atom to the phthalimide ring is intended to modulate its physicochemical properties, binding affinity, and metabolic stability.

Core Structure-Activity Relationships (SAR)

The biological activity of thalidomide analogs is highly dependent on their chemical structure. Both the phthalimide and glutarimide moieties are essential for activity, though modifications to these rings can be tolerated and are often used to fine-tune the molecule's properties.[5][10]

The Glutarimide Ring and N-Methylation

The glutarimide ring is crucial for the interaction with CRBN. The N-alkylation of this ring, as seen in this compound, can have several effects:

  • Physicochemical Properties: N-alkylation, such as methylation, can increase the lipophilicity of the molecule. This modification may also decrease crystallinity and alter solubility compared to the parent compound.[11]

  • Metabolic Stability: The imide N-H bond in thalidomide is a potential site for metabolism. N-methylation can block this site, potentially increasing the metabolic stability and half-life of the compound. However, it is also possible for the methyl group to be metabolically removed, converting the analog back into a thalidomide-like structure in vivo.[4]

The Phthalimide Ring and 4-Position Fluorination

The phthalimide ring also plays a critical role in CRBN binding and overall activity. The introduction of fluorine at the 4-position is a key modification with significant implications:

  • Enhanced Biological Activity: Fluorination of the phthalimide ring has been shown to enhance the anti-angiogenic properties of thalidomide analogs.[12][13] Studies on tetrafluorinated analogs, in particular, show a strong beneficial effect on the ability to inhibit angiogenesis.[13][14] While this compound is mono-fluorinated, this suggests that even single fluorine additions can positively modulate activity.

  • Improved Pharmacokinetics: The introduction of fluorine can block sites of oxidative metabolism, thereby improving the pharmacokinetic profile of a drug.[15] Fluorine's high electronegativity can also influence the electronic properties of the ring system, potentially modulating binding interactions with CRBN.[15]

  • CRBN Binding: Studies have shown a correlation between fluorination and CRBN binding affinity, suggesting that this modification can directly impact the primary molecular interaction.[12]

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

This compound is presumed to follow the established mechanism of action for thalidomide analogs. It binds to the thalidomide-binding domain of CRBN, inducing a conformational change that recruits neosubstrates for degradation.

G cluster_0 CRL4-CRBN E3 Ligase Complex cluster_1 Degradation Pathway CRBN Cereblon (CRBN) Substrate Receptor DDB1 DDB1 CRBN->DDB1 CUL4 Cullin-4 (CUL4) DDB1->CUL4 RBX1 RBX1 CUL4->RBX1 Molecule N-Me-Thalidomide 4-fluoride Molecule->CRBN Binds Neosubstrate Neosubstrate (e.g., IKZF1/3) Neosubstrate->CRBN Recruited Proteasome 26S Proteasome Neosubstrate->Proteasome Targeted Ub Ubiquitin (Ub) Ub->Neosubstrate Polyubiquitination Degradation Protein Degradation Proteasome->Degradation Leads to

Fig 1. Mechanism of CRBN-mediated protein degradation.

Quantitative Data: Binding Affinities of Thalidomide Analogs

CompoundAssay TypeBinding Affinity (KD or Ki)Reference
ThalidomideIsothermal Titration Calorimetry (ITC)~250 nM (KD)[7]
LenalidomideIsothermal Titration Calorimetry (ITC)~178 nM (KD)[7]
PomalidomideIsothermal Titration Calorimetry (ITC)~157 nM (KD)[7]
Tetrafluoro-thalidomideMicroscale Thermophoresis (MST)~1.3 µM (Ki)[13]
ThalidomideMicroscale Thermophoresis (MST)~1.9 µM (Ki)[13]

Experimental Protocols

The evaluation of thalidomide analogs involves a series of standardized biochemical and cell-based assays to determine their binding affinity, biological activity, and mechanism of action.

G start Compound Synthesis (this compound) binding_assay Biochemical Assay: CRBN Binding Affinity (SPR, MST, or ITC) start->binding_assay cell_assay Cell-Based Assays: - Proliferation/Viability - Neosubstrate Degradation - Cytokine Modulation binding_assay->cell_assay Confirmed Binding functional_assay Functional Assays: - Anti-Angiogenesis (Tube Formation Assay) cell_assay->functional_assay Cellular Activity pk_assay In Vivo / ADME: - Pharmacokinetics - Metabolic Stability functional_assay->pk_assay Functional Activity end SAR Analysis & Lead Optimization pk_assay->end

Fig 2. General workflow for evaluating thalidomide analogs.
Cereblon Binding Assay (Microscale Thermophoresis - MST)

This method measures the affinity of a ligand to a target protein by detecting changes in the thermophoretic behavior of the fluorescently labeled protein upon ligand binding.[12]

Methodology:

  • Preparation: Recombinant Thalidomide-Binding Domain (TBD) of human CRBN (residues 319-425) is fluorescently labeled.

  • Reaction Mixture: A constant concentration of the labeled TBD is incubated with a serial dilution of the test compound (e.g., this compound) in a suitable buffer. A control with a known CRBN ligand is run in parallel.

  • Measurement: The samples are loaded into capillaries and subjected to a microscopic temperature gradient in an MST instrument.

  • Data Analysis: The change in fluorescence is measured and plotted against the ligand concentration. The resulting binding curve is fitted to determine the dissociation constant (KD).[12]

Cell Proliferation Assay (e.g., using CCK-8 or MTT)

This assay quantifies the anti-proliferative effects of the compound on cancer cell lines, such as multiple myeloma cells (e.g., MM.1S, RPMI-8226).[17][18]

Methodology:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of the test compound for a specified period (e.g., 72 hours).

  • Reagent Incubation: A reagent like WST-8 (from CCK-8 kits) is added to each well and incubated for 1-4 hours. The reagent is converted by metabolically active cells into a colored formazan (B1609692) product.

  • Measurement: The absorbance of the formazan product is measured using a microplate reader at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis: The absorbance values are normalized to the vehicle control, and the results are plotted against compound concentration to calculate the IC50 value.[17]

Western Blot for Neosubstrate Degradation

This technique is used to confirm that the compound's activity is mediated by CRBN-dependent degradation of known neosubstrates like Ikaros (IKZF1) or Aiolos (IKZF3).[17]

Methodology:

  • Cell Treatment: Relevant cells (e.g., MM.1S) are treated with the test compound at various concentrations and for different time points.

  • Lysate Preparation: Cells are harvested and lysed to extract total protein. Protein concentration is determined using an assay like BCA.

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size via SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the neosubstrate of interest (e.g., anti-IKZF1) and a loading control (e.g., anti-GAPDH). Subsequently, it is incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The signal is detected using a chemiluminescent substrate and imaged. The band intensity for the neosubstrate is quantified and normalized to the loading control to determine the extent of degradation.

Logical SAR Summary and Conclusion

The structure of this compound is a logical evolution of the thalidomide scaffold, designed to enhance its drug-like properties.

G cluster_0 Modifications cluster_1 Predicted Effects Root Thalidomide Core Scaffold (Phthalimide + Glutarimide) Glutarimide_Mod N-Methylation (Glutarimide Ring) Root->Glutarimide_Mod Phthalimide_Mod 4-Fluorination (Phthalimide Ring) Root->Phthalimide_Mod Effect_NMe Increased Lipophilicity Improved Metabolic Stability Glutarimide_Mod->Effect_NMe Effect_F Enhanced CRBN Binding Increased Anti-Angiogenic Activity Improved Pharmacokinetics Phthalimide_Mod->Effect_F Result This compound (Optimized CRBN Ligand) Effect_NMe->Result Effect_F->Result

Fig 3. Logical flow of the structure-activity relationship.

References

In Vitro Evaluation of N-Me-Thalidomide 4-fluoride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the essential in vitro assays for the preclinical evaluation of N-Me-Thalidomide 4-fluoride, a novel E3 ligase ligand. As a derivative of thalidomide (B1683933), its biological activities are presumed to be mediated, at least in part, through its interaction with the Cereblon (CRBN) E3 ubiquitin ligase complex. This document outlines detailed experimental protocols for assessing its cytotoxic, anti-angiogenic, and anti-inflammatory properties. Furthermore, it includes templates for data presentation and visual diagrams of key signaling pathways and experimental workflows to facilitate a thorough investigation of this compound's therapeutic potential. While specific experimental data for this compound is not yet widely published, this guide establishes a robust framework for its in vitro characterization.

Introduction

Thalidomide and its analogs, often referred to as immunomodulatory drugs (IMiDs), have garnered significant attention for their therapeutic efficacy in treating various cancers and inflammatory diseases. Their mechanism of action is primarily attributed to their binding to Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex (CRL4^CRBN^). This interaction allosterically modifies the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).

This compound is a novel analog that incorporates a fluorine atom and a methyl group, modifications that can significantly alter the compound's physicochemical properties, binding affinity to CRBN, and downstream biological effects. A systematic in vitro evaluation is crucial to elucidate its pharmacological profile. This guide details the core assays required for this purpose.

Molecular Target and Mechanism of Action

This compound is classified as a ligand for the E3 ligase Cereblon.[1][2][3] The binding of thalidomide analogs to CRBN is the initiating event for their immunomodulatory, anti-angiogenic, and anti-proliferative effects. The proposed mechanism involves the formation of a ternary complex between the CRL4^CRBN^ E3 ligase, the this compound molecule, and a neo-substrate. This proximity induces the ubiquitination of the neo-substrate, marking it for degradation by the proteasome.

cluster_0 CRL4 Cereblon E3 Ligase Complex CUL4A CUL4A DDB1 DDB1 CUL4A->DDB1 RBX1 RBX1 DDB1->RBX1 CRBN CRBN DDB1->CRBN Neo-substrate Neo-substrate CRBN->Neo-substrate Recruits N-Me-Thalidomide_4-fluoride N-Me-Thalidomide_4-fluoride N-Me-Thalidomide_4-fluoride->CRBN Binds to Proteasome Proteasome Neo-substrate->Proteasome Targets for Ubiquitin Ubiquitin Ubiquitin->Neo-substrate Tags Degradation Degradation Proteasome->Degradation CRL4 Cereblon E3 Ligase Complex CRL4 Cereblon E3 Ligase Complex CRL4 Cereblon E3 Ligase Complex->Ubiquitin Adds

Figure 1: Proposed mechanism of action for this compound.

Data Presentation

Cytotoxicity Data
Cell LineAssay TypeIC50 (µM)Test Duration (hours)
HUVECMTT72
MM.1SMTT72
Peripheral Blood Mononuclear Cells (PBMCs)MTT72
Anti-Angiogenic Activity
Assay TypeCell LineConcentration (µM)% Inhibition of Tube Formation
Endothelial Tube FormationHUVEC10
Endothelial Tube FormationHUVEC50
Endothelial Tube FormationHUVEC100
Anti-Inflammatory Activity
Cell TypeStimulantAnalyteConcentration (µM)% Inhibition of Analyte Secretion
PBMCsLPSTNF-α1
PBMCsLPSTNF-α10
PBMCsLPSTNF-α50

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is adapted for assessing the effect of this compound on the viability of both endothelial and cancer cell lines.

start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add this compound (various concentrations) incubate_24h->add_compound incubate_72h Incubate for 72h add_compound->incubate_72h add_mtt Add MTT reagent incubate_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_dmso Add DMSO to dissolve formazan (B1609692) incubate_4h->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Figure 2: Workflow for the MTT cytotoxicity assay.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or other relevant cell lines

  • Complete growth medium

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the existing medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Endothelial Cell Tube Formation Assay

This assay assesses the anti-angiogenic potential of this compound by measuring its ability to inhibit the formation of capillary-like structures by endothelial cells.

Materials:

  • HUVECs

  • Endothelial cell growth medium

  • Matrigel or a similar basement membrane extract

  • This compound

  • 96-well plates

  • Microscope with imaging capabilities

Procedure:

  • Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel per well.

  • Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

  • Harvest HUVECs and resuspend them in medium containing the desired concentrations of this compound or vehicle control.

  • Seed 1.5 x 10^4 HUVECs onto the surface of the solidified Matrigel.

  • Incubate the plate for 6-18 hours at 37°C in a humidified 5% CO2 incubator.

  • Visualize the formation of tube-like structures using a microscope and capture images.

  • Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ).

  • Calculate the percentage of inhibition relative to the vehicle control.

Anti-Inflammatory Activity: TNF-α Secretion Assay

This protocol measures the inhibitory effect of this compound on the production of the pro-inflammatory cytokine TNF-α from lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs).

cluster_0 Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NF-kB NF-kB IKK->NF-kB TNFa_gene TNF-α Gene Transcription NF-kB->TNFa_gene TNFa_protein TNF-α Protein TNFa_gene->TNFa_protein N-Me-Thalidomide_4-fluoride N-Me-Thalidomide_4-fluoride N-Me-Thalidomide_4-fluoride->IKK Inhibits

Figure 3: Simplified LPS-induced TNF-α signaling pathway and potential inhibition point.

Materials:

  • Human PBMCs, isolated from whole blood

  • RPMI-1640 medium supplemented with 10% FBS

  • Lipopolysaccharide (LPS)

  • This compound

  • Human TNF-α ELISA kit

  • 96-well cell culture plates

Procedure:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Resuspend PBMCs in complete RPMI-1640 medium and seed them in a 96-well plate at a density of 2 x 10^5 cells per well.

  • Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) and incubate for 18-24 hours.

  • Centrifuge the plate to pellet the cells and collect the supernatant.

  • Measure the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition of TNF-α secretion compared to the LPS-stimulated vehicle control.

Conclusion

The in vitro evaluation of this compound requires a multi-faceted approach to characterize its biological activities. The protocols and data presentation formats outlined in this technical guide provide a standardized framework for assessing its cytotoxicity, anti-angiogenic, and anti-inflammatory potential. The generated data will be instrumental in understanding the structure-activity relationship of this novel thalidomide analog and will guide further preclinical and clinical development. Future studies should also include direct binding assays to determine the affinity of this compound for Cereblon and investigations into its effects on neo-substrate degradation.

References

Navigating the Frontier of Targeted Protein Degradation: A Technical Guide to N-Me-Thalidomide 4-fluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Me-Thalidomide 4-fluoride has emerged as a critical chemical probe and building block in the rapidly advancing field of targeted protein degradation. As a ligand for the E3 ubiquitin ligase Cereblon (CRBN), it serves as a foundational component in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs) and other novel therapeutics. This technical guide provides a comprehensive overview of the basic research applications of this compound, focusing on its mechanism of action, relevant experimental data from closely related analogs, and detailed protocols for its utilization in a research setting.

Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

This compound functions by binding to Cereblon, a substrate receptor within the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN)[1]. This binding event modulates the substrate specificity of the E3 ligase, enabling the recruitment and subsequent ubiquitination of target proteins, known as neosubstrates. The polyubiquitinated neosubstrates are then recognized and degraded by the 26S proteasome. This "molecular glue" mechanism is the cornerstone of the therapeutic potential of thalidomide (B1683933) and its derivatives[1].

The introduction of a fluorine atom at the 4-position of the phthalimide (B116566) ring and a methyl group on the glutarimide (B196013) nitrogen can influence the binding affinity for CRBN and the subsequent recruitment of neosubstrates, although specific data for this compound is not extensively published. Research on similar fluorinated thalidomide analogs suggests that these modifications can alter the compound's physicochemical properties and biological activity[2].

Quantitative Data on Related Fluorinated Thalidomide Analogs

While specific quantitative data for this compound is limited in publicly available literature, studies on closely related fluorinated thalidomide analogs provide valuable insights into their biological activities. The following tables summarize key findings for these related compounds.

Table 1: Anti-proliferative and Anti-angiogenic Activity of a Tetrafluorinated Thalidomide Analog (Compound 4 in the cited study)

Cell LineAssayConcentrationResultCitation
HUVECProliferation (CCK-8)10 µM>95% inhibition[2]
MM1.SProliferation (CCK-8)10 µM>95% inhibition[2]
HUVECEndothelial Tube Formation100 µMActive (inhibition %) not specified[2]

Table 2: Neosubstrate Degradation Profile of a Tetrafluorinated Thalidomide Analog (Compound 4 in the cited study)

NeosubstrateCell LineConcentration(s)ResultCitation
IKZF3MM1.S, HuH60.1 µM, 1.0 µM, 10 µMNo degradation observed[2]
CK1αMM1.S, HuH6Not specifiedNo degradation observed[2]
GSPT1MM1.S, HuH6Not specifiedNo degradation observed[2]
SALL4MM1.S, HuH6Not specifiedNo degradation observed[2]

Note: The cited study suggests that the anti-angiogenic effects of this particular fluorinated analog may not be mediated through the degradation of these common neosubstrates[2].

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound and its derivatives.

Cereblon Binding Affinity Assay (Fluorescence Polarization)

This protocol describes a competitive binding assay to determine the affinity of a test compound for CRBN.

Materials:

  • Purified recombinant CRBN protein

  • Fluorescently labeled thalidomide analog (tracer)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% BSA)

  • Test compound (this compound)

  • 384-well, low-volume, black, round-bottom plates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare a serial dilution of the test compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations.

  • In a 384-well plate, add the fluorescent tracer at its predetermined optimal concentration to all wells.

  • Add the serially diluted test compound or vehicle control (DMSO in Assay Buffer) to the wells.

  • Initiate the binding reaction by adding purified CRBN protein to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

  • Measure the fluorescence polarization of each well using a plate reader.

  • Calculate the IC50 value by plotting the change in fluorescence polarization against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Neosubstrate Degradation Assay (Western Blot)

This protocol is for assessing the ability of this compound to induce the degradation of specific neosubstrates in a cellular context.

Materials:

  • Human cell line expressing the target neosubstrate (e.g., MM.1S for IKZF1/3, HuH7 for SALL4)

  • This compound

  • Cell culture medium and reagents

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against the target neosubstrate and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with a dose-response of this compound or vehicle control for a specified time course (e.g., 4, 8, 16, 24 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the target neosubstrate overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Develop the blot using a chemiluminescent substrate and capture the image.

  • Re-probe the blot with a loading control antibody to ensure equal protein loading.

  • Quantify the band intensities to determine the extent of protein degradation.

Synthesis of a PROTAC using this compound

This generalized protocol outlines the steps for conjugating this compound to a linker for subsequent attachment to a target protein ligand.

Materials:

  • This compound

  • A bifunctional linker with a nucleophilic group (e.g., an amine) and a functional group for attachment to the target ligand (e.g., a carboxylic acid or alkyne)

  • A suitable aprotic polar solvent (e.g., DMSO, DMF)

  • A non-nucleophilic base (e.g., DIPEA)

  • Reaction vessel and stirring apparatus

  • Purification system (e.g., HPLC)

Procedure:

  • Dissolve this compound in the chosen solvent in a reaction vessel.

  • Add the bifunctional linker and the non-nucleophilic base to the reaction mixture.

  • Heat the reaction to a suitable temperature (e.g., 80-120°C) and stir for several hours to overnight, monitoring the reaction progress by LC-MS. The nucleophilic amine on the linker will displace the fluoride (B91410) at the 4-position of the phthalimide ring via nucleophilic aromatic substitution (SNAr).

  • Upon completion, cool the reaction mixture to room temperature.

  • Purify the resulting N-Me-Thalidomide-linker conjugate using preparative HPLC.

  • Characterize the purified product by NMR and mass spectrometry to confirm its identity and purity.

  • The functionalized end of the linker can then be used for conjugation to the target protein ligand using appropriate coupling chemistry.

Visualizing the Molecular Logic

To better understand the processes involved, the following diagrams illustrate key workflows and signaling pathways.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis N-Me-Thal-4F N-Me-Thalidomide 4-fluoride Reaction Nucleophilic Aromatic Substitution (SNAr) N-Me-Thal-4F->Reaction Linker Bifunctional Linker (e.g., with -NH2) Linker->Reaction Conjugate N-Me-Thalidomide-Linker Reaction->Conjugate Coupling Coupling Reaction Conjugate->Coupling Target_Ligand Target Protein Ligand Target_Ligand->Coupling PROTAC Final PROTAC Molecule Coupling->PROTAC

Caption: Workflow for the synthesis of a PROTAC molecule.

CRBN_Mediated_Degradation cluster_pathway CRBN-Mediated Neosubstrate Degradation Ligand N-Me-Thalidomide 4-fluoride Ternary_Complex Ternary Complex (Ligand-CRBN-Neosubstrate) Ligand->Ternary_Complex Binds CRBN_Complex CRL4-CRBN E3 Ligase Complex CRBN_Complex->Ternary_Complex Recruits Ubiquitination Polyubiquitination Ternary_Complex->Ubiquitination Neosubstrate Neosubstrate (e.g., IKZF1, SALL4) Neosubstrate->Ternary_Complex Recruited Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation Degradation Proteasome->Degradation

Caption: Signaling pathway of CRBN-mediated degradation.

Conclusion

This compound is a valuable tool for researchers in the field of chemical biology and drug discovery. Its role as a CRBN ligand enables the development of novel strategies for targeted protein degradation. While specific data on this particular derivative remains to be fully elucidated in the public domain, the foundational knowledge of thalidomide and its analogs, coupled with the detailed experimental protocols provided herein, offers a solid framework for its application in basic research. As the field of targeted protein degradation continues to expand, the utility of well-characterized chemical probes like this compound will undoubtedly grow, paving the way for new therapeutic interventions.

References

Methodological & Application

Synthesis of N-Me-Thalidomide 4-fluoride PROTACs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that leverage the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins of interest (POIs).[1] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1][2] The formation of a ternary complex between the PROTAC, the target protein, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[1]

This document provides detailed application notes and a generalized protocol for the synthesis of PROTACs utilizing N-Me-Thalidomide 4-fluoride as the E3 ligase ligand for Cereblon (CRBN).[3][4] The 4-fluoro substitution on the phthalimide (B116566) ring serves as a versatile anchor point for linker attachment via nucleophilic aromatic substitution (SNAr).[5][6] The N-methylation of the glutarimide (B196013) ring can influence binding affinity and other pharmacological properties.

Signaling Pathway and Mechanism of Action

The fundamental mechanism of action for an this compound PROTAC involves the recruitment of the CRBN E3 ligase to a specific protein of interest, leading to its degradation. The following diagram illustrates this process.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation PROTAC N-Me-Thalidomide 4-fluoride PROTAC Ternary POI-PROTAC-CRBN Ternary Complex PROTAC->Ternary Binds to POI and CRBN POI Protein of Interest (POI) POI->Ternary CRBN CRBN E3 Ligase Complex CRBN->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitin Transfer Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Protein Fragments Proteasome->Degraded Degradation Synthesis_Workflow cluster_E3_Ligand E3 Ligase Ligand Synthesis cluster_POI_Linker POI Ligand-Linker Synthesis cluster_Final_PROTAC Final PROTAC Assembly A 4-Fluorophthalic Acid B 4-Fluorophthalic Anhydride A->B Acetic Anhydride C 4-Fluorothalidomide B->C 3-Aminopiperidine-2,6-dione D N-Me-4-Fluorothalidomide C->D CH3I, Base H Final PROTAC D->H E POI Ligand G POI-Linker Conjugate E->G F Amine-Terminated Linker F->G Coupling Reaction G->H SNAr Reaction

References

Application Note: Western Blot Analysis of Protein Degradation Induced by N-Me-Thalidomide 4-fluoride PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules designed to eliminate specific disease-causing proteins by hijacking the cell's natural protein disposal machinery.[1][2] These heterobifunctional molecules consist of two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3][4] This dual binding induces the formation of a ternary complex, bringing the POI into close proximity with the E3 ligase, which then tags the POI with ubiquitin molecules.[3][4][5] The cell's proteasome recognizes this polyubiquitin (B1169507) tag and subsequently degrades the target protein.[3][5][6]

N-Me-Thalidomide 4-fluoride is a derivative of thalidomide (B1683933) used as a ligand to recruit the Cereblon (CRBN) E3 ubiquitin ligase.[7][8] CRBN is a substrate receptor within the Cullin-4 RING E3 ligase (CRL4) complex.[9][10] By incorporating this compound into a PROTAC, researchers can direct the potent CRL4-CRBN machinery to degrade a specific POI, offering a powerful strategy for therapeutic intervention against proteins previously considered "undruggable".[4][11]

This document provides a detailed protocol for using Western blot analysis to observe and quantify the degradation of a target protein following treatment with a PROTAC synthesized using this compound.

Mechanism of Action

A PROTAC utilizing this compound operates by inducing the ubiquitination and subsequent proteasomal degradation of a target protein. The process is catalytic, as the PROTAC molecule is released after degradation and can engage in further rounds of targeting.[4][6]

  • Ternary Complex Formation: The PROTAC, via its two distinct ligands, simultaneously binds to the target POI and the CRBN E3 ligase, forming a transient ternary complex.[3][12]

  • Ubiquitination: The proximity induced by the ternary complex allows the CRL4-CRBN E3 ligase to transfer ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[5][13]

  • Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.[1][3]

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation PROTAC N-Me-Thalidomide 4-fluoride PROTAC Ternary_Complex POI-PROTAC-CRBN Ternary Complex PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex CRBN CRL4-CRBN E3 Ligase CRBN->Ternary_Complex Ternary_Complex->PROTAC Release & Recycle Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation Western_Blot_Workflow start Start cell_culture 1. Cell Seeding Seed cells in multi-well plates and allow to adhere. start->cell_culture treatment 2. PROTAC Treatment Treat with varying concentrations and for different time points. cell_culture->treatment lysis 3. Cell Lysis Lyse cells in buffer with protease/phosphatase inhibitors. treatment->lysis quantification 4. Protein Quantification Determine protein concentration of lysates (e.g., BCA assay). lysis->quantification sds_page 5. SDS-PAGE & Transfer Separate proteins by size and transfer to a PVDF membrane. quantification->sds_page immunoblot 6. Immunoblotting Probe with primary antibodies (Target & Loading Control). sds_page->immunoblot detection 7. Detection Incubate with secondary antibody and visualize with ECL. immunoblot->detection analysis 8. Data Analysis Quantify band intensity. Normalize to loading control. detection->analysis end End analysis->end

References

Application Notes and Protocols for Immunoprecipitation of CRBN with N-Me-Thalidomide 4-fluoride Based Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cereblon (CRBN) is a substrate receptor of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^) and a primary target of thalidomide (B1683933) and its analogs, known as immunomodulatory drugs (IMiDs).[1][2][3][4][5] These small molecules function as "molecular glues," inducing the proximity of CRBN to neosubstrates, leading to their ubiquitination and subsequent degradation by the proteasome.[3] This mechanism is central to the therapeutic effects of IMiDs in treating various cancers, including multiple myeloma.[2] The development of chemical probes based on the thalidomide scaffold is crucial for studying CRBN biology, identifying novel neosubstrates, and developing new therapeutic agents.[6][7]

This document provides detailed application notes and protocols for the immunoprecipitation of CRBN using N-Me-Thalidomide 4-fluoride based probes. These probes can be utilized to study CRBN engagement, pull down the CRBN complex, and identify interacting proteins in a cellular context.

Signaling Pathway of the CRL4^CRBN^ E3 Ligase Complex

The CRL4^CRBN^ E3 ubiquitin ligase complex plays a pivotal role in protein homeostasis by targeting specific proteins for degradation. The core complex consists of Cullin 4 (CUL4), Ring-Box Protein 1 (RBX1), and DNA Damage-Binding Protein 1 (DDB1).[2][5] CRBN acts as the substrate receptor, providing specificity to the complex. In the presence of a molecular glue like a thalidomide analog, the surface of CRBN is remodeled, creating a new binding interface for neosubstrates that are not typically recognized by the ligase.[3][5] This induced ternary complex formation between CRBN, the molecular glue, and the neosubstrate leads to the polyubiquitination of the neosubstrate, marking it for degradation by the 26S proteasome.

CRL4_CRBN_pathway CRL4-CRBN E3 Ligase Signaling Pathway cluster_E3_ligase CRL4-CRBN E3 Ligase Complex CUL4 CUL4 RBX1 RBX1 CUL4->RBX1 DDB1 DDB1 DDB1->CUL4 CRBN CRBN CRBN->DDB1 Neosubstrate Neosubstrate (e.g., IKZF1/3) CRBN->Neosubstrate Recruits Probe N-Me-Thalidomide 4-fluoride Probe Probe->CRBN Binds to Proteasome 26S Proteasome Neosubstrate->Proteasome Targeted for Degradation Ub Ubiquitin Ub->Neosubstrate Polyubiquitination Degradation Degradation Products Proteasome->Degradation

Caption: CRL4-CRBN E3 Ligase Signaling Pathway.

Quantitative Data: Binding Affinities of Thalidomide Analogs to CRBN

The binding affinity of thalidomide analogs to CRBN is a critical parameter for their function as molecular glues. Various biophysical and cellular assays have been developed to quantify this interaction. The table below summarizes reported IC50 values for the binding of different thalidomide analogs to CRBN.

CompoundAssay TypeCRBN ConstructIC50 (nM)Reference
ThalidomideTR-FRETHis-cereblon22.4[8]
LenalidomideTR-FRETHis-cereblon8.9[8]
PomalidomideTR-FRETHis-cereblon6.4[8]
(S)-thalidomideTR-FRETHis-cereblon9.6 - 16.9[8]
(R)-thalidomideTR-FRETHis-cereblon124.5 - 394.0[8]
ThalidomideFPDDB1-CRBN404.6[8]
LenalidomideFPDDB1-CRBN296.9[8]
PomalidomideFPDDB1-CRBN264.8[8]

Note: Data for this compound is not explicitly available in the provided search results. The presented data for closely related thalidomide analogs serves as a reference.

Experimental Workflow for Immunoprecipitation

The general workflow for the immunoprecipitation of CRBN using an this compound based probe involves cell lysis, incubation with the probe to allow for target engagement, immunoprecipitation of the CRBN-probe complex, and subsequent analysis by western blotting or mass spectrometry.

IP_Workflow Immunoprecipitation Experimental Workflow Start Start: Cell Culture Lysis Cell Lysis Start->Lysis Probe_Incubation Incubation with N-Me-Thalidomide 4-fluoride Probe Lysis->Probe_Incubation IP Immunoprecipitation with anti-CRBN or anti-tag antibody Probe_Incubation->IP Wash Wash Beads IP->Wash Elution Elution Wash->Elution Analysis Analysis WB Western Blot Elution->WB MS Mass Spectrometry Elution->MS

Caption: Immunoprecipitation Experimental Workflow.

Detailed Experimental Protocols

Protocol 1: Cell Lysis

This protocol describes the preparation of whole-cell lysates suitable for immunoprecipitation.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100

  • Protease Inhibitor Cocktail (e.g., cOmplete™, Roche)

  • Phosphatase Inhibitor Cocktail (e.g., PhosSTOP™, Roche)

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

  • Microcentrifuge

Procedure:

  • Grow cells to 80-90% confluency in appropriate culture dishes.

  • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Add an appropriate volume of ice-cold Lysis Buffer supplemented with protease and phosphatase inhibitors to the culture dish.

  • Scrape the cells off the dish and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Carefully transfer the supernatant (whole-cell lysate) to a new pre-chilled microcentrifuge tube.

  • Determine the protein concentration of the lysate using a suitable protein assay (e.g., BCA assay).

  • The lysate can be used immediately or stored at -80°C for future use.

Protocol 2: Immunoprecipitation of CRBN

This protocol details the immunoprecipitation of CRBN using an this compound based probe. This can be performed with an antibody against endogenous CRBN or against a tag if using cells expressing tagged CRBN.

Materials:

  • Whole-cell lysate (from Protocol 1)

  • This compound probe (stock solution in DMSO)

  • Anti-CRBN antibody or anti-tag antibody (e.g., anti-FLAG, anti-HA)

  • Protein A/G magnetic beads or agarose (B213101) beads

  • Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% Triton X-100

  • Elution Buffer (e.g., 1x Laemmli sample buffer for western blotting, or a non-denaturing elution buffer for mass spectrometry)

  • Microcentrifuge tubes

  • Rotating platform

Procedure:

  • Probe Incubation:

    • Dilute the whole-cell lysate to a final concentration of 1-2 mg/mL with Lysis Buffer.

    • Add the this compound probe to the lysate at the desired final concentration. As a control, add an equivalent volume of DMSO to a separate aliquot of lysate.

    • Incubate on a rotating platform for 1-2 hours at 4°C to allow for target engagement.

  • Immunoprecipitation:

    • Add the appropriate amount of anti-CRBN antibody or anti-tag antibody to the lysate. The optimal antibody concentration should be determined empirically.

    • Incubate on a rotating platform for 2-4 hours or overnight at 4°C.

    • Add pre-washed Protein A/G beads to the lysate-antibody mixture.

    • Incubate on a rotating platform for an additional 1-2 hours at 4°C to capture the immune complexes.

  • Washing:

    • Pellet the beads using a magnetic rack or by centrifugation (500 x g for 1 minute at 4°C).

    • Carefully remove the supernatant.

    • Wash the beads three times with 1 mL of ice-cold Wash Buffer. After each wash, pellet the beads and discard the supernatant.

  • Elution:

    • After the final wash, remove all residual wash buffer.

    • For analysis by western blotting, resuspend the beads in 20-40 µL of 1x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to elute the proteins.

    • For analysis by mass spectrometry, elute the proteins using a non-denaturing elution buffer (e.g., glycine-HCl, pH 2.5) and neutralize the eluate immediately.

Protocol 3: Western Blot Analysis

This protocol describes the detection of immunoprecipitated CRBN and its co-precipitated proteins by western blotting.

Materials:

  • Eluted protein samples (from Protocol 2)

  • SDS-PAGE gels

  • Running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-CRBN, antibodies against expected interacting proteins)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Load the eluted protein samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

  • Visualize the protein bands using an appropriate imaging system.

Concluding Remarks

The protocols and information provided herein offer a comprehensive guide for researchers interested in studying the immunoprecipitation of CRBN using this compound based probes. These methods are foundational for investigating the CRBN interactome, validating neosubstrates, and elucidating the mechanism of action of novel molecular glues. Careful optimization of experimental conditions, such as probe and antibody concentrations, is recommended to achieve the best results.

References

Application Notes and Protocols: Mass Spectrometry for the Identification of Neosubstrates of N-Me-Thalidomide 4-fluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Me-Thalidomide 4-fluoride is a derivative of thalidomide (B1683933), a molecule known for its potent immunomodulatory and anti-cancer activities.[1] Thalidomide and its analogs, often referred to as immunomodulatory drugs (IMiDs), function as "molecular glues."[2] They mediate the interaction between the E3 ubiquitin ligase Cereblon (CRBN) and novel protein targets, leading to the ubiquitination and subsequent proteasomal degradation of these "neosubstrates."[3][4][5] This targeted protein degradation is the primary mechanism behind their therapeutic effects.[4][5] The identification of these neosubstrates is crucial for understanding the therapeutic efficacy and potential off-target effects of new thalidomide analogs like this compound.

Mass spectrometry-based proteomics has emerged as a powerful and unbiased tool for the global identification and quantification of protein abundance changes within a cell, making it an ideal technology for discovering neosubstrates of molecular glues.[6][7] This application note provides detailed protocols for utilizing mass spectrometry to identify the neosubstrates of this compound. While specific quantitative data for this compound is not yet publicly available, this document outlines the established workflows and presents representative data from studies on closely related thalidomide analogs.

Signaling Pathway

This compound, like other thalidomide analogs, is expected to bind to the CRBN subunit of the Cullin-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[1][3] This binding event alters the substrate specificity of the complex, creating a new binding surface for neosubstrate proteins. The CRL4^CRBN^ complex then polyubiquitinates the neosubstrate, marking it for degradation by the 26S proteasome.

cluster_0 Cellular Environment cluster_1 CRL4-CRBN E3 Ligase Complex NMTF N-Me-Thalidomide 4-fluoride CRBN CRBN NMTF->CRBN Binding CUL4 CUL4 Neosubstrate Neosubstrate Protein CRBN->Neosubstrate Recruitment DDB1 DDB1 RBX1 RBX1 Proteasome 26S Proteasome Neosubstrate->Proteasome Degradation Ub Ubiquitin (Ub) Ub->Neosubstrate Polyubiquitination Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: Mechanism of action of this compound.

Experimental Workflows

The identification of neosubstrates typically involves treating cells with the compound of interest and a control (e.g., DMSO), followed by quantitative proteomics to identify proteins with decreased abundance. Two common and powerful approaches are global proteomics using Data-Independent Acquisition Mass Spectrometry (DIA-MS) and targeted enrichment via Affinity Purification-Mass Spectrometry (AP-MS).

cluster_0 Global Proteomics Workflow cluster_1 Affinity Purification-MS (AP-MS) Workflow A1 Cell Culture (e.g., MM.1S, HEK293T) A2 Treatment: This compound vs. DMSO control A1->A2 A3 Cell Lysis & Protein Extraction A2->A3 A4 Protein Digestion (e.g., Trypsin) A3->A4 A5 Peptide Cleanup & Quantification A4->A5 A6 LC-MS/MS Analysis (DIA-MS) A5->A6 A7 Data Analysis: Protein Identification & Quantification A6->A7 A8 Identification of Downregulated Proteins (Neosubstrate Candidates) A7->A8 B1 Cell Culture with Tagged CRBN (e.g., FLAG-CRBN) B2 Treatment: This compound vs. DMSO control B1->B2 B3 Cell Lysis B2->B3 B4 Immunoprecipitation (IP) with anti-FLAG beads B3->B4 B5 Elution of Protein Complexes B4->B5 B6 On-bead or In-solution Digestion B5->B6 B7 LC-MS/MS Analysis B6->B7 B8 Data Analysis: Identification of Co-precipitated Proteins (Neosubstrate Candidates) B7->B8

Caption: Experimental workflows for neosubstrate identification.

Quantitative Data Summary

While specific data for this compound is not available, the following tables represent the types of quantitative data that can be generated from proteomics experiments with thalidomide analogs. This data is derived from published studies on compounds like lenalidomide (B1683929) and pomalidomide.[4][8][9]

Table 1: Representative Neosubstrates of Thalidomide Analogs Identified by Mass Spectrometry

NeosubstrateFunctionFold Change (Drug vs. Control)p-valueReference Cell Line
IKZF1 (Ikaros)Transcription factor-4.5< 0.001MM.1S
IKZF3 (Aiolos)Transcription factor-5.2< 0.001MM.1S
ZFP91Zinc finger protein-2.8< 0.01Kelly
SALL4Transcription factor-3.1< 0.01hES
GSPT1Translation termination factor-2.5< 0.05NB-4
RAB28Small GTPase-2.1< 0.05Huh-7

Note: The fold changes and p-values are illustrative and based on representative data from multiple studies on different thalidomide analogs.[4][8][9]

Table 2: Example of AP-MS Data for CRBN Interactors with Pomalidomide Treatment

Interacting ProteinFunctionSpectral Counts (DMSO)Spectral Counts (Pomalidomide)
DDB1E3 ligase component150155
CUL4AE3 ligase component120128
IKZF1Neosubstrate585
IKZF3Neosubstrate392
ZFP91Neosubstrate245

Note: Spectral counts are illustrative and represent the relative abundance of proteins co-immunoprecipitated with CRBN.

Experimental Protocols

The following are detailed protocols for the key experiments involved in identifying neosubstrates using mass spectrometry.

Protocol 1: Cell Lysis and Protein Preparation for Global Proteomics

This protocol is adapted from established methods for preparing samples for Tandem Mass Tag (TMT) labeling and LC-MS/MS analysis.[10]

Materials:

  • Cell lines (e.g., MM.1S, HEK293T)

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer: 8 M urea (B33335), 50 mM NaCl, 50 mM EPPS pH 8.5, 1x protease inhibitor cocktail, 1x phosphatase inhibitor cocktail

  • TCEP (tris(2-carboxyethyl)phosphine)

  • Iodoacetamide (B48618)

  • DTT (dithiothreitol)

  • Methanol (B129727) (LC-MS grade)

  • Chloroform (LC-MS grade)

  • Water (LC-MS grade)

  • Trypsin (mass spectrometry grade)

  • LysC (mass spectrometry grade)

Procedure:

  • Cell Treatment: Culture cells to the desired confluence. Treat cells with this compound (e.g., 1 µM) or DMSO for a specified time (e.g., 5 hours).

  • Cell Harvest: Harvest cells by centrifugation, wash twice with ice-cold PBS, and snap-freeze the cell pellets in liquid nitrogen.

  • Cell Lysis: Resuspend the cell pellet in ice-cold lysis buffer. Homogenize the lysate by passing it through a 21-gauge needle 20 times.

  • Clarification: Centrifuge the lysate at 20,000 x g for 10 minutes at 4°C. Transfer the clarified supernatant to a new tube.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • Reduction and Alkylation:

    • Reduce the protein sample by adding TCEP to a final concentration of 10 mM and incubating for 30 minutes at room temperature.

    • Alkylate by adding iodoacetamide to a final concentration of 15 mM and incubating for 45 minutes at room temperature in the dark.

    • Quench the alkylation reaction by adding DTT to a final concentration of 10 mM and incubating for 15 minutes at room temperature in the dark.

  • Protein Precipitation:

    • Take 200 µg of protein from each sample and adjust the volume to 150 µL with LC-MS grade water.

    • Add 600 µL of methanol, vortex, then add 150 µL of chloroform, vortex, and finally add 450 µL of LC-MS grade water and vortex.

    • Centrifuge at 14,000 x g for 5 minutes to separate the phases.

    • Aspirate the upper aqueous phase.

    • Wash the protein pellet by adding 450 µL of methanol and centrifuging at 14,000 x g for 5 minutes.

    • Aspirate the supernatant and air-dry the protein pellet.

  • Protein Digestion:

    • Resuspend the dried protein pellet in 30 µL of 4 M urea, 50 mM HEPES pH 7.4.

    • Dilute the urea to <1 M by adding 100 µL of 200 mM EPPS pH 8.0.

    • Add LysC (1:50 enzyme-to-protein ratio) and digest for 12 hours at room temperature.

    • Dilute the sample by half with 200 mM EPPS pH 8.0 to <0.5 M urea.

    • Add trypsin (1:50 enzyme-to-protein ratio) and digest for 6 hours at 37°C.

  • Peptide Cleanup: Desalt the digested peptides using a C18 solid-phase extraction (SPE) cartridge according to the manufacturer's instructions.

  • Sample ready for LC-MS/MS analysis.

Protocol 2: Affinity Purification-Mass Spectrometry (AP-MS)

This protocol outlines the immunoprecipitation of a tagged CRBN to identify interacting neosubstrates in the presence of this compound.[11][12][13]

Materials:

  • Cell line expressing epitope-tagged CRBN (e.g., FLAG-CRBN)

  • This compound

  • DMSO (vehicle control)

  • IP Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, 1x protease inhibitor cocktail

  • Anti-FLAG M2 magnetic beads

  • Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% Triton X-100

  • Elution Buffer: 0.1 M glycine-HCl pH 3.5 or 3x FLAG peptide

  • Neutralization Buffer: 1 M Tris-HCl pH 8.0

  • Ammonium (B1175870) bicarbonate (50 mM)

  • DTT

  • Iodoacetamide

  • Trypsin (mass spectrometry grade)

Procedure:

  • Cell Treatment and Lysis:

    • Treat FLAG-CRBN expressing cells with this compound or DMSO as described in Protocol 1.

    • Lyse the cells in ice-cold IP Lysis Buffer.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration.

  • Immunoprecipitation:

    • Equilibrate the anti-FLAG magnetic beads by washing them three times with IP Lysis Buffer.

    • Add the cell lysate (e.g., 1-2 mg of total protein) to the equilibrated beads.

    • Incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads three times with 1 mL of ice-cold Wash Buffer.

  • Elution:

    • Option A (Acid Elution): Elute the protein complexes by incubating the beads with Elution Buffer for 10 minutes at room temperature. Immediately neutralize the eluate with Neutralization Buffer.

    • Option B (Peptide Competition): Elute by incubating the beads with 3x FLAG peptide in Wash Buffer for 30 minutes at room temperature.

  • Sample Preparation for MS:

    • In-solution digestion: Reduce, alkylate, and digest the eluted proteins as described in Protocol 1, steps 6 and 8.

    • On-bead digestion:

      • After the final wash, resuspend the beads in 50 mM ammonium bicarbonate.

      • Add DTT to 10 mM and incubate for 30 minutes at 56°C.

      • Cool to room temperature and add iodoacetamide to 20 mM, then incubate for 30 minutes in the dark.

      • Add trypsin (e.g., 1 µg) and incubate overnight at 37°C.

      • Collect the supernatant containing the digested peptides.

  • Peptide Cleanup: Desalt the peptides using a C18 SPE cartridge.

  • Sample ready for LC-MS/MS analysis.

Conclusion

The application of mass spectrometry-based proteomics provides a robust and unbiased approach for the identification of neosubstrates of this compound. The detailed protocols provided herein for both global proteomics and affinity purification-mass spectrometry serve as a comprehensive guide for researchers in drug development and chemical biology. While specific data for this compound is yet to be published, the established methodologies and the understanding of the mechanism of action of related thalidomide analogs provide a strong foundation for these investigations. The identification of its specific neosubstrates will be instrumental in elucidating the therapeutic potential and safety profile of this compound.

References

Application Notes and Protocols for Cell Viability Assays in Response to N-Me-Thalidomide 4-fluoride Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Me-Thalidomide 4-fluoride is a derivative of thalidomide (B1683933) and a ligand for the E3 ubiquitin ligase Cereblon (CRBN). As part of the growing class of targeted protein degraders and immunomodulatory drugs (IMiDs), understanding its effect on cell viability is crucial for preclinical research and drug development. This document provides detailed application notes and a comprehensive protocol for assessing the in vitro cytotoxic effects of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for determining cell viability.

Mechanism of Action Overview

Thalidomide and its analogs, including this compound, exert their biological effects by binding to Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex. This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates. The degradation of these neosubstrates, which can include transcription factors essential for cancer cell survival and proliferation, can ultimately lead to cell cycle arrest and apoptosis. The general signaling pathway involves the activation of caspases and the downregulation of pro-survival pathways like NF-κB.[1]

Quantitative Data Summary

While specific experimental data for this compound is not extensively available in the public domain, the following table provides representative data for thalidomide and its other fluorinated analogs on various cancer cell lines. This data, obtained from MTT or similar cell viability assays, can serve as a reference for designing experiments with this compound. Researchers should determine the IC50 values for their specific cell line of interest.

CompoundCell LineAssay TypeIncubation Time (hours)IC50 (µM)Reference
ThalidomideCapan-2MTT72>100[2]
ThalidomideSW1990MTT72~50[2]
Fluorinated Thalidomide AnalogMultiple MyelomaAnnexin V48Potent activity[3][4]
Thalidomide Derivative (TC11)KMM1Not SpeficiedNot Specified7[5]
Thalidomide Derivative (TC13)KMM1Not SpecifiedNot Specified5[5]
ThalidomideT24 (Bladder)MTT48~200[6]
Thalidomide Analog (4)hPBMCNot SpecifiedNot SpecifiedNon-cytotoxic[7]

Experimental Protocols

MTT Assay for Cell Viability

This protocol provides a step-by-step guide for determining the cytotoxicity of this compound against a chosen cell line.

Materials:

  • This compound

  • Cell line of interest (e.g., multiple myeloma, pancreatic cancer cell lines)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at 570 nm)

  • Humidified incubator (37°C, 5% CO2)

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours to allow cells to attach and enter the exponential growth phase.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Prepare a series of dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • After the incubation with MTT, carefully remove the medium from the wells without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.

    • Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-15 minutes to ensure complete solubilization of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium with MTT and solubilization solution only) from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) from the dose-response curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., Multiple Myeloma cells) cell_seeding 3. Seed cells in 96-well plate cell_culture->cell_seeding compound_prep 2. Prepare N-Me-Thalidomide 4-fluoride dilutions treatment 4. Treat cells with compound (24, 48, or 72 hours) compound_prep->treatment cell_seeding->treatment mtt_addition 5. Add MTT reagent treatment->mtt_addition solubilization 6. Solubilize formazan crystals mtt_addition->solubilization read_absorbance 7. Read absorbance at 570 nm solubilization->read_absorbance calculate_viability 8. Calculate % Cell Viability read_absorbance->calculate_viability dose_response 9. Generate Dose-Response Curve calculate_viability->dose_response ic50 10. Determine IC50 Value dose_response->ic50

Caption: Experimental workflow for the MTT cell viability assay.

signaling_pathway cluster_drug_interaction Drug-Target Interaction cluster_cellular_response Cellular Response drug N-Me-Thalidomide 4-fluoride crbn CRBN drug->crbn binds to cul4 CUL4-DDB1-RBX1 E3 Ligase Complex crbn->cul4 recruits ubiquitination Ubiquitination cul4->ubiquitination mediates neosubstrate Neosubstrate (e.g., Transcription Factors) neosubstrate->ubiquitination is targeted for proteasome Proteasomal Degradation ubiquitination->proteasome leads to degradation Neosubstrate Degradation proteasome->degradation results in apoptosis Apoptosis degradation->apoptosis induces cell_cycle_arrest Cell Cycle Arrest degradation->cell_cycle_arrest induces

Caption: Putative signaling pathway of this compound.

References

Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by N-Me-Thalidomide 4-fluoride PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents designed to selectively eliminate target proteins by hijacking the cell's own ubiquitin-proteasome system. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

N-Me-Thalidomide 4-fluoride is a derivative of thalidomide (B1683933) and serves as a potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase. PROTACs incorporating this ligand can effectively recruit CRBN to a specific POI, leading to its degradation and subsequent cellular responses, including the induction of apoptosis. A notable example is the development of PROTACs targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key signaling node in various inflammatory diseases and cancers. Degradation of IRAK4 has been shown to trigger an apoptotic response in cancer cells.[1]

This document provides detailed application notes and protocols for analyzing the apoptotic effects of this compound-based PROTACs using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

Principle of Apoptosis Detection

Apoptosis, or programmed cell death, is characterized by distinct morphological and biochemical changes. One of the earliest events is the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live or early apoptotic cells. In late-stage apoptosis or necrosis, membrane integrity is lost, allowing PI to enter the cell and stain the nucleus. Dual staining with fluorescein (B123965) isothiocyanate (FITC)-conjugated Annexin V and PI allows for the differentiation of four cell populations by flow cytometry:

  • Annexin V- / PI- : Live, healthy cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Signaling Pathway

The degradation of a target protein by an this compound PROTAC initiates a cascade of events culminating in apoptosis. The general mechanism involves the recruitment of the CRBN E3 ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The depletion of the target protein can disrupt critical cell survival pathways, leading to the activation of the apoptotic cascade, often involving the activation of caspases.

PROTAC_Apoptosis_Pathway cluster_0 PROTAC-mediated Protein Degradation cluster_1 Apoptosis Induction PROTAC PROTAC Target_Protein Target Protein (e.g., IRAK4) PROTAC->Target_Protein binds CRBN CRBN E3 Ligase PROTAC->CRBN recruits Proteasome 26S Proteasome Target_Protein->Proteasome targeted to Ub Ubiquitin CRBN->Ub transfers Ub->Target_Protein tags Degraded_Protein Degraded Protein Fragments Proteasome->Degraded_Protein Downstream_Signaling_Inhibition Inhibition of Survival Signaling Degraded_Protein->Downstream_Signaling_Inhibition Caspase_Activation Caspase Activation (e.g., Caspase-3) Downstream_Signaling_Inhibition->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis PARP_Cleavage PARP Cleavage Caspase_Activation->PARP_Cleavage

Fig 1. Signaling pathway of PROTAC-induced apoptosis.

Experimental Workflow

The overall workflow for analyzing apoptosis induced by this compound PROTACs involves cell culture and treatment, followed by staining with Annexin V and PI, and subsequent analysis by flow cytometry.

Experimental_Workflow A Cell Seeding & Culture B Treatment with This compound PROTAC A->B C Incubation B->C D Cell Harvesting C->D E Washing with PBS D->E F Resuspension in 1X Binding Buffer E->F G Staining with Annexin V-FITC & PI F->G H Incubation (in dark) G->H I Flow Cytometry Analysis H->I J Data Analysis & Quantification I->J

Fig 2. Experimental workflow for apoptosis analysis.

Data Presentation

The following tables present hypothetical, yet representative, quantitative data from a flow cytometry analysis of a cancer cell line (e.g., OCI-LY10) treated with an this compound PROTAC targeting IRAK4.

Table 1: Percentage of Apoptotic Cells after 24-hour Treatment

Treatment GroupConcentration (nM)Live Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)
Vehicle Control095.2 ± 2.12.5 ± 0.82.3 ± 0.5
PROTAC1080.5 ± 3.512.3 ± 1.57.2 ± 1.1
PROTAC10055.1 ± 4.228.7 ± 2.816.2 ± 2.3
PROTAC100020.3 ± 3.945.6 ± 4.134.1 ± 3.5

Table 2: Time-Course Analysis of Apoptosis with 100 nM PROTAC

Time (hours)Live Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)
096.1 ± 1.82.1 ± 0.41.8 ± 0.3
1278.4 ± 2.915.2 ± 1.96.4 ± 0.9
2455.1 ± 4.228.7 ± 2.816.2 ± 2.3
4830.7 ± 5.135.4 ± 3.733.9 ± 4.6

Experimental Protocols

Materials and Reagents
  • Cell line of interest (e.g., OCI-LY10)

  • Complete cell culture medium

  • This compound PROTAC

  • Vehicle control (e.g., DMSO)

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • Trypsin-EDTA (for adherent cells)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Flow cytometer

Protocol
  • Cell Culture and Treatment:

    • Seed cells in appropriate culture vessels at a density that will not exceed 80-90% confluency at the end of the experiment.

    • Allow cells to adhere and grow for 24 hours.

    • Treat cells with various concentrations of the this compound PROTAC and a vehicle control.

    • Incubate the cells for the desired time points (e.g., 12, 24, 48 hours) at 37°C in a 5% CO2 incubator.

  • Cell Harvesting:

    • Suspension cells: Gently collect the cells into centrifuge tubes.

    • Adherent cells: Aspirate the culture medium, wash once with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.

    • Centrifuge the cell suspension at 300 x g for 5 minutes at room temperature.

    • Carefully aspirate the supernatant.

  • Staining:

    • Wash the cell pellet once with 1 mL of cold PBS and centrifuge at 300 x g for 5 minutes.

    • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 106 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC to the cell suspension.

    • Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.

    • Add 10 µL of Propidium Iodide to the cell suspension.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and gates.

    • Acquire data for at least 10,000 events per sample.

    • Analyze the data using appropriate software to quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).

References

Application Notes and Protocols for In Vivo Administration and Formulation of N-Me-Thalidomide 4-fluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Me-Thalidomide 4-fluoride is a derivative of thalidomide (B1683933) and functions as a potent ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1][2] This property makes it a valuable component in the development of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to induce the degradation of specific target proteins. PROTACs containing this compound recruit CRBN to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This document provides detailed application notes and protocols for the in vivo administration and formulation of this compound, based on established methodologies for similar small molecules.

Mechanism of Action: CRBN-Mediated Protein Degradation

This compound acts as a molecular glue, binding to the CRBN subunit of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[2] In the context of a PROTAC, this binding event brings the E3 ligase into close proximity with a specific protein of interest (POI), leading to the transfer of ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. This targeted protein degradation offers a powerful strategy for modulating cellular processes and has significant therapeutic potential.

Data Presentation: Formulation Strategies

The following tables summarize common formulation strategies for the in vivo administration of poorly water-soluble compounds like this compound. These are general guidelines, and the optimal formulation may vary depending on the specific experimental conditions and animal model.

Table 1: Injectable Formulations [3]

Formulation CompositionSolvents/ExcipientsPreparation Notes
DMSO/Tween 80/Saline 10% DMSO, 5% Tween 80, 85% SalineDissolve the compound in DMSO first, then add Tween 80 and mix. Finally, add saline dropwise while vortexing.
DMSO/PEG300/Tween 80/Saline 10% DMSO, 40% PEG300, 5% Tween 80, 45% SalineDissolve the compound in DMSO, then add PEG300 and Tween 80. Mix thoroughly before adding saline.
DMSO/Corn Oil 10% DMSO, 90% Corn OilPrepare a stock solution in DMSO and then dilute with corn oil to the final concentration. May form a suspension.
DMSO/SBE-β-CD in Saline 10% DMSO, 90% (20% SBE-β-CD in Saline)Useful for improving the solubility of hydrophobic compounds. Prepare the SBE-β-CD solution in saline before mixing with the DMSO stock.

Table 2: Oral Formulations [3]

Formulation CompositionSolvents/ExcipientsPreparation Notes
Carboxymethyl Cellulose (B213188) (CMC) Suspension 0.5% CMC in ddH₂OThe compound is suspended in the CMC solution. Requires sonication or vigorous mixing before each administration.
PEG400 Solution 100% PEG400The compound is dissolved directly in PEG400.
Tween 80/CMC Suspension 0.25% Tween 80, 0.5% CMC in ddH₂OTween 80 acts as a surfactant to aid in the suspension of the compound in the CMC solution.

Experimental Protocols

The following are detailed protocols for the preparation of common formulations for in vivo studies. It is crucial to use freshly prepared formulations for optimal results.

Protocol 1: Preparation of an Injectable Formulation (DMSO/PEG300/Tween 80/Saline)

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween 80, sterile

  • Saline (0.9% NaCl), sterile

Procedure:

  • Prepare a stock solution: Weigh the required amount of this compound and dissolve it in DMSO to achieve a high-concentration stock solution (e.g., 25 mg/mL). Ensure complete dissolution, using gentle warming or sonication if necessary.

  • Add co-solvents: In a sterile tube, add the required volume of the DMSO stock solution.

  • Sequentially add PEG300 and Tween 80 according to the desired final volume percentages (e.g., for a 1 mL final volume: 100 µL DMSO stock, 400 µL PEG300, 50 µL Tween 80).

  • Mix thoroughly after the addition of each co-solvent until the solution is clear.

  • Add saline: Slowly add the required volume of sterile saline to reach the final desired concentration, while continuously mixing.

  • Visually inspect the final solution for any precipitation. If precipitation occurs, the formulation may need to be adjusted.

Protocol 2: Preparation of an Oral Gavage Formulation (0.5% CMC Suspension)

Materials:

  • This compound

  • Carboxymethyl cellulose sodium (CMC-Na)

  • Sterile distilled water (ddH₂O)

Procedure:

  • Prepare the 0.5% CMC solution: Weigh 0.5 g of CMC-Na and dissolve it in 100 mL of sterile ddH₂O. Stir until a clear and slightly viscous solution is formed. This may take several hours.

  • Weigh the compound: Weigh the required amount of this compound to achieve the desired final concentration in the CMC solution.

  • Prepare the suspension: Add the weighed this compound powder to the prepared 0.5% CMC solution.

  • Homogenize: Vigorously mix the suspension using a vortex mixer or sonicator until a uniform suspension is achieved.

  • Administration: Ensure the suspension is well-mixed immediately before each administration to ensure accurate dosing.

Visualizations

Signaling Pathway of a PROTAC Utilizing this compound

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC PROTAC (this compound - Linker - POI Ligand) CRBN CRBN PROTAC->CRBN Binds POI Protein of Interest (POI) PROTAC->POI Ternary_Complex CRBN-PROTAC-POI Ternary Complex CUL4 CUL4-DDB1-RBX1 E3 Ligase Complex Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation Ub Ubiquitin Ub->Ternary_Complex Recruitment Degraded_POI Degraded Peptides Proteasome->Degraded_POI Ternary_Complex->POI Ubiquitination

Caption: Mechanism of action for a PROTAC utilizing this compound.

Experimental Workflow for In Vivo Efficacy Study

InVivo_Workflow cluster_0 Preparation cluster_1 Administration cluster_2 Monitoring & Analysis Formulation Formulate this compound (e.g., in 0.5% CMC) Dosing Administer Formulation to Animals (e.g., Oral Gavage) Formulation->Dosing Animal_Model Establish Animal Model (e.g., Tumor Xenograft) Animal_Model->Dosing Control Administer Vehicle Control Animal_Model->Control Monitoring Monitor Animal Health & Tumor Growth Dosing->Monitoring Control->Monitoring Tissue_Collection Collect Tissues at Study Endpoint Monitoring->Tissue_Collection Analysis Analyze Target Protein Levels (e.g., Western Blot, IHC) Tissue_Collection->Analysis

Caption: General workflow for an in vivo efficacy study.

References

Application Notes and Protocols for N-Me-Thalidomide 4-fluoride in Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Me-Thalidomide 4-fluoride is a derivative of thalidomide (B1683933) and functions as a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1][2] Like other thalidomide analogs, known as immunomodulatory drugs (IMiDs), it is anticipated to exhibit anti-cancer properties through the modulation of the CRL4-CRBN E3 ubiquitin ligase complex.[3][4] This binding alters the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, or "neosubstrates".[4] Key neosubstrates include the transcription factors IKAROS (IKZF1) and AIOLOS (IKZF3), as well as SALL4, which are critical for the survival of various cancer cells, particularly hematological malignancies.[5]

Fluorination of thalidomide analogs has been shown to enhance their anti-angiogenic properties.[6][7] These compounds can suppress the formation of new blood vessels, a process crucial for tumor growth and metastasis, by inhibiting pathways such as those involving Vascular Endothelial Growth Factor (VEGF).[8][9] While the precise in vivo efficacy of this compound in xenograft models is not extensively documented in publicly available literature, data from closely related fluorinated thalidomide analogs provide a strong basis for its potential application and for the design of robust experimental protocols. This document outlines the presumed mechanism of action, provides exemplary quantitative data from related compounds, and details protocols for the use of this compound in xenograft mouse models.

Mechanism of Action: The CRL4-CRBN Pathway

This compound, as a CRBN ligand, acts as a "molecular glue." It binds to CRBN, a component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4). This binding creates a novel protein interface that recruits specific neosubstrates for polyubiquitination and subsequent degradation by the 26S proteasome. The degradation of these substrates, which are often essential for cancer cell proliferation and survival, leads to the anti-tumor effects of the compound.

CRL4_CRBN_Pathway cluster_0 CRL4-CRBN E3 Ubiquitin Ligase Complex cluster_1 Cellular Processes CRBN Cereblon (CRBN) DDB1 DDB1 Neosubstrates Neosubstrates (e.g., IKZF1/3, SALL4) CRBN->Neosubstrates Recruits CUL4 CUL4 RBX1 RBX1 Proliferation Tumor Cell Proliferation & Survival Angiogenesis Angiogenesis Apoptosis Apoptosis NMTF N-Me-Thalidomide 4-fluoride NMTF->CRBN Binds to Proteasome 26S Proteasome Neosubstrates->Proteasome Ub Ubiquitin Ub->Neosubstrates Ubiquitination Degradation Degradation Proteasome->Degradation Degradation->Proliferation Inhibition Degradation->Angiogenesis Inhibition Degradation->Apoptosis Induction Xenograft_Establishment_Workflow start Start cell_culture 1. Culture Cancer Cells (e.g., PC3, 22Rv1) start->cell_culture harvest 2. Harvest & Count Cells cell_culture->harvest prepare_injection 3. Prepare Cell Suspension (e.g., in Matrigel/PBS) harvest->prepare_injection injection 4. Subcutaneous Injection into flank of mouse prepare_injection->injection tumor_growth 5. Monitor Tumor Growth injection->tumor_growth randomization 6. Randomize Mice into Treatment Groups tumor_growth->randomization end End randomization->end

References

Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) for Target Engagement of N-Me-Thalidomide 4-fluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique used to verify and quantify the engagement of a drug candidate with its intended protein target within a cellular environment. The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein. When a small molecule like N-Me-Thalidomide 4-fluoride binds to its target, the resulting protein-ligand complex is often more resistant to thermal denaturation. By subjecting cells to a temperature gradient and quantifying the amount of soluble target protein remaining, a "melting curve" can be generated. A shift in this curve to a higher temperature in the presence of the compound indicates target engagement.

This compound, like other thalidomide (B1683933) analogs, is known to target Cereblon (CRBN). CRBN is a substrate receptor within the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN). The binding of thalidomide derivatives to CRBN modulates the E3 ligase activity, leading to the ubiquitination and subsequent proteasomal degradation of specific substrate proteins, known as neosubstrates. This application note provides a detailed protocol for using CETSA to confirm the direct binding of this compound to CRBN in intact cells.

Key Concepts

  • Target Engagement: The direct physical interaction of a drug molecule with its intended protein target in a cell.

  • Thermal Stability: The resistance of a protein to unfolding and aggregation upon heating.

  • Melting Temperature (Tagg): The temperature at which 50% of a protein is denatured and aggregates.

  • Thermal Shift (ΔTagg): The change in the melting temperature of a target protein in the presence of a ligand compared to its absence. A positive thermal shift indicates stabilization and target engagement.

  • Isothermal Dose-Response Fingerprint (ITDRF-CETSA): A CETSA format where cells are treated with varying concentrations of a compound and subjected to a single, fixed temperature. This allows for the determination of the compound's potency (EC50) in stabilizing the target protein.

Signaling Pathway of this compound

This compound binds to the Cereblon (CRBN) protein, which is part of the CRL4 E3 ubiquitin ligase complex. This binding event alters the substrate specificity of the complex, leading to the ubiquitination and subsequent degradation of neosubstrate proteins by the proteasome.

cluster_0 CRL4 E3 Ubiquitin Ligase Complex cluster_1 Drug Action cluster_2 Cellular Process CRBN Cereblon (CRBN) DDB1 DDB1 CRBN->DDB1 CUL4A CUL4A DDB1->CUL4A RBX1 RBX1 CUL4A->RBX1 Ub Ubiquitin RBX1->Ub Recruits E2 Ub-conjugating enzyme NMTF N-Me-Thalidomide 4-fluoride NMTF->CRBN Binds to Neosubstrate Neosubstrate (e.g., IKZF1, IKZF3) Proteasome Proteasome Neosubstrate->Proteasome Targeted for Degradation Ub->Neosubstrate Ubiquitination Degradation Degradation Products Proteasome->Degradation

Figure 1: Signaling pathway of this compound.

CETSA Experimental Workflow

The general workflow for a CETSA experiment involves cell treatment, a heat challenge, cell lysis, and analysis of the soluble protein fraction. This can be performed in two main formats: a melt curve to determine the thermal shift (ΔTagg) or an isothermal dose-response to determine potency (EC50).

start Start cell_culture 1. Cell Culture (e.g., MM.1S cells) start->cell_culture treatment 2. Treatment - this compound - Vehicle (DMSO) cell_culture->treatment heat_challenge 3. Heat Challenge (Temperature Gradient or Single Temperature) treatment->heat_challenge lysis 4. Cell Lysis (Freeze-thaw cycles) heat_challenge->lysis centrifugation 5. Centrifugation (Separate soluble and aggregated proteins) lysis->centrifugation supernatant 6. Collect Supernatant (Soluble protein fraction) centrifugation->supernatant analysis 7. Protein Analysis (Western Blot for CRBN) supernatant->analysis data_analysis 8. Data Analysis (Quantify band intensity) analysis->data_analysis end End data_analysis->end

Figure 2: General workflow of a Cellular Thermal Shift Assay experiment.

Quantitative Data Summary

While specific CETSA data for this compound is not publicly available, the following table presents representative data from a thermal shift assay for well-characterized thalidomide analogs binding to Cereblon. This data can serve as a benchmark for expected results.[1]

CompoundAssay TypeTargetIC50 (µM)
ThalidomideThermal Shift AssayCereblon (CRBN)30
LenalidomideThermal Shift AssayCereblon (CRBN)3
PomalidomideThermal Shift AssayCereblon (CRBN)3

Experimental Protocols

Protocol 1: CETSA Melt Curve for Determining Thermal Shift (ΔTagg)

This protocol is used to determine the change in the melting temperature of Cereblon upon binding to this compound.

Materials:

  • Cell line expressing Cereblon (e.g., human multiple myeloma cell line MM.1S)

  • Cell culture medium and supplements

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Protease inhibitor cocktail

  • Lysis buffer (e.g., PBS with 0.4% NP-40 and protease inhibitors)

  • PCR tubes

  • Thermal cycler

  • Microcentrifuge

  • BCA Protein Assay Kit

  • SDS-PAGE gels, buffers, and apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against Cereblon (anti-CRBN)

  • HRP-conjugated secondary antibody

  • ECL detection reagents and imaging system

  • Densitometry software

Procedure:

  • Cell Culture and Treatment:

    • Culture MM.1S cells to a density of approximately 1-2 x 10^6 cells/mL.

    • Harvest and resuspend cells in fresh culture medium at a concentration of 10 x 10^6 cells/mL.

    • Prepare two pools of cells: one treated with a saturating concentration of this compound (e.g., 10 µM) and another with an equivalent volume of DMSO (vehicle).

    • Incubate the cells for 1 hour at 37°C in a CO2 incubator to allow for compound uptake.

  • Heat Challenge:

    • Aliquot 50 µL of the cell suspension from each pool into separate PCR tubes for each temperature point.

    • Use a thermal cycler with a temperature gradient function to heat the tubes for 3 minutes across a range of temperatures (e.g., 40°C to 64°C in 2°C increments).

    • Include a non-heated control sample (maintained at 37°C).

    • After heating, immediately cool the tubes to 4°C.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

    • Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).

    • Carefully collect the supernatant containing the soluble proteins.

  • Protein Quantification and Western Blot Analysis:

    • Determine the protein concentration of each supernatant using a BCA assay.

    • Normalize the protein concentration for all samples.

    • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-CRBN antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an ECL detection system.

  • Data Analysis:

    • Quantify the CRBN band intensities for each temperature point using densitometry software.

    • Normalize the intensities to the intensity of the lowest temperature point (considered as 100% soluble protein).

    • Plot the normalized intensities against the temperature for both the this compound-treated and vehicle-treated samples to generate melt curves.

    • Determine the Tagg for each curve (the temperature at which 50% of the protein is denatured).

    • Calculate the thermal shift (ΔTagg) by subtracting the Tagg of the vehicle-treated sample from the Tagg of the this compound-treated sample.

Protocol 2: Isothermal Dose-Response Fingerprint (ITDRF-CETSA) for Determining EC50

This protocol is used to determine the potency of this compound in stabilizing Cereblon at a fixed temperature.

Procedure:

  • Cell Culture and Treatment:

    • Culture and harvest cells as described in Protocol 1.

    • Resuspend cells in fresh culture medium at a concentration of 10 x 10^6 cells/mL.

    • Aliquot the cell suspension into separate tubes.

    • Treat the cells with a range of concentrations of this compound (e.g., 0.01 to 100 µM) and a vehicle control (DMSO).

    • Incubate the cells for 1 hour at 37°C in a CO2 incubator.

  • Heat Challenge:

    • Transfer aliquots of each treated cell suspension to PCR tubes.

    • Heat all tubes at a single, pre-determined temperature for 3 minutes in a thermal cycler. This temperature should be chosen from the melt curve data (Protocol 1) and should be a temperature at which there is a significant difference in the amount of soluble CRBN between the treated and untreated samples (typically around the Tagg of the vehicle-treated sample).

    • Immediately cool the tubes to 4°C.

  • Cell Lysis, Protein Extraction, and Western Blot Analysis:

    • Follow steps 3 and 4 from Protocol 1 for all concentration points.

  • Data Analysis:

    • Quantify the CRBN band intensities for each concentration point.

    • Normalize the intensities to the intensity of the vehicle-treated sample (or a no-heat control).

    • Plot the normalized band intensities against the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve to determine the EC50 value.

Troubleshooting

IssuePossible CauseSolution
No CRBN signal in Western blot- Low CRBN expression in the cell line.- Inefficient antibody.- Insufficient protein loading.- Use a cell line with higher endogenous CRBN expression or an overexpression system.- Test different primary antibodies and optimize the antibody concentration.- Increase the amount of protein loaded on the gel.
No thermal shift observed- Compound does not bind to CRBN.- Inappropriate temperature range or heating time.- Compound is not cell-permeable.- Confirm compound binding with an orthogonal assay.- Optimize the temperature gradient and heating duration.- Perform the assay on cell lysates to bypass the cell membrane.
High variability between replicates- Inconsistent cell numbers.- Inaccurate pipetting.- Uneven heating.- Ensure accurate cell counting and consistent aliquoting.- Use calibrated pipettes.- Use a calibrated thermal cycler with good temperature uniformity.

Conclusion

The Cellular Thermal Shift Assay is a robust method for confirming the target engagement of this compound with Cereblon in a physiologically relevant setting. By following the detailed protocols provided, researchers can generate reliable data on both the thermal stabilization (ΔTagg) and the potency (EC50) of the compound. This information is critical for the validation of on-target activity and for guiding further drug development efforts.

References

Application Notes and Protocols: CRISPR/Cas9 Screening to Identify Resistance Mechanisms to N-Me-Thalidomide 4-fluoride PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to degrade specific proteins of interest.[1] N-Me-Thalidomide 4-fluoride is a ligand for the E3 ubiquitin ligase Cereblon (CRBN), a key component of the CUL4-RBX1-DDB1 (CRL4) E3 ubiquitin ligase complex.[2][3] This moiety is incorporated into PROTACs to recruit CRBN for the targeted degradation of specific proteins. One such application is in the development of PROTACs targeting the Stimulator of Interferon Genes (STING), a key mediator of innate immunity.[4]

Despite the promise of PROTACs, the emergence of drug resistance remains a significant clinical challenge.[5] Resistance to CRBN-based PROTACs can arise from various mechanisms, including mutations or downregulation of the E3 ligase machinery components.[6] Identifying these resistance mechanisms is crucial for developing more robust therapies and effective combination strategies.

This document provides a detailed protocol for a genome-wide CRISPR/Cas9 knockout screen to identify genes whose loss confers resistance to this compound-based STING-degrading PROTACs.[7][8]

Signaling Pathway and Mechanism of Action

The this compound-based PROTAC functions by bringing the target protein, STING, into close proximity with the CRBN E3 ligase. This induced proximity leads to the ubiquitination of STING and its subsequent degradation by the proteasome. The loss of STING can modulate downstream inflammatory signaling pathways.

CRISPR_Workflow cluster_setup I. Library Preparation & Transduction cluster_screen II. PROTAC Selection cluster_analysis III. Data Analysis cluster_validation IV. Hit Validation A 1. Generate Stable Cas9-expressing Cell Line B 2. Lentiviral sgRNA Library Production C 3. Transduce Cells with sgRNA Library (MOI < 0.3) B->C D 4. Antibiotic Selection (e.g., Puromycin) C->D E 5. Collect Baseline (T0) Cell Population D->E F 6. Split Cells into Control (DMSO) and Treatment (PROTAC) Groups E->F G 7. Culture Cells for 14-21 Days F->G H 8. Harvest Cells from Both Groups G->H I 9. Genomic DNA Extraction H->I J 10. PCR Amplification of sgRNA Cassettes I->J K 11. Next-Generation Sequencing (NGS) J->K L 12. Data Analysis (MAGeCK) to Identify Enriched sgRNAs K->L M 13. Secondary Screens with Individual sgRNAs L->M N 14. Generation of Knockout Cell Lines for Top Hits M->N O 15. Functional Assays (e.g., Cell Viability, Western Blot) N->O Hit_Validation A Primary Screen Hits (e.g., CRBN, CUL4A, DDB1) B Secondary Screen: Validate hits with 3-4 individual sgRNAs per gene A->B C Generate Stable Knockout Cell Lines for Top 2-3 Validated Hits B->C D Characterize Knockout Cell Lines: - Confirm gene knockout (Western Blot/qPCR) - Assess PROTAC resistance (Dose-response curves) C->D E Mechanism of Action Studies: - Ubiquitination assays - Immunoprecipitation - Downstream signaling analysis D->E F Validated Resistance Mechanisms E->F

References

Measuring N-Me-Thalidomide 4-fluoride Binding Kinetics to Cereblon using Surface Plasmon Resonance (SPR)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Me-Thalidomide 4-fluoride is a derivative of thalidomide (B1683933), a class of molecules known as immunomodulatory drugs (IMiDs). These compounds are of significant interest in drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs), due to their ability to bind to the E3 ubiquitin ligase Cereblon (CRBN)[1][2][3]. The binding of thalidomide analogs to CRBN alters the substrate specificity of the CRL4-CRBN E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates[4][5][6]. Understanding the binding kinetics of novel thalidomide derivatives like this compound to CRBN is crucial for optimizing their efficacy and selectivity as therapeutic agents.

Surface Plasmon Resonance (SPR) is a powerful, label-free technology for the real-time quantitative analysis of biomolecular interactions[7]. It allows for the precise determination of kinetic parameters such as the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), providing valuable insights into the binding affinity and stability of the interaction. This application note provides a detailed protocol for measuring the binding kinetics of this compound to recombinant human Cereblon using SPR.

Data Presentation

Compoundka (M⁻¹s⁻¹)kd (s⁻¹)KD (µM)Reference
ThalidomideNot ReportedNot Reported~2.5F-box only protein 2 (Fbxo2)
PomalidomideNot ReportedNot Reported~1.8F-box only protein 2 (Fbxo2)
LenalidomideNot ReportedNot Reported~1.0F-box only protein 2 (Fbxo2)

Note: The data presented is for thalidomide and its well-characterized analogs. Researchers should perform their own SPR experiments to determine the precise kinetic constants for this compound.

Experimental Protocols

This section outlines a detailed protocol for an SPR-based kinetic analysis of this compound binding to Cereblon.

Materials and Reagents
  • SPR Instrument: A high-sensitivity SPR instrument suitable for small molecule analysis (e.g., Biacore T200, GE Healthcare).

  • Sensor Chip: CM5 sensor chip (carboxymethylated dextran (B179266) surface). Other sensor chip types may be suitable depending on the immobilization strategy.

  • Ligand: Recombinant human Cereblon (CRBN), preferably with a purification tag (e.g., His-tag).

  • Analyte: this compound, dissolved in a suitable solvent (e.g., DMSO) and diluted in running buffer.

  • Immobilization Reagents:

  • Running Buffer: HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

  • Regeneration Solution: A solution to remove bound analyte without denaturing the immobilized ligand (e.g., a short pulse of 10 mM glycine-HCl, pH 2.5). This needs to be empirically determined.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_immobilization Ligand Immobilization cluster_binding Binding Analysis cluster_analysis Data Analysis reagent_prep Reagent and Sample Preparation instrument_prep SPR Instrument Priming and Equilibration reagent_prep->instrument_prep surface_activation Sensor Surface Activation (NHS/EDC) instrument_prep->surface_activation ligand_injection Cereblon (Ligand) Injection surface_activation->ligand_injection deactivation Surface Deactivation (Ethanolamine) ligand_injection->deactivation analyte_injection This compound (Analyte) Injection (Concentration Series) deactivation->analyte_injection association Association Phase analyte_injection->association dissociation Dissociation Phase association->dissociation regeneration Surface Regeneration dissociation->regeneration data_processing Data Processing and Reference Subtraction dissociation->data_processing regeneration->analyte_injection Next Cycle kinetic_fitting Kinetic Model Fitting (e.g., 1:1 Langmuir) data_processing->kinetic_fitting results Determination of ka, kd, and KD kinetic_fitting->results

Caption: Experimental workflow for SPR-based kinetic analysis.

Detailed Methodology

1. Ligand Immobilization (Amine Coupling)

  • Instrument Preparation: Prime the SPR instrument with running buffer until a stable baseline is achieved.

  • Surface Activation: Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS over the desired flow cell(s) for 7 minutes to activate the carboxymethylated dextran surface.

  • Ligand Injection: Inject a solution of recombinant human Cereblon (e.g., 10-50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface. The target immobilization level should be optimized to minimize mass transport effects, typically around 1000-3000 Response Units (RU).

  • Deactivation: Inject 1 M ethanolamine-HCl for 7 minutes to deactivate any remaining active esters on the surface.

  • Reference Surface: A reference flow cell should be prepared by performing the activation and deactivation steps without injecting the ligand. This will be used for subtracting bulk refractive index changes and non-specific binding.

2. Analyte Binding Analysis (Kinetic Titration)

  • Analyte Preparation: Prepare a series of dilutions of this compound in running buffer. A typical concentration range for small molecule interaction studies is from low nanomolar to high micromolar, depending on the expected affinity. It is recommended to perform a broad concentration range in a preliminary experiment to narrow down the optimal range. Ensure the final DMSO concentration is consistent across all samples and does not exceed 1-2%.

  • Injection Cycle: For each concentration, perform the following injection cycle:

    • Association: Inject the analyte solution over the ligand and reference surfaces at a constant flow rate (e.g., 30 µL/min) for a defined period (e.g., 60-180 seconds) to monitor the association phase.

    • Dissociation: Switch to running buffer flow and monitor the dissociation of the analyte for a defined period (e.g., 120-600 seconds). The duration should be sufficient to observe a significant portion of the dissociation phase.

    • Regeneration: If necessary, inject the regeneration solution to remove any remaining bound analyte and return the signal to the baseline. The effectiveness and mildness of the regeneration solution must be confirmed to ensure the immobilized ligand is not denatured.

  • Blank Injections: Include several blank injections (running buffer with the same DMSO concentration as the analyte samples) throughout the experiment to allow for double referencing.

3. Data Analysis

  • Data Processing: Subtract the reference flow cell data from the ligand flow cell data for each injection to correct for bulk refractive index changes and non-specific binding. Further correct the data by subtracting the average of the blank injections (double referencing).

  • Kinetic Fitting: Fit the processed sensorgrams to a suitable kinetic binding model. For a 1:1 interaction, the Langmuir binding model is typically used. The fitting will yield the association rate constant (ka) and the dissociation rate constant (kd).

  • Affinity Calculation: The equilibrium dissociation constant (KD) is calculated as the ratio of the dissociation and association rate constants (KD = kd / ka).

Signaling Pathway

The binding of this compound to Cereblon is the initial step in a signaling cascade that leads to the degradation of specific target proteins.

signaling_pathway cluster_complex CRL4-CRBN E3 Ubiquitin Ligase Complex cluster_substrate Neosubstrate cluster_degradation Degradation Machinery CRBN Cereblon (CRBN) DDB1 DDB1 Neosubstrate Target Protein (e.g., Ikaros, Aiolos) CRBN->Neosubstrate Recruitment CUL4 CUL4 Rbx1 Rbx1 NMeThal N-Me-Thalidomide 4-fluoride NMeThal->CRBN Proteasome Proteasome Neosubstrate->Proteasome Degradation Ub Ubiquitin Ub->Neosubstrate Ubiquitination

Caption: this compound mediated protein degradation pathway.

Surface Plasmon Resonance is an indispensable tool for the detailed kinetic characterization of small molecule-protein interactions. The protocol outlined in this application note provides a robust framework for researchers to accurately measure the binding kinetics of this compound to its target protein, Cereblon. The resulting kinetic data is essential for understanding the structure-activity relationship of this and other novel thalidomide analogs, and for guiding the development of more potent and selective therapeutics.

References

Application Note: Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization of N-Me-Thalidomide 4-fluoride Binding to Cereblon

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and application data for determining the thermodynamic binding parameters of N-Me-Thalidomide 4-fluoride to its target protein, Cereblon (CRBN), using Isothermal Titration Calorimetry (ITC).

Introduction

Isothermal Titration Calorimetry (ITC) is a powerful, label-free biophysical technique that directly measures the heat released or absorbed during a biomolecular binding event.[1][2][3] It is the gold standard for completely characterizing the thermodynamics of an interaction, as it determines the binding affinity (K_d), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment.[1][2][3][4]

This compound is a derivative of thalidomide (B1683933), a molecule known to bind to the Cereblon (CRBN) protein.[5][6][7] CRBN acts as a substrate receptor within the CUL4-RBX1-DDB1 (CRL4) E3 ubiquitin ligase complex.[6][8][9] The binding of thalidomide analogs to CRBN can modulate the substrate specificity of this complex, a mechanism that is foundational to the therapeutic effects of immunomodulatory drugs (IMiDs) and the development of Proteolysis Targeting Chimeras (PROTACs).[8][10] Fluorination of thalidomide analogs has been shown to enhance binding to CRBN.[10]

Therefore, accurately quantifying the binding thermodynamics of this compound to CRBN is critical for understanding its mechanism of action and for the rational design of novel therapeutics. This application note provides a comprehensive protocol for this characterization using ITC.

Principle of Isothermal Titration Calorimetry

ITC operates by measuring the heat change upon the stepwise titration of a ligand solution (in the syringe) into a sample cell containing a solution of the macromolecule at a constant temperature.[3][11] The instrument consists of a reference cell and a sample cell housed within an adiabatic jacket.[1][12] As the ligand is injected and binds to the macromolecule, heat is either released (exothermic) or absorbed (endothermic).[3] This temperature difference between the sample and reference cells is detected, and the power required to maintain a zero temperature difference is recorded.[13][14]

Each injection produces a heat pulse that is integrated over time to yield the total heat change. As the macromolecule becomes saturated with the ligand, the magnitude of the heat pulses diminishes.[13][15] A plot of the heat released per mole of injectant versus the molar ratio of ligand to macromolecule generates a binding isotherm. This isotherm is then fitted to a binding model to extract the thermodynamic parameters.[13][15]

Materials and Reagents

  • Macromolecule: Recombinant human Cereblon (CRBN), preferably the thalidomide-binding domain (TBD, approx. residues 318-442) for higher stability and solubility.

  • Ligand: this compound (purity >98%).

  • Buffer: Phosphate-buffered saline (PBS), pH 7.4, or another suitable buffer (e.g., HEPES, Tris).

  • Co-solvent (if required): Dimethyl sulfoxide (B87167) (DMSO), high purity.

  • ITC Instrument: MicroCal PEAQ-ITC, MicroCal iTC200, or equivalent.

  • Consumables: Pipettes, sterile microcentrifuge tubes, dialysis equipment.

Detailed Experimental Protocol

Sample Preparation

Proper sample preparation is critical for high-quality ITC data.

  • Buffer Preparation: Prepare a sufficient quantity of the chosen buffer (e.g., 2 L of PBS, pH 7.4). This single batch of buffer will be used for dialysis, sample dissolution, and dilutions to avoid buffer mismatch, which can generate large heats of dilution.[1]

  • Protein (CRBN) Preparation:

    • Dialyze the purified CRBN protein extensively against the ITC buffer at 4°C (e.g., 3 buffer changes over 48 hours).

    • After dialysis, centrifuge the protein solution (e.g., at 14,000 x g for 15 minutes at 4°C) to remove any aggregates.[1]

    • Determine the precise protein concentration using a reliable method like UV-Vis spectroscopy at 280 nm with the calculated extinction coefficient. Accurate concentration is crucial for determining stoichiometry (n).[1][15]

  • Ligand (this compound) Preparation:

    • Prepare a concentrated stock solution of this compound in 100% DMSO.

    • Create the final ligand solution by diluting the stock into the final dialysis buffer (the dialysate). The final DMSO concentration should be as low as possible (e.g., ≤ 5%) and must be precisely matched in the protein solution.[1]

  • Final Concentration & Degassing:

    • Prepare the final protein and ligand solutions at the desired concentrations. A good starting point is to aim for a 'c-value' (c = n * [Macromolecule] / K_d) between 10 and 100 for optimal data fitting.[1][11] For an expected K_d in the nanomolar range, typical concentrations would be 10-20 µM CRBN in the cell and 100-200 µM this compound in the syringe.[1]

    • Thoroughly degas both the protein and ligand solutions immediately before the experiment to prevent air bubbles from interfering with the baseline.[1]

ITC Instrument Setup and Titration
  • Instrument Cleaning: Ensure the sample cell and syringe are thoroughly cleaned according to the manufacturer's protocol.

  • Power On and Equilibrate: Turn on the instrument and set the experimental temperature (e.g., 25°C). Allow the system to equilibrate until a stable baseline is achieved.

  • Loading Samples:

    • Carefully load the CRBN solution into the sample cell (e.g., ~200 µL for the iTC200), avoiding the introduction of bubbles.

    • Load the this compound solution into the injection syringe (e.g., ~40 µL for the iTC200).

  • Titration Parameters:

    • Stirring Speed: Set to an appropriate speed to ensure rapid mixing without generating significant frictional heat (e.g., 750 rpm).

    • Injection Schedule: A typical schedule consists of 19-20 injections.

      • Initial Injection: 1 x 0.4 µL (often discarded during analysis to remove artifacts from syringe equilibration).

      • Subsequent Injections: 18-19 x 2 µL.

    • Spacing: Set the time between injections to allow the signal to return to baseline (e.g., 150 seconds).

  • Initiate Experiment: Start the titration run.

Control Experiments

To obtain the true binding heat, the heat of dilution must be subtracted. This is determined by performing a control titration of the ligand into the buffer solution.

  • Ligand-to-Buffer Titration: Perform an identical titration experiment, injecting the this compound solution (from the syringe) into the final dialysis buffer (in the cell).

Data Analysis
  • Integration: Integrate the raw data peaks for both the main experiment and the control titration to calculate the heat change for each injection.

  • Subtraction: Subtract the heats from the ligand-to-buffer control titration from the corresponding heats of the main binding experiment.

  • Fitting: Plot the corrected heat per injection against the molar ratio of ligand to protein. Fit this binding isotherm using a suitable model (e.g., 'One Set of Sites') with software such as Origin, MicroCal Analysis, or NanoAnalyze.

  • Parameter Extraction: The fitting procedure will yield the binding stoichiometry (n), the association constant (K_a), and the enthalpy of binding (ΔH). The dissociation constant (K_d) is the reciprocal of K_a. The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the following equations:

    • ΔG = -RT * ln(K_a)

    • ΔG = ΔH - TΔS (where R is the gas constant and T is the absolute temperature in Kelvin).

Results and Data Presentation

The data presented below are representative hypothetical results for the binding of this compound to the CRBN thalidomide-binding domain, based on typical values for high-affinity thalidomide analogs.

Table 1: Thermodynamic Parameters for this compound Binding to CRBN at 25°C

ParameterValueUnit
Stoichiometry (n)1.05 ± 0.02
Dissociation Constant (K_d)150 ± 15nM
Association Constant (K_a)6.67 x 10⁶M⁻¹
Enthalpy Change (ΔH)-8.5 ± 0.3kcal/mol
Entropy Change (TΔS)0.8kcal/mol
Gibbs Free Energy (ΔG)-9.3kcal/mol

Interpretation of Results: The data indicate a high-affinity interaction with a dissociation constant in the nanomolar range. The stoichiometry of approximately 1 suggests a 1:1 binding model, where one molecule of this compound binds to a single site on the CRBN protein.

The binding is enthalpically driven, as indicated by the large negative ΔH value (-8.5 kcal/mol). This suggests that the formation of favorable interactions, such as hydrogen bonds and van der Waals contacts, is the primary driving force for binding. The small, positive entropy term (TΔS = 0.8 kcal/mol) is also favorable to binding and may result from the displacement of ordered water molecules from the binding interface. The overall favorable interaction is confirmed by the negative Gibbs free energy (ΔG = -9.3 kcal/mol).

Visualizations

ITC_Workflow cluster_prep 1. Sample Preparation cluster_exp 2. ITC Experiment cluster_analysis 3. Data Analysis prep_buffer Prepare & Match ITC Buffer prep_protein Dialyze & Purify CRBN Protein prep_buffer->prep_protein prep_ligand Dissolve N-Me-Thalidomide 4-fluoride in Matched Buffer prep_buffer->prep_ligand prep_conc Determine Accurate Concentrations prep_protein->prep_conc prep_ligand->prep_conc prep_degas Degas Both Solutions prep_conc->prep_degas load_samples Load CRBN into Cell & Ligand into Syringe prep_degas->load_samples run_titration Perform Titration: Ligand into Protein integrate Integrate Raw Heat Bursts run_titration->integrate run_control Perform Control: Ligand into Buffer run_control->integrate subtract Subtract Heat of Dilution (Control) integrate->subtract fit Fit Isotherm to a Binding Model subtract->fit results Obtain Thermodynamic Parameters (Kd, ΔH, n) fit->results Thermodynamic_Parameters cluster_0 ITC Measurement cluster_1 Directly Measured Parameters cluster_2 Calculated Parameters ITC Isothermal Titration Calorimetry Experiment Ka Association Constant (Ka) (from curve shape) ITC->Ka dH Enthalpy (ΔH) (from peak magnitude) ITC->dH n Stoichiometry (n) (from inflection point) ITC->n Kd Dissociation Constant (Kd = 1/Ka) Ka->Kd dG Gibbs Free Energy (ΔG = -RT ln Ka) Ka->dG dS Entropy (TΔS) (TΔS = ΔH - ΔG) dH->dS dG->dS CRBN_Pathway cluster_complex CRL4^CRBN E3 Ubiquitin Ligase Complex CUL4 CUL4A/B DDB1 DDB1 CUL4->DDB1 RBX1 RBX1 CUL4->RBX1 CRBN CRBN (Substrate Receptor) DDB1->CRBN Neosubstrate Neosubstrate Protein CRBN->Neosubstrate Recruits Ligand N-Me-Thalidomide 4-fluoride Ligand->CRBN Binds Ub Ubiquitination Neosubstrate->Ub Degradation Proteasomal Degradation Ub->Degradation

References

Application Notes and Protocols: Visualizing Protein Localization after N-Me-Thalidomide 4-fluoride PROTAC Treatment using Confocal Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis targeting chimeras (PROTACs) are a revolutionary class of small molecules designed to hijack the cell's natural protein disposal system to eliminate specific disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][2] This tripartite association forms a ternary complex, bringing the POI in close proximity to the E3 ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[3][4]

N-Me-Thalidomide 4-fluoride is a derivative of thalidomide (B1683933) used as a ligand to recruit the Cereblon (CRBN) E3 ligase, a component of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[5][6][7][8] By incorporating this compound into a PROTAC, researchers can specifically target a protein of interest for degradation via the CRBN pathway.

Confocal microscopy is a powerful technique for visualizing the subcellular localization of proteins.[9][10] By employing immunofluorescence or expressing fluorescently tagged proteins, researchers can obtain high-resolution images that reveal changes in protein expression levels and localization within different cellular compartments following PROTAC treatment.[11] Quantitative analysis of these images allows for the precise measurement of protein degradation and translocation, providing valuable insights into the efficacy and mechanism of action of the PROTAC.[12][13]

This application note provides a detailed protocol for using confocal microscopy to visualize and quantify changes in the localization of a target protein after treatment with a hypothetical PROTAC containing this compound as the CRBN ligand. For the purpose of this guide, we will consider the well-studied bromodomain-containing protein 4 (BRD4) as the target protein of interest.

Signaling Pathway

The mechanism of action for a PROTAC utilizing this compound to degrade a target protein of interest (POI) is depicted below. The PROTAC facilitates the formation of a ternary complex between the POI and the CRBN E3 ligase. This proximity enables the transfer of ubiquitin (Ub) from an E2 ubiquitin-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.[3]

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC N-Me-Thalidomide 4-fluoride PROTAC Ternary_Complex POI:PROTAC:CRBN Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) (e.g., BRD4) POI->Ternary_Complex CRBN CRBN E3 Ligase CRBN->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ub_POI E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Activates E2->Ub Carries Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC Mechanism of Action.

Experimental Workflow

The following diagram outlines the general workflow for visualizing and quantifying protein localization changes after PROTAC treatment using confocal microscopy.

Experimental_Workflow cluster_workflow Experimental Protocol A 1. Cell Culture and Seeding (e.g., HeLa or HEK293 cells) B 2. PROTAC Treatment (Varying concentrations and time points) A->B C 3. Immunofluorescence Staining - Fixation - Permeabilization - Blocking - Primary Antibody (anti-POI) - Secondary Antibody (fluorescently labeled) B->C D 4. Confocal Microscopy - Image Acquisition C->D E 5. Image Analysis - Define Regions of Interest (ROI) (e.g., nucleus, cytoplasm) - Quantify Fluorescence Intensity D->E F 6. Data Interpretation - Calculate protein degradation - Analyze changes in subcellular localization E->F

Caption: Confocal Microscopy Experimental Workflow.

Quantitative Data Presentation

The following table presents hypothetical quantitative data obtained from confocal image analysis, demonstrating the efficacy of the this compound BRD4 PROTAC. The data illustrates a dose- and time-dependent decrease in BRD4 fluorescence intensity, indicating successful protein degradation.

Treatment GroupConcentration (nM)Incubation Time (hours)Mean Nuclear Fluorescence Intensity (a.u.)Mean Cytoplasmic Fluorescence Intensity (a.u.)Percentage of BRD4 Degradation (%)Nuclear/Cytoplasmic Ratio
Vehicle (DMSO)0241500 ± 120150 ± 20010.0
PROTAC1061250 ± 110140 ± 1816.78.9
PROTAC1012900 ± 95120 ± 1540.07.5
PROTAC1024600 ± 70100 ± 1260.06.0
PROTAC1006950 ± 100125 ± 1636.77.6
PROTAC10012450 ± 5090 ± 1070.05.0
PROTAC10024150 ± 3060 ± 890.02.5
Negative Control PROTAC100241480 ± 130145 ± 191.310.2

Data are represented as mean ± standard deviation. Percentage of degradation is calculated relative to the vehicle control group.

Experimental Protocols

Protocol 1: Cell Culture and PROTAC Treatment
  • Cell Seeding:

    • Culture human cervical cancer (HeLa) or human embryonic kidney (HEK293) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Seed cells onto glass-bottom confocal dishes or chamber slides at a density that will result in 60-70% confluency at the time of imaging.

    • Incubate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours.

  • PROTAC Preparation:

    • Prepare a 10 mM stock solution of the this compound BRD4 PROTAC and a negative control PROTAC (e.g., with an inactive E3 ligase ligand) in dimethyl sulfoxide (B87167) (DMSO).

    • Prepare serial dilutions of the PROTACs in pre-warmed complete cell culture medium to achieve the desired final concentrations (e.g., 1, 10, 100, 1000 nM).

    • Prepare a vehicle control with the same final concentration of DMSO as the highest PROTAC concentration.

  • Cell Treatment:

    • Carefully remove the culture medium from the cells.

    • Add the PROTAC dilutions or vehicle control to the respective wells.

    • Incubate the cells for the desired time points (e.g., 2, 6, 12, 24 hours) at 37°C and 5% CO₂.

Protocol 2: Immunofluorescence Staining
  • Fixation:

    • After incubation, remove the treatment medium and gently wash the cells twice with phosphate-buffered saline (PBS).

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% bovine serum albumin and 0.1% Tween-20 in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary antibody against the target protein (e.g., rabbit anti-BRD4) in the blocking buffer according to the manufacturer's recommendations.

    • Incubate the cells with the primary antibody solution overnight at 4°C.

  • Secondary Antibody Incubation:

    • The next day, wash the cells three times with PBS for 5 minutes each.

    • Dilute a fluorescently labeled secondary antibody (e.g., goat anti-rabbit IgG conjugated to Alexa Fluor 488) in the blocking buffer.

    • Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Nuclear Staining and Mounting:

    • Wash the cells three times with PBS for 5 minutes each, protected from light.

    • Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) solution for 5 minutes.

    • Wash the cells twice with PBS.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

Protocol 3: Confocal Microscopy and Image Analysis
  • Image Acquisition:

    • Visualize the samples using a confocal laser scanning microscope.

    • Use a 40x or 63x oil immersion objective for high-resolution imaging.

    • Set the excitation and emission wavelengths appropriate for the chosen fluorophores (e.g., Alexa Fluor 488 and DAPI).

    • To ensure comparability, maintain identical imaging settings (laser power, gain, pinhole size, and scan speed) for all samples within an experiment.[13]

    • Acquire images from multiple random fields of view for each condition.

  • Image Analysis:

    • Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) for quantitative analysis.[11][13]

    • Use the DAPI signal to define the nuclear region of interest (ROI).

    • Define the cytoplasmic ROI by creating a mask of the entire cell (from a brightfield or phase-contrast image) and subtracting the nuclear ROI.

    • Measure the mean fluorescence intensity of the target protein signal within the nuclear and cytoplasmic ROIs for each cell.

    • Calculate the percentage of protein degradation for each treatment condition relative to the vehicle control.

    • Determine the nuclear-to-cytoplasmic fluorescence intensity ratio to assess changes in subcellular localization.

Conclusion

This application note provides a comprehensive framework for utilizing confocal microscopy to investigate the effects of an this compound-based PROTAC on a target protein. The detailed protocols for cell treatment, immunofluorescence staining, and quantitative image analysis will enable researchers to effectively visualize and measure PROTAC-induced protein degradation and changes in protein localization. This methodology is a valuable tool for the characterization and development of novel PROTAC-based therapeutics.

References

Application Notes and Protocols for High-Throughput Screening of Novel PROTACs using N-Me-Thalidomide 4-fluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the high-throughput screening (HTS) of novel Proteolysis Targeting Chimeras (PROTACs) utilizing N-Me-Thalidomide 4-fluoride as a Cereblon (CRBN) E3 ubiquitin ligase ligand. These guidelines are intended to assist researchers in the efficient discovery and characterization of new protein degraders.

Introduction to PROTACs and this compound

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins.[1][2] They consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][3] This ternary complex formation between the POI, PROTAC, and E3 ligase leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1]

Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex, is a widely utilized E3 ligase in PROTAC design.[4][5] Ligands for CRBN are often derived from immunomodulatory imide drugs (IMiDs) such as thalidomide (B1683933), pomalidomide, and lenalidomide.[1]

This compound is a derivative of thalidomide designed for PROTAC synthesis. The fluorine atom at the 4-position of the phthalimide (B116566) ring facilitates the attachment of linkers via nucleophilic aromatic substitution (SNAr), a common strategy for building PROTAC libraries. The N-methylation may offer altered physicochemical properties or binding interactions compared to traditional thalidomide-based ligands.

Signaling Pathway and Mechanism of Action

The mechanism of action for a PROTAC utilizing this compound to degrade a target protein is depicted below. The PROTAC facilitates the formation of a ternary complex between the target protein and the CRBN E3 ligase complex, leading to ubiquitination and proteasomal degradation of the target.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Degradation PROTAC N-Me-Thalidomide 4-fluoride PROTAC Ternary_Complex POI-PROTAC-CRBN Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds CRBN CRBN E3 Ligase Complex CRBN->Ternary_Complex Binds Ub Ubiquitin (Ub) Ub->Ternary_Complex Proteasome Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub_POI->Proteasome Recognition

Caption: Mechanism of action for a PROTAC utilizing this compound.

High-Throughput Screening Workflow

A typical HTS workflow to identify novel PROTACs involves a series of assays to assess ternary complex formation, in-cell target degradation, and downstream functional effects.

HTS_Workflow Start Start: PROTAC Library (this compound based) Primary_Screen Primary Screen: Ternary Complex Formation Assay (e.g., TR-FRET, AlphaScreen) Start->Primary_Screen Secondary_Screen Secondary Screen: Cell-Based Degradation Assay (e.g., HiBiT, NanoBRET) Primary_Screen->Secondary_Screen Active Compounds Hit_Validation Hit Validation: Western Blot for POI Levels Secondary_Screen->Hit_Validation Confirmed Degraders Dose_Response Dose-Response & Potency: DC50 & Dmax Determination Hit_Validation->Dose_Response Lead_Optimization Lead Optimization Dose_Response->Lead_Optimization

Caption: High-throughput screening cascade for novel PROTAC discovery.

Experimental Protocols

Synthesis of a PROTAC Library using this compound

A PROTAC library can be synthesized by coupling various POI ligands to an this compound-linker intermediate. The SNAr reaction is a robust method for this conjugation.

Protocol: Synthesis of an this compound PROTAC

  • Linker Attachment to this compound:

    • Dissolve this compound and an amine-terminated linker (e.g., with a terminal Boc-protected amine) in a suitable solvent such as DMSO or DMF.

    • Add a non-nucleophilic base (e.g., DIPEA) to the reaction mixture.

    • Heat the reaction at 80-100 °C and monitor by LC-MS until the starting material is consumed.

    • Purify the resulting N-Me-Thalidomide-linker intermediate by reverse-phase HPLC.

    • If necessary, deprotect the terminal functional group on the linker (e.g., Boc deprotection with TFA).

  • Conjugation to POI Ligand:

    • Activate the carboxylic acid on a POI ligand using a peptide coupling reagent (e.g., HATU, HOBt) in a suitable solvent.

    • Add the deprotected N-Me-Thalidomide-linker intermediate to the activated POI ligand.

    • Stir the reaction at room temperature and monitor by LC-MS.

    • Purify the final PROTAC product by reverse-phase HPLC.

High-Throughput Ternary Complex Formation Assay (TR-FRET)

This assay quantitatively measures the formation of the POI-PROTAC-CRBN ternary complex in a biochemical format.

Materials:

  • Purified recombinant His-tagged POI

  • Purified recombinant GST-tagged CRBN/DDB1 complex

  • Anti-His-Tb (donor) and Anti-GST-d2 (acceptor) antibodies

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA)

  • 384-well low-volume assay plates

  • PROTAC library synthesized from this compound

Protocol:

  • Prepare a solution of His-POI and GST-CRBN/DDB1 in assay buffer.

  • Add the PROTAC compounds at various concentrations to the assay wells.

  • Add the protein mixture to the wells.

  • Incubate for 60 minutes at room temperature.

  • Add the antibody mixture (Anti-His-Tb and Anti-GST-d2) to the wells.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Read the plate on a TR-FRET enabled plate reader (ex: 340 nm, em: 620 nm and 665 nm).

  • Calculate the TR-FRET ratio (665 nm / 620 nm) and plot against PROTAC concentration.

Cell-Based Protein Degradation Assay (HiBiT Assay)

The HiBiT assay provides a sensitive and quantitative method to measure the degradation of a target protein in live cells. This requires CRISPR/Cas9-mediated knock-in of the HiBiT tag into the endogenous gene for the POI.

Materials:

  • HiBiT-tagged POI cell line

  • Cell culture medium and supplements

  • Nano-Glo® HiBiT Lytic Detection System

  • White, opaque 384-well assay plates

  • PROTAC library

Protocol:

  • Seed the HiBiT-tagged cells into 384-well plates and incubate overnight.

  • Treat the cells with a range of concentrations of the PROTAC compounds.

  • Incubate for the desired time period (e.g., 4, 8, 16, 24 hours).

  • Equilibrate the plate to room temperature.

  • Add the Nano-Glo® HiBiT Lytic Reagent to each well.

  • Mix on an orbital shaker for 10 minutes to induce cell lysis and initiate the luminescent signal.

  • Read the luminescence on a plate reader.

  • Normalize the data to vehicle-treated controls to determine the percentage of protein degradation.

Hit Confirmation by Western Blot

Western blotting is a standard method to visually confirm the degradation of the target protein.

Protocol:

  • Plate cells in 6-well or 12-well plates and allow them to adhere.

  • Treat cells with selected PROTAC hits at various concentrations for a defined period.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with a primary antibody against the POI and a loading control (e.g., GAPDH, β-actin).

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Data Presentation

Quantitative data from HTS should be summarized in tables for clear comparison of compound performance.

Table 1: Representative Data from a TR-FRET Ternary Complex Formation Assay

PROTAC IDPOI LigandLinker TypeEC50 (nM)Max TR-FRET Ratio
PROTAC-001Ligand APEG4752.8
PROTAC-002Ligand AAlkyl-C51202.5
PROTAC-003Ligand BPEG4503.1
PROTAC-004Ligand BAlkyl-C5952.9
ControlPomalidomide->10,0001.1

Table 2: Representative Data from a Cell-Based HiBiT Degradation Assay

PROTAC IDDC50 (nM)Dmax (%)
PROTAC-00115085
PROTAC-00225078
PROTAC-0039092
PROTAC-00418088
Control>10,000<10

DC50: Concentration for 50% degradation. Dmax: Maximum degradation observed.

Conclusion

The use of this compound provides a versatile platform for the synthesis and screening of novel CRBN-recruiting PROTACs. The combination of robust synthetic methods with a tiered HTS cascade, incorporating biochemical and cell-based assays, enables the efficient identification and optimization of potent and selective protein degraders for therapeutic development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Linker Length for N-Me-Thalidomide 4-fluoride Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for optimizing the linker length of PROTACs utilizing N-Me-Thalidomide 4-fluoride as the E3 ligase ligand.

Frequently Asked Questions (FAQs)

Q1: What is the optimal linker length for an this compound based PROTAC?

There is no universal optimal linker length; it is highly dependent on the specific target protein and the E3 ligase pair.[1] The ideal length must be empirically determined and is crucial for the formation of a stable and productive ternary complex between the target protein and the Cereblon (CRBN) E3 ligase.[1][2] Studies on thalidomide-based PROTACs have shown that linker lengths can range from as few as 3 to over 29 atoms.[3] For some targets, shorter linkers are more effective, while for others, longer linkers are required to achieve potent degradation.[1] For instance, in the case of p38α degradation using thalidomide-based PROTACs, linkers of 15-17 atoms showed optimal performance.[1]

Q2: What are the most common types of linkers used with thalidomide-based E3 ligase ligands?

The most common linker motifs are polyethylene (B3416737) glycol (PEG) and alkyl chains.[1] These are popular due to their synthetic tractability, allowing for systematic variation of length.[1] More rigid linkers incorporating elements like piperazine (B1678402) or piperidine (B6355638) rings are also being used to improve physicochemical properties and restrict conformation.[1] The choice of linker can significantly impact a PROTAC's permeability, solubility, and metabolic stability.[1]

Q3: How does the 4-fluoride substitution on N-Me-Thalidomide affect linker attachment?

The 4-fluoro group on the phthalimide (B116566) ring of N-Me-Thalidomide is an excellent synthetic handle for linker attachment. It readily participates in nucleophilic aromatic substitution (SNAr) reactions with amine-functionalized linkers.[4] This provides a reliable and efficient method for conjugating the E3 ligase ligand to the linker.

Q4: What is the "hook effect" and how can I mitigate it?

The "hook effect" is a phenomenon observed in PROTAC dose-response curves where the degradation of the target protein decreases at high PROTAC concentrations. This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[5] To mitigate this, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation. If the hook effect is pronounced, linker redesign to optimize ternary complex formation and stability may be necessary.

Q5: My this compound based PROTAC has poor solubility. What can I do?

Poor solubility is a common challenge with PROTACs due to their high molecular weight and often lipophilic nature.[6] Here are some strategies to address this:

  • Linker Composition: Incorporating more hydrophilic moieties into the linker, such as PEG units, can improve aqueous solubility compared to purely aliphatic chains.[6]

  • Formulation: For in vitro assays, using a small amount of a co-solvent like DMSO is common. However, it's critical to keep the final DMSO concentration low (typically below 0.5%) to avoid cellular toxicity.[6]

  • Structural Modification: If solubility issues persist, consider synthesizing analogs with more hydrophilic groups on the target-binding ligand.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Recommendations
No or low target protein degradation Suboptimal linker length.Synthesize and test a library of PROTACs with varying linker lengths (e.g., different numbers of PEG units or alkyl chain lengths).[5]
Poor cell permeability.Modify the linker to improve physicochemical properties (e.g., balance hydrophilicity and lipophilicity).[5] Assess permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).[6]
Inefficient ternary complex formation.The linker may not be facilitating a productive interaction between the target protein and CRBN. Biophysical assays like Surface Plasmon Resonance (SPR) can be used to study ternary complex formation.[6]
"Hook effect" observed (bell-shaped dose-response curve) Formation of unproductive binary complexes at high concentrations.Perform a broad dose-response experiment to confirm the hook effect and identify the optimal degradation concentration.[5] Consider redesigning the linker to enhance positive cooperativity in ternary complex formation.
Difficulty in synthesizing the PROTAC Low yield in linker conjugation to this compound.Optimize the SNAr reaction conditions (base, solvent, temperature, and reaction time). Ensure the amine-linker is sufficiently nucleophilic.
Purification challenges.PROTACs can be difficult to purify. Utilize appropriate chromatographic techniques such as flash chromatography or reversed-phase HPLC.[6]

Quantitative Data Summary

PROTAC IDLinker (PEG units)Linker Length (atoms)DC50 (nM)Dmax (%)Key Observation
PROTAC-128>1000<20Ineffective degradation, likely due to a linker that is too short.
PROTAC-231125065Moderate degradation, suggesting the linker is approaching an optimal length.
PROTAC-3 4 14 50 >90 Optimal degradation, indicating a favorable ternary complex formation.
PROTAC-451715085Decreased potency, possibly due to a linker that is slightly too long.
PROTAC-562050070Further decrease in potency, highlighting the sensitivity of linker length.

Experimental Protocols

Western Blot for Protein Degradation

Objective: To quantify the reduction in target protein levels following PROTAC treatment.

Methodology:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[5]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.[5]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[5]

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[6]

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).[6]

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[6]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.[6]

    • Develop the blot using a chemiluminescent substrate and image the results.[6]

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).[6]

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

Objective: To measure the kinetics and affinity of binary and ternary complex formation and to determine cooperativity.

Methodology:

  • Immobilization: Immobilize either the E3 ligase (CRBN) or the target protein onto the surface of an SPR sensor chip.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized protein to measure the binary binding affinity.

    • Inject a series of concentrations of the soluble protein partner (target or E3 ligase) to confirm no non-specific binding.

  • Ternary Complex Analysis:

    • Inject a series of concentrations of the soluble protein partner in the presence of a constant concentration of the PROTAC.

    • Alternatively, co-inject a pre-incubated mixture of the PROTAC and the soluble protein partner.

  • Data Analysis: Analyze the sensorgrams to determine the association and dissociation rate constants (ka and kd) and the equilibrium dissociation constant (KD) for both binary and ternary complexes. Calculate the cooperativity factor (alpha) to assess the stability of the ternary complex.

Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC N-Me-Thalidomide 4-fluoride PROTAC Target Target Protein PROTAC->Target Binds CRBN CRBN E3 Ligase PROTAC->CRBN Ternary_Complex Target-PROTAC-CRBN Proteasome Proteasome Target->Proteasome Degradation Ub Ubiquitin Ub->Target Tags Target Ternary_Complex->Ub Ubiquitination

Caption: Mechanism of action for an this compound based PROTAC.

Experimental_Workflow cluster_synthesis PROTAC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & Optimization start Design Linker Library (Varying Lengths) synthesis Synthesize PROTACs start->synthesis purification Purify & Characterize (NMR, MS) synthesis->purification western_blot Western Blot (DC50, Dmax) purification->western_blot spr SPR Analysis (Ternary Complex) purification->spr solubility Solubility Assays purification->solubility analysis Analyze Data & Identify Lead western_blot->analysis spr->analysis solubility->analysis optimization Further Optimization (e.g., ADME/PK) analysis->optimization

Caption: A typical experimental workflow for optimizing PROTAC linker length.

Troubleshooting_Logic start Experiment: No/Low Degradation check_permeability Assess Cell Permeability start->check_permeability check_ternary Analyze Ternary Complex Formation start->check_ternary hook_effect Check for Hook Effect start->hook_effect check_linker Synthesize New Linker Lengths check_permeability->check_linker If permeability is low check_ternary->check_linker If complex formation is weak check_linker->start Re-evaluate hook_effect->check_linker If hook effect is severe

Caption: A logical workflow for troubleshooting common issues in PROTAC optimization.

References

Overcoming poor cell permeability of N-Me-Thalidomide 4-fluoride PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Me-Thalidomide 4-fluoride PROTACs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common questions related to the cell permeability of these novel PROTACs.

Frequently Asked Questions (FAQs)

Q1: My this compound PROTAC is potent in biochemical assays but shows poor activity in cell-based degradation assays. Is cell permeability the likely issue?

A: Yes, a significant drop in potency between biochemical and cellular assays is a classic indicator of poor cell permeability.[1] PROTACs, due to their high molecular weight and polar surface area, often face challenges in crossing the cell membrane to reach their intracellular targets.[1][2][3] The this compound moiety, while designed to recruit the CRBN E3 ligase, contributes to the overall size and polarity of the molecule.

Q2: What are the key physicochemical properties of my this compound PROTAC that I should be concerned about for permeability?

A: The following properties are critical to consider:

  • High Molecular Weight (MW): Most PROTACs are well beyond the "Rule of 5" guidelines, often exceeding 800 Da, which can hinder passive diffusion.[1][3]

  • Topological Polar Surface Area (TPSA): A large TPSA, resulting from the various polar functional groups in the warhead, linker, and the E3 ligase ligand, can limit membrane permeability.

  • Linker Composition: The linker connecting the this compound to the target protein binder is a key determinant of the overall physicochemical properties of the PROTAC.[4][5]

  • Solubility: Poor aqueous solubility can lead to compound precipitation in cell culture media, reducing the effective concentration available to enter the cells.[6]

Q3: How might the this compound moiety specifically impact cell permeability?

A: The N-methylation of the thalidomide (B1683933) glutarimide (B196013) ring and the addition of a fluorine atom can have opposing effects:

  • N-methylation: This modification can potentially improve metabolic stability. However, it may also impact the conformation and hydrogen bonding capacity of the molecule, which could influence permeability.

  • Fluorination: Introducing fluorine can increase lipophilicity, which may enhance membrane permeability.[7][8] However, the overall effect will depend on the specific position of the fluorine and the properties of the rest of the PROTAC molecule.

Q4: What strategies can I employ to improve the cell permeability of my this compound PROTAC?

A: Several rational design strategies can be implemented:

  • Linker Optimization: Modify the linker by altering its length, composition, and rigidity. Replacing flexible PEG linkers with more rigid alkyl or phenyl linkers has been shown to improve permeability.[4]

  • Introduce Intramolecular Hydrogen Bonds: Designing the PROTAC to form intramolecular hydrogen bonds can lead to a more compact, "ball-like" structure that masks polar groups and reduces the TPSA, thereby enhancing cell permeability.[4]

  • Amide-to-Ester Substitution: Replacing an amide bond in the linker with an ester can reduce the hydrogen bond donor count and polarity, which has been demonstrated to improve permeability and cellular activity.[5]

  • Prodrug Approach: A prodrug strategy involves masking a polar functional group with a lipophilic moiety that is cleaved intracellularly to release the active PROTAC. This can significantly improve cell entry.[4]

Q5: I'm observing a "hook effect" with my PROTAC. Is this related to cell permeability?

A: The "hook effect," where the degradation of the target protein decreases at high PROTAC concentrations, is not directly caused by poor permeability.[9] It arises from the formation of non-productive binary complexes (Target-PROTAC or E3 ligase-PROTAC) instead of the productive ternary complex.[9] However, poor permeability can complicate the interpretation of the hook effect by making it difficult to determine the true intracellular concentration of the PROTAC.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound PROTACs.

Issue Potential Cause Recommended Solution
No target degradation observed in cells, but biochemical activity is confirmed. Poor Cell Permeability: The PROTAC is not reaching its intracellular target.1. Perform a cell permeability assay (PAMPA or Caco-2) to directly measure permeability. 2. Redesign the PROTAC using strategies to improve permeability (e.g., linker optimization, prodrug approach).[4][5]
Compound Instability: The PROTAC may be degrading in the cell culture medium.1. Assess the stability of the PROTAC in your cell culture medium over the time course of the experiment using LC-MS.
Efflux by Transporters: The PROTAC may be actively transported out of the cell.1. Conduct a Caco-2 permeability assay and calculate the efflux ratio. An efflux ratio greater than 2 suggests active efflux.[1]
Inconsistent degradation results between experiments. Variable Cell Health/Culture Conditions: Cell passage number, confluency, and overall health can impact the ubiquitin-proteasome system.[9]1. Standardize cell culture conditions, including seeding density and passage number. 2. Regularly check for mycoplasma contamination.
Compound Solubility Issues: The PROTAC may be precipitating out of solution at higher concentrations.[6]1. Visually inspect the cell culture medium for any signs of precipitation. 2. Determine the kinetic and thermodynamic solubility of your compound in the assay buffer.
High background in Western blot analysis. Non-specific Antibody Binding: The primary or secondary antibody may be cross-reacting with other proteins.1. Optimize antibody concentrations and blocking conditions. 2. Include appropriate controls, such as an isotype control for the primary antibody.
Cell Lysis and Sample Preparation: Incomplete cell lysis or protein degradation during sample preparation.1. Use a robust lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.[9] 2. Ensure complete protein solubilization before loading onto the gel.

Quantitative Data Summary

The following tables provide representative data for PROTACs with similar characteristics to this compound constructs. This data is intended for comparative purposes to guide your experimental design and interpretation.

Table 1: Permeability Data for Representative PROTACs

PROTAC IDTarget LigandE3 Ligase LigandLinker TypeApparent Permeability (Papp) (10⁻⁶ cm/s)Reference
PROTAC ABET InhibitorPomalidomidePEG40.8 ± 0.1Fictional Example
PROTAC BAndrogen Receptor LigandThalidomidePEG-like< 0.1 (BLQ)[10]
PROTAC CBET InhibitorVHL LigandPEG31.2 ± 0.2Fictional Example
PROTAC DKinase InhibitorThalidomide 4-fluorideAlkyl2.5 ± 0.4Fictional Example

BLQ: Below Limit of Quantification

Table 2: Western Blot Antibody Dilutions for Target Degradation Analysis

AntibodyTarget ProteinRecommended DilutionSupplier
Anti-Target XTarget Protein of Interest1:1000Varies
Anti-CRBNCereblon1:1000Varies
Anti-GAPDHLoading Control1:5000Varies
Anti-α-TubulinLoading Control1:5000Varies
Anti-UbiquitinUbiquitinated Proteins1:1000[6]

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay assesses the passive diffusion of a compound across an artificial lipid membrane and is a high-throughput method to estimate cell permeability.

Materials:

  • 96-well filter plate (e.g., Millipore MultiScreen-IP, 0.45 µm)

  • 96-well acceptor plate

  • Phospholipid solution (e.g., 2% (w/v) lecithin (B1663433) in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • LC-MS/MS for quantification

Methodology:

  • Prepare the Artificial Membrane: Add 5 µL of the phospholipid solution to each well of the filter plate, ensuring the filter is completely coated. Allow the solvent to evaporate in a fume hood for at least 1 hour.[11]

  • Prepare the Acceptor Plate: Add 300 µL of PBS to each well of the 96-well acceptor plate.[11]

  • Prepare the Donor Solution: Dilute the test compound stock solution in PBS to the final desired concentration (e.g., 10 µM). The final DMSO concentration should be kept below 1%.

  • Assay Assembly: Carefully place the filter plate containing the artificial membrane onto the acceptor plate.

  • Incubation: Add 200 µL of the donor solution to each well of the filter plate. Cover the plate assembly and incubate at room temperature for 4-18 hours in a humidified chamber.

  • Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Calculate Apparent Permeability (Papp):

    • Papp (cm/s) = [(-VA * VD) / ((VA + VD) * Area * Time)] * ln(1 - [CA(t) / Cequilibrium])

    • Where VA and VD are the volumes of the acceptor and donor wells, Area is the surface area of the membrane, Time is the incubation time, CA(t) is the concentration in the acceptor well at time t, and Cequilibrium is the concentration at equilibrium.

Protocol 2: Caco-2 Cell Permeability Assay

This assay evaluates both passive and active transport across a monolayer of human colon adenocarcinoma cells (Caco-2), which differentiate to form tight junctions and express various transporters.[10]

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

  • Hanks' Balanced Salt Solution (HBSS)

  • TEER meter

  • LC-MS/MS for quantification

Methodology:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell inserts at an appropriate density. Culture the cells for 21-25 days to allow for differentiation and formation of a tight monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayers. Values should typically be >200 Ω·cm².

  • Assay Preparation: Wash the cell monolayers with pre-warmed HBSS.

  • Permeability Assay (Bidirectional):

    • Apical to Basolateral (A-B) Transport: Add the PROTAC working solution (typically 1-10 µM in HBSS) to the apical (top) chamber. Add fresh HBSS to the basolateral (bottom) chamber.[10]

    • Basolateral to Apical (B-A) Transport: Add the PROTAC working solution to the basolateral chamber and fresh HBSS to the apical chamber.[10]

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for a defined period (e.g., 2 hours).

  • Sampling and Quantification: Take samples from both the donor and receiver chambers at the end of the incubation period. Analyze the concentration of the compound by LC-MS/MS.

  • Calculate Papp and Efflux Ratio:

    • Calculate the Papp for both A to B and B to A directions using a similar formula as in the PAMPA assay.

    • Efflux Ratio = Papp (B to A) / Papp (A to B)

    • An efflux ratio significantly greater than 2 suggests active efflux.[1][11]

Visualizations

PROTAC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space PROTAC_out N-Me-Thalidomide 4-fluoride PROTAC PROTAC_in PROTAC PROTAC_out->PROTAC_in Cell Permeation Ternary Ternary Complex (POI-PROTAC-CRBN) PROTAC_in->Ternary Target Target Protein (POI) Target->Ternary CRBN CRBN E3 Ligase CRBN->Ternary Ub_Target Poly-ubiquitinated Target Ternary->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_Target->Proteasome Recruitment Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of action for a PROTAC, highlighting the initial cell permeation step.

Troubleshooting_Workflow Start Biochemical Activity Confirmed, Poor Cellular Activity Permeability_Assay Perform Permeability Assay (PAMPA or Caco-2) Start->Permeability_Assay Low_Permeability Low Permeability? Permeability_Assay->Low_Permeability Redesign Rational PROTAC Redesign: - Linker Optimization - Prodrug Strategy - Amide-to-Ester Swap Low_Permeability->Redesign Yes Efflux_Assay High Efflux Ratio in Caco-2 Assay? Low_Permeability->Efflux_Assay No Synthesize Synthesize & Test New Analogs Redesign->Synthesize Efflux_Redesign Modify PROTAC to Avoid Efflux Transporters Efflux_Assay->Efflux_Redesign Yes Other_Issues Investigate Other Issues: - Compound Stability - Cell Health - Assay Conditions Efflux_Assay->Other_Issues No Efflux_Redesign->Synthesize End Optimized Cellular Activity Other_Issues->End Synthesize->Permeability_Assay Synthesize->End Successful

Caption: A troubleshooting workflow for addressing poor PROTAC permeability.

References

Troubleshooting lack of protein degradation with N-Me-Thalid-fluoride PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering a lack of protein degradation with N-Me-Thalid-fluoride PROTACs.

Frequently Asked Questions (FAQs)

Q1: My N-Me-Thalid-fluoride PROTAC is not showing any degradation of my target protein. What are the initial steps I should take to troubleshoot this?

A1: A lack of protein degradation can arise from several factors. A systematic, step-by-step approach is the most effective way to identify the issue. We recommend the following initial checks:

  • Compound Integrity and Purity: Verify the chemical structure, purity (>95%), and stability of your PROTAC. Degradation of the compound during storage or in the experimental medium can lead to a loss of activity.

  • Cellular Uptake: PROTACs are large molecules and may have poor cell permeability. Confirm that your PROTAC is entering the cells and reaching its intracellular target.

  • Target and E3 Ligase Expression: Ensure that your chosen cell line expresses sufficient levels of both the target protein and Cereblon (CRBN), the E3 ligase recruited by thalidomide-based PROTACs. Low expression of either protein is a common reason for lack of degradation.[1]

  • Binary Engagement: Confirm that your PROTAC can independently bind to both the target protein and the CRBN E3 ligase.

  • Ternary Complex Formation: Successful degradation is dependent on the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[2]

Q2: How does the N-Me-Thalid-fluoride moiety specifically influence my PROTAC's activity?

A2: The N-Me-Thalid-fluoride component of your PROTAC is designed to bind to the Cereblon (CRBN) E3 ligase. Here's how the specific chemical features can impact its function:

  • Fluorination: The fluorine atom on the thalidomide (B1683933) ring can enhance the binding affinity to CRBN.[3][4] This can potentially lead to more efficient recruitment of the E3 ligase and improved degradation efficacy.

  • N-Methylation: The N-methyl group on the glutarimide (B196013) ring of thalidomide may influence the compound's physicochemical properties, such as stability and cell permeability. It can also affect the conformation of the PROTAC and its ability to form a productive ternary complex.

Q3: I'm observing a "hook effect" with my N-Me-Thalid-fluoride PROTAC. What does this mean and how can I address it?

A3: The "hook effect" is a phenomenon where the efficacy of a PROTAC decreases at high concentrations.[5] This results in a bell-shaped dose-response curve. It occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (Target-PROTAC or PROTAC-CRBN) rather than the productive ternary complex (Target-PROTAC-CRBN).[1][5]

To address the hook effect, it is crucial to perform a dose-response experiment over a wide range of concentrations (e.g., from picomolar to high micromolar) to identify the optimal concentration for maximal degradation (Dmax) and the concentration at which 50% of the maximal degradation is observed (DC50).

Q4: My PROTAC binds to the target protein and CRBN in biochemical assays, but I don't see degradation in cells. What could be the reason?

A4: This discrepancy between biochemical and cellular activity often points to issues with the cellular environment or the PROTAC's properties within a cell. Here are some potential reasons:

  • Poor Cell Permeability: As mentioned, the PROTAC may not be efficiently crossing the cell membrane.

  • Compound Efflux: The PROTAC could be actively transported out of the cell by efflux pumps.

  • Intracellular Instability: The PROTAC molecule might be unstable within the cell and getting metabolized before it can induce degradation.

  • Subcellular Localization: The PROTAC, target protein, and E3 ligase may not be co-localized in the same cellular compartment.

Q5: Could the linker connecting the N-Me-Thalid-fluoride and the target-binding ligand be the issue?

A5: Absolutely. The linker plays a critical role in PROTAC efficacy. Its length, composition, and attachment points determine the geometry and stability of the ternary complex. An suboptimal linker can lead to:

  • Steric Hindrance: A linker that is too short may prevent the simultaneous binding of the target and E3 ligase.

  • Inefficient Ternary Complex Formation: A linker that is too long or has the wrong rigidity might not effectively bring the two proteins together in a productive orientation for ubiquitination.

If you suspect linker issues, synthesizing a small library of PROTACs with different linker lengths and compositions is a common optimization strategy.

Troubleshooting Guides

Problem 1: No Target Protein Degradation Observed

Possible Causes & Troubleshooting Steps:

Possible Cause Recommended Action
PROTAC Integrity/Activity Confirm the proper storage and handling of the PROTAC. Verify its chemical structure and purity using methods like LC-MS and NMR. Perform a dose-response experiment to ensure the correct concentration range is being tested.[1][2]
Cell Line Suitability Ensure the cell line expresses sufficient levels of both the target protein and CRBN via Western Blot.[1] Consider using a positive control cell line with known high expression of both.
Cellular Uptake/Permeability Assess cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 assays. If permeability is low, consider modifying the PROTAC structure to improve its physicochemical properties.
Inefficient Binary Engagement Confirm binding to the target protein and CRBN independently using biophysical assays such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or a Cellular Thermal Shift Assay (CETSA).
Failed Ternary Complex Formation The formation of the Target-PROTAC-CRBN ternary complex is essential for degradation.[2] Perform a co-immunoprecipitation (Co-IP) or a proximity-based assay (e.g., TR-FRET, AlphaLISA) to confirm complex formation in cells.
Lack of Ubiquitination Even if a ternary complex forms, ubiquitination of the target protein might be inefficient. Perform an in-cell ubiquitination assay by immunoprecipitating the target protein and probing with an anti-ubiquitin antibody.
Proteasome Inhibition The proteasome may be inhibited by other compounds in your media, or the cells may have intrinsic resistance. Include a positive control for proteasome-mediated degradation. Co-treat with a proteasome inhibitor (e.g., MG132) to see if it rescues the protein from degradation, confirming a proteasome-dependent mechanism.
Problem 2: Weak or Incomplete Target Protein Degradation

Possible Causes & Troubleshooting Steps:

Possible Cause Recommended Action
Suboptimal PROTAC Concentration Perform a detailed dose-response curve with a wider range of concentrations to identify the optimal concentration for maximal degradation (Dmax). Be mindful of the "hook effect" at higher concentrations.[5]
Suboptimal Treatment Time Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to determine the optimal duration of PROTAC treatment for maximal degradation.
Inefficient Ternary Complex Stability The stability of the ternary complex directly impacts degradation efficiency. While difficult to modulate directly without changing the molecule, ensuring optimal cellular health and assay conditions can help.
Suboptimal Linker The linker length and composition are critical for optimal ternary complex formation. Synthesize and test a series of PROTACs with varying linker lengths and compositions to improve degradation efficiency.
Negative Cooperativity In some cases, the binding of the PROTAC to one protein can hinder its binding to the second, a phenomenon known as negative cooperativity. This is an intrinsic property of the molecule and may require redesigning the PROTAC.

Experimental Protocols

Western Blot for Protein Degradation
  • Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat cells with a range of concentrations of the N-Me-Thalid-fluoride PROTAC for the desired time period. Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Normalize the protein amounts for each sample, add Laemmli buffer, and boil. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody against the target protein overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities using software like ImageJ. Normalize the target protein signal to a loading control (e.g., GAPDH, β-actin) and then compare the treated samples to the vehicle control to determine the percentage of degradation.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
  • Cell Treatment and Lysis: Treat cells with the N-Me-Thalid-fluoride PROTAC at the optimal concentration for a short duration (e.g., 2-4 hours). Lyse the cells in a non-denaturing lysis buffer.

  • Immunoprecipitation: Incubate the cell lysate with an antibody against the target protein overnight at 4°C. Add protein A/G magnetic beads to pull down the antibody-protein complexes.

  • Washing: Wash the beads several times to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads.

  • Western Blot Analysis: Analyze the eluate by Western blot using antibodies against the target protein and CRBN. An increased CRBN signal in the PROTAC-treated sample compared to the vehicle control indicates the formation of the ternary complex.[2]

Visualizations

PROTAC_Mechanism cluster_cell Cell PROTAC N-Me-Thalid-fluoride PROTAC Target Target Protein PROTAC->Target Binds CRBN CRBN E3 Ligase PROTAC->CRBN Binds TernaryComplex Target-PROTAC-CRBN Ternary Complex PROTAC->TernaryComplex Target->TernaryComplex CRBN->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation Target Protein Degradation Proteasome->Degradation Mediates

Caption: Mechanism of action for an N-Me-Thalid-fluoride PROTAC.

References

Addressing off-target effects of N-Me-Thalidomide 4-fluoride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with N-Me-Thalidomide 4-fluoride.

Disclaimer: Specific quantitative off-target binding and degradation data for this compound are not extensively available in the public domain. The quantitative data presented in this guide are for the parent compound, thalidomide (B1683933), and its well-characterized derivatives, such as lenalidomide (B1683929) and pomalidomide. This information is provided as a foundational reference to guide experimental design and data interpretation. Researchers are strongly encouraged to determine the specific binding affinities and degradation profiles for this compound experimentally.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a derivative of thalidomide and functions as a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1][2] CRBN is a component of the CULLIN-4-RING E3 ubiquitin ligase (CRL4) complex.[3] By binding to CRBN, thalidomide and its analogs modulate the substrate specificity of the CRL4^CRBN^ complex, inducing the ubiquitination and subsequent proteasomal degradation of proteins that are not typically targeted by this ligase. These newly targeted proteins are often referred to as "neosubstrates."[3][4]

Q2: What are the known and potential off-target effects of thalidomide analogs?

The most well-documented and critical off-target effect of thalidomide and its analogs is the degradation of the transcription factor SALL4.[5][6][7] Degradation of SALL4 has been mechanistically linked to the teratogenic effects (severe birth defects) observed with thalidomide.[5][6][7][8] Other known neosubstrates that can be degraded by different thalidomide analogs include Ikaros (IKZF1), Aiolos (IKZF3), and casein kinase 1α (CK1α), which are often the intended targets in cancer therapy.[3][9] It is crucial to experimentally determine the degradation profile of this compound in the specific cellular context of your research.

Q3: How might the N-methylation and 4-fluorination affect the compound's activity?

While specific data for this compound is limited, modifications to the thalidomide scaffold are known to alter its properties:

  • N-methylation: N-methylation of the glutarimide (B196013) ring can prevent the formation of certain metabolites and may alter the binding affinity for CRBN and its neosubstrates.

  • Fluorination: Fluorination of the phthalimide (B116566) ring has been shown in some analogs to enhance anti-angiogenic activity.[10][11][12][13] However, a recent study on a set of fluorinated thalidomide analogs indicated that they did not induce the degradation of common neosubstrates like IKZF3 and SALL4, suggesting that fluorination can significantly alter the neosubstrate profile.[10][13]

Q4: What are the best practices for handling and storing this compound?

  • Safety Precautions: this compound is classified as harmful if swallowed and causes skin and serious eye irritation.[14][15] It is essential to wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[14] Handle the compound in a well-ventilated area or a chemical fume hood.[14]

  • Storage: Store the solid compound in a dry, well-sealed container at 2-8°C for short-term storage.[15] For long-term storage of stock solutions in DMSO, -80°C is recommended.[1] Avoid repeated freeze-thaw cycles.[1]

Troubleshooting Common Experimental Issues

Issue Potential Cause Recommended Solution
No or weak on-target (CRBN) binding in biochemical assays (e.g., ITC, FP, FRET). Inactive recombinant CRBN protein.Use a new batch of protein and include a positive control with known CRBN binding affinity (e.g., thalidomide, pomalidomide).[16]
Incorrect assay conditions.Optimize buffer pH, salt concentration, and detergent levels. Ensure the fluorescent probe in FP/FRET assays is at an appropriate concentration.[16]
Compound instability.Assess the stability of this compound in your assay buffer over the course of the experiment.[17]
No degradation of the intended target protein (when used as part of a PROTAC). Poor cell permeability.Perform cellular uptake and permeability assays (e.g., Caco-2 assay) to assess the compound's ability to cross the cell membrane.
Low CRBN expression in the cell line.Confirm CRBN expression levels in your chosen cell line by Western blot or proteomics.[16]
Rapid protein synthesis.The rate of new target protein synthesis may be outpacing the rate of degradation. Co-treat with a translation inhibitor (e.g., cycloheximide) to assess the degradation rate without new synthesis.
"Hook effect" at high concentrations.Perform a wide dose-response experiment. High concentrations of bifunctional molecules like PROTACs can favor binary complex formation over the productive ternary complex, leading to reduced degradation.[18]
Unexpected cellular toxicity or off-target effects. Degradation of essential neosubstrates (e.g., SALL4).Perform a proteome-wide analysis (e.g., using mass spectrometry) to identify all proteins that are degraded upon treatment with this compound.[18]
Off-target binding to other proteins.Conduct a broad off-target screening panel, such as a kinase panel or a Cellular Thermal Shift Assay (CETSA) coupled with mass spectrometry.[19][20][21]
Compound insolubility and precipitation.Verify the solubility of the compound in your cell culture media. Poor solubility can lead to non-specific effects and toxicity.

Quantitative Data for Thalidomide Analogs (Reference)

The following tables provide representative binding and degradation data for well-characterized thalidomide analogs. These values should be used as a reference to contextualize experimentally determined data for this compound.

Table 1: Binding Affinities of Thalidomide Analogs to Cereblon (CRBN) Note: Affinity values can vary based on the specific assay conditions and protein constructs used.

CompoundAssay TypeBinding Constant
ThalidomideIsothermal Titration Calorimetry (ITC)Kd: ~250 nM
LenalidomideIsothermal Titration Calorimetry (ITC)Kd: 0.6 µM (for CRBN:DDB1)
PomalidomideIsothermal Titration Calorimetry (ITC)Kd: 12.5 µM
PomalidomideFRET-based competition assayKi: 2.1 µM

Table 2: Cellular Degradation Potency of Thalidomide Analogs for Key Neosubstrates Note: DC50 (concentration for 50% of maximal degradation) and Dmax (maximal degradation) values are highly cell-line and substrate-dependent.

CompoundNeosubstrateCell LineDC50Dmax
LenalidomideIKZF1MM.1S~100 nM>90%
PomalidomideIKZF1MM.1S~10 nM>95%
PomalidomideSALL4293T~500 nM~80%
CC-885GSPT1MOLM-13~5 nM>95%

Experimental Protocols

Protocol 1: Competitive Binding Assay using Fluorescence Polarization (FP)

This protocol is for determining the binding affinity of this compound to CRBN by measuring its ability to displace a fluorescently labeled thalidomide tracer.

Materials:

  • Recombinant human CRBN protein

  • Fluorescently labeled thalidomide tracer (e.g., Cy5-labeled Thalidomide)

  • This compound

  • Positive control (e.g., Pomalidomide)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.01% Tween-20)

  • Black, low-binding 96- or 384-well plates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound and the positive control in 100% DMSO.

    • Create a serial dilution of the test and control compounds in assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

    • Dilute the recombinant CRBN and the fluorescent tracer to their optimal working concentrations (determined through initial titration experiments) in assay buffer.

  • Assay Setup:

    • To the wells of the microplate, add the assay buffer.

    • Add the serially diluted this compound or control compound.

    • Add the diluted CRBN protein to all wells except the "no protein" controls.

    • Add the fluorescent tracer to all wells.

    • Include controls for "tracer only" (no protein) and "tracer + protein" (no competitor).

  • Incubation:

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), protected from light, to allow the binding to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization on a compatible plate reader.

  • Data Analysis:

    • Plot the change in fluorescence polarization against the log concentration of the competitor.

    • Fit the data to a suitable dose-response curve to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation if the Kd of the tracer is known.

Protocol 2: Western Blot for SALL4 Degradation

This protocol is to assess the degradation of the off-target protein SALL4 in a cellular context.

Materials:

  • Cell line of interest (e.g., HEK293T, Kelly cells)

  • This compound

  • Complete cell culture medium

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132, optional control)

  • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-SALL4 and anti-loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in multi-well plates and allow them to adhere and reach ~70-80% confluency.

    • Treat the cells with a dose-response of this compound (e.g., 0.1, 1, 10, 100 µM) or DMSO vehicle control for a set time (e.g., 24 hours).[22]

    • For a control, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding this compound to confirm proteasome-dependent degradation.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells on ice with supplemented RIPA buffer.

    • Scrape the cells and collect the lysate. Centrifuge at high speed at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-SALL4 antibody overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply ECL substrate.

    • Image the blot using a chemiluminescence detection system.

    • Strip the membrane (if necessary) and re-probe for the loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the SALL4 band intensity to the corresponding loading control.

    • Plot the normalized SALL4 levels against the concentration of this compound to determine the degradation profile and estimate the DC50.

Visualizations

On-Target Signaling Pathway: CRL4^CRBN^-Mediated Protein Degradation

CRL4_CRBN_Pathway cluster_legend Legend Ligand Ligand E3_Ligase E3 Ligase Complex Target_Protein Target Protein Cellular_Process Cellular Process NMTF N-Me-Thalidomide 4-fluoride CRBN CRBN NMTF->CRBN binds to TernaryComplex Ternary Complex (CRBN-Ligand-Neosubstrate) NMTF->TernaryComplex CRBN->TernaryComplex DDB1 DDB1 DDB1->CRBN binds CUL4 CUL4 CUL4->DDB1 binds RBX1 RBX1 CUL4->RBX1 Neosubstrate Neosubstrate (e.g., IKZF1) Neosubstrate->TernaryComplex PolyUb Poly-ubiquitination Neosubstrate->PolyUb is tagged TernaryComplex->PolyUb recruits E2, catalyzes Ubiquitin Ubiquitin (Ub) Ubiquitin->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome is recognized by Degradation Protein Degradation Proteasome->Degradation leads to

Caption: On-target mechanism of this compound.

Potential Off-Target Workflow: Identifying Neosubstrates

Off_Target_Workflow cluster_legend Legend Input Input/Sample Process Process Data_Analysis Data Analysis Output Output/Result Cells Treat Cells: - DMSO (Control) - this compound Lysis Cell Lysis & Protein Extraction Cells->Lysis Digestion Tryptic Digestion Lysis->Digestion LCMS LC-MS/MS (Quantitative Proteomics) Digestion->LCMS DataAnalysis Data Analysis: Compare protein abundance between treated and control LCMS->DataAnalysis Hits Identify Significantly Downregulated Proteins DataAnalysis->Hits Validation Validate Hits (e.g., Western Blot) Hits->Validation OffTargetList List of Potential Off-Target Neosubstrates (e.g., SALL4) Validation->OffTargetList

Caption: Workflow for identifying off-target neosubstrates.

Logical Relationship: Troubleshooting a Negative Degradation Result

Troubleshooting_Logic Start No Target Degradation Observed in Western Blot Check1 Is the PROTAC binding to CRBN? Start->Check1 Check2 Is the PROTAC binding to the Target Protein? Check1->Check2 Yes Action1 Perform CRBN competitive binding assay (e.g., FP, TR-FRET) Check1->Action1 No Check3 Is the Ternary Complex forming? Check2->Check3 Yes Action2 Perform target binding assay (e.g., SPR, CETSA) Check2->Action2 No Check4 Is the Cellular Degradation Machinery Active? Check3->Check4 Yes Action3 Perform ternary complex formation assay (e.g., NanoBRET, AlphaLISA) Check3->Action3 No Action4 Check CRBN expression. Use proteasome inhibitor (MG132) as control. Check4->Action4 No Result1 Redesign CRBN ligand moiety of PROTAC Action1->Result1 Result2 Redesign target ligand moiety of PROTAC Action2->Result2 Result3 Optimize linker length and attachment points Action3->Result3 Result4 Choose a different cell line. Troubleshoot cellular assay. Action4->Result4

Caption: Troubleshooting logic for negative degradation results.

References

Improving the solubility and stability of N-Me-Thalidomide 4-fluoride formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility and stability of N-Me-Thalidomide 4-fluoride formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why are its solubility and stability critical?

A1: this compound is a derivative of thalidomide (B1683933) and functions as a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1][2] It is a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs), which are designed to degrade specific target proteins.[3][4] The solubility and stability of this compound are paramount for ensuring consistent and reproducible experimental results, as well as for the development of viable drug candidates. Poor solubility can lead to low bioavailability and inaccurate dosing, while instability can result in the loss of active compound and the formation of potentially toxic degradants.

Q2: What are the common solvents for dissolving this compound?

A2: this compound is generally soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[1] For in vivo studies, stock solutions in DMSO are often diluted with aqueous buffers or formulation vehicles.[1] However, it is crucial to experimentally determine the solubility in a range of solvents and formulation excipients to find the optimal vehicle for your specific application.

Q3: What are the recommended storage conditions for this compound?

A3: For solid this compound, storage at -20°C for up to one month or -80°C for up to six months is recommended.[2] Stock solutions should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles.[2]

Q4: What are the primary challenges in formulating this compound?

A4: Like many small molecule inhibitors and PROTAC components, this compound is a lipophilic compound with poor aqueous solubility. This can lead to challenges in achieving desired concentrations in aqueous buffers for in vitro assays and can result in low oral bioavailability in vivo.[5] Additionally, the stability of the compound in formulation vehicles and under physiological conditions needs to be carefully evaluated to ensure its integrity.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of this compound in aqueous buffer The concentration of the compound exceeds its solubility in the final buffer.- Increase the percentage of co-solvent (e.g., DMSO) in the final solution, ensuring it is compatible with your experimental system.- Prepare a more advanced formulation, such as a solid dispersion or nanoemulsion, to enhance aqueous solubility.- Filter the solution before use to remove any precipitate.
Low or no activity in cell-based assays - Poor cell permeability of the formulation.- Degradation of the compound in the cell culture medium.- Optimize the formulation to improve solubility and permeability. Consider using excipients that can enhance cellular uptake.- Assess the stability of this compound in the cell culture medium over the time course of the experiment.
Inconsistent results between experiments - Variability in the preparation of the formulation.- Instability of the compound in the stock solution or final formulation.- Standardize the formulation protocol and ensure all steps are performed consistently.- Regularly check the purity and concentration of the stock solution.- Evaluate the stability of the formulation under the experimental conditions.
Low oral bioavailability in animal studies - Poor dissolution of the compound in the gastrointestinal tract.- First-pass metabolism.- Employ solubility-enhancing formulations such as amorphous solid dispersions or lipid-based formulations.[5]- Consider co-administration with inhibitors of relevant metabolic enzymes, if known.

Quantitative Data

Table 1: Example Solubility of Thalidomide Analogs in Various Solvents

Compound Solvent Solubility (mg/mL)
ThalidomideWater~0.05
ThalidomideDMSO~20
N-Methyl-ThalidomideWater~0.3
LenalidomideDMSO>50
PomalidomideDMSO>50

Table 2: Example Stability of a Thalidomide Analog in Aqueous Buffers

pH Temperature (°C) Half-life (hours)
5.025> 48
7.42524
9.0258
7.43712

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility
  • Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent or formulation vehicle in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Quantification: Carefully collect an aliquot of the supernatant, dilute it with an appropriate solvent, and determine the concentration of this compound using a validated analytical method, such as HPLC-UV.[6][7][8]

  • Data Reporting: Express the solubility in mg/mL or µg/mL.

Protocol 2: Stability Assessment of this compound Formulations
  • Preparation of Formulation: Prepare the this compound formulation at the desired concentration.

  • Storage Conditions: Aliquot the formulation into multiple sealed vials and store them under various conditions (e.g., different temperatures, pH values, and light exposure).

  • Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from each storage condition.

  • Analysis: Analyze the samples for the remaining concentration of this compound and the presence of any degradation products using a stability-indicating HPLC method.[9][10]

  • Data Analysis: Calculate the degradation rate and half-life of the compound in the formulation under each storage condition.

Protocol 3: Preparation of a Solid Dispersion Formulation
  • Solvent Evaporation Method: a. Dissolve this compound and a hydrophilic carrier (e.g., PVP K30, Soluplus®) in a common volatile solvent (e.g., methanol, acetone). b. Remove the solvent under vacuum using a rotary evaporator to form a solid mass. c. Further dry the solid mass in a vacuum oven to remove any residual solvent. d. Grind the resulting solid into a fine powder.

  • Characterization: a. Assess the amorphous nature of the solid dispersion using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). b. Determine the dissolution rate of the solid dispersion in a relevant aqueous buffer and compare it to the unformulated compound.

Visualizations

Cereblon_Pathway cluster_CRL4_Complex CRL4-CRBN E3 Ubiquitin Ligase Complex CUL4 CUL4 RBX1 RBX1 DDB1 DDB1 CRBN Cereblon (CRBN) NMTF N-Me-Thalidomide 4-fluoride NMTF->CRBN Binds to Neosubstrate Neosubstrate (Target Protein) Neosubstrate->CRBN Recruited by NMTF-bound CRBN Proteasome 26S Proteasome Neosubstrate->Proteasome Targeted for Degradation Ub Ubiquitin (Ub) Ub->Neosubstrate Polyubiquitination Proteasome->Neosubstrate Proteasome->label_degraded Degraded Protein

Caption: Cereblon (CRBN) E3 Ligase Pathway with this compound.

Experimental_Workflow cluster_Formulation Formulation Development cluster_Characterization Physicochemical Characterization cluster_Evaluation In Vitro / In Vivo Evaluation Solubility Solubility Screening Formulation Formulation Strategy (e.g., Solid Dispersion, Nanoemulsion) Solubility->Formulation Optimization Formulation Optimization Formulation->Optimization Dissolution Dissolution Testing Optimization->Dissolution Stability Stability Studies Optimization->Stability Analytics Analytical Method Validation (HPLC) Optimization->Analytics InVitro Cell-based Assays Dissolution->InVitro Stability->InVitro Analytics->InVitro InVivo Pharmacokinetic Studies InVitro->InVivo Promising Candidates

Caption: Workflow for Formulation Development and Evaluation.

References

Strategies to minimize the "hook effect" in N-Me-Thalidomide 4-fluoride PROTAC experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the "hook effect" and optimizing experiments involving N-Me-Thalidomide 4-fluoride based PROTACs.

Frequently Asked Questions (FAQs)

Q1: What is the "hook effect" in the context of PROTAC experiments?

A1: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where the efficacy of the PROTAC, specifically the extent of target protein degradation, decreases at high concentrations.[1][2] This results in a characteristic bell-shaped or "hooked" curve when plotting protein degradation against PROTAC concentration, rather than a typical sigmoidal curve.[1][2] Consequently, simply increasing the PROTAC concentration can paradoxically reduce the desired degradation effect.[1]

Q2: What is the molecular mechanism underlying the "hook effect"?

A2: The hook effect arises from the fundamental mechanism of PROTACs, which require the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase) to function.[1] At optimal concentrations, the PROTAC effectively acts as a bridge between the target protein and the E3 ligase. However, at excessive concentrations, the PROTAC is more likely to form two separate, non-productive binary complexes: Target Protein-PROTAC and PROTAC-E3 Ligase.[2][3] These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex and subsequent protein degradation.[2][3]

Q3: At what concentration range does the hook effect typically become apparent?

A3: The concentration at which the hook effect manifests can vary significantly depending on the specific PROTAC, the target protein, the recruited E3 ligase (in the case of this compound, this is Cereblon or CRBN), and the cell line used.[2] However, it is frequently observed at concentrations in the micromolar (µM) range, often starting around 1 µM and becoming more pronounced at higher concentrations.[2]

Q4: How does "cooperativity" influence the hook effect?

A4: Cooperativity describes how the binding of a PROTAC to one of its protein partners influences its binding to the other.[1] It is a critical factor in the stability of the ternary complex.

  • Positive Cooperativity: The formation of a binary complex (e.g., PROTAC-E3 Ligase) increases the binding affinity for the second protein (Target). This is highly desirable as it stabilizes the ternary complex over the binary ones, potentially mitigating the hook effect.[4]

  • Negative Cooperativity: The formation of a binary complex decreases the binding affinity for the second protein, which destabilizes the ternary complex and can exacerbate the hook effect.[5]

  • No Cooperativity: The binding events are independent of each other.[1]

Q5: What are the primary consequences of the hook effect for my research?

Troubleshooting Guide

Problem: My dose-response curve shows a "hook." Degradation is strong at intermediate concentrations but weak at high concentrations.

  • Diagnosis: This is the classic presentation of the hook effect.[1]

  • Immediate Action: The primary solution is to perform a more detailed dose-response curve with a wider range of concentrations, particularly focusing on the lower nanomolar to micromolar range.[1] This will enable you to accurately determine the optimal concentration (DCmax) and the DC50 value.[1]

Problem: I am not observing any target degradation at any of the tested concentrations.

  • Troubleshooting Steps:

    • Test a Wider Concentration Range: It's possible your initial concentration range was too high and fell entirely within the hook effect region, or was too low to induce degradation. Test a very broad range of concentrations (e.g., 1 pM to 100 µM).[2]

    • Confirm Target and E3 Ligase Expression: Ensure that your cell line expresses both the target protein and the recruited E3 ligase (CRBN) at sufficient levels.[7]

    • Verify Target Engagement and Ternary Complex Formation: Before concluding the PROTAC is inactive, confirm that it can bind to the target protein and the E3 ligase and facilitate the formation of a ternary complex.[2]

    • Optimize Incubation Time: The kinetics of degradation can vary. Perform a time-course experiment at a fixed, potentially optimal PROTAC concentration to determine the ideal incubation time.[2]

Data Presentation

Table 1: Hypothetical Dose-Response Data for an this compound PROTAC Exhibiting a Hook Effect

PROTAC Concentration% Target Protein Remaining (Normalized to Vehicle)Ternary Complex Formation (Relative Units)
0.1 nM98%5
1 nM85%25
10 nM50%70
100 nM20% (Dmax)100
1 µM45%60
10 µM75%15

Experimental Protocols

Protocol 1: Western Blotting for PROTAC Dose-Response Analysis

This protocol outlines the steps to quantify the degradation of a target protein following treatment with an this compound PROTAC.[1]

  • Cell Seeding: Seed cells in multi-well plates at an appropriate density and allow them to adhere overnight.

  • PROTAC Treatment: Treat cells with a wide serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 6, 12, or 24 hours).[1]

  • Cell Lysis: Wash cells with PBS and lyse them with an appropriate buffer (e.g., RIPA) containing protease inhibitors.[1]

  • Protein Quantification: Determine the protein concentration for each lysate using a BCA or Bradford assay to ensure equal loading.[1][6]

  • SDS-PAGE & Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[1]

  • Immunoblotting: Probe the membrane with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin), followed by HRP-conjugated secondary antibodies.[1]

  • Imaging & Densitometry: Image the blot using a chemiluminescence detector and quantify the band intensities. Normalize the target protein levels to the loading control, and then to the vehicle control.[1]

  • Curve Plotting: Plot the normalized protein levels against the PROTAC concentration to visualize the dose-response curve and identify any potential hook effect.[1]

Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation

This protocol is designed to verify the formation of the Target-PROTAC-CRBN ternary complex in cells.[2]

  • Cell Treatment: Treat cells with the desired concentrations of the PROTAC or a vehicle control. To capture the ternary complex and prevent immediate degradation of the target protein, it is advisable to co-treat with a proteasome inhibitor (e.g., MG132).[2]

  • Cell Lysis: Lyse the cells using a non-denaturing Co-IP lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the cell lysate by incubating with protein A/G beads to minimize non-specific binding.[2]

    • Incubate the pre-cleared lysate with an antibody against the target protein (or an epitope tag) to form an antibody-antigen complex.[2]

    • Add protein A/G beads to the lysate to capture the antibody-antigen complex.[2]

  • Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.[2]

  • Elution and Western Blot Analysis:

    • Elute the protein complexes from the beads.

    • Analyze the eluate by Western blotting using antibodies against the target protein and CRBN. An increased signal for CRBN in the PROTAC-treated samples compared to the vehicle control indicates the formation of the ternary complex.[2]

Visualizations

Hook_Effect_Mechanism cluster_optimal Optimal PROTAC Concentration cluster_excess Excess PROTAC Concentration POI_opt Target Protein PROTAC_opt PROTAC POI_opt->PROTAC_opt Ternary_opt Productive Ternary Complex E3_opt E3 Ligase (CRBN) PROTAC_opt->E3_opt Degradation Target Degradation Ternary_opt->Degradation Ubiquitination & Proteasomal Pathway POI_exc Target Protein PROTAC_exc1 PROTAC POI_exc->PROTAC_exc1 Binary1 Non-Productive Binary Complex PROTAC_exc1->Binary1 PROTAC_exc2 PROTAC Binary2 Non-Productive Binary Complex PROTAC_exc2->Binary2 E3_exc E3 Ligase (CRBN) E3_exc->PROTAC_exc2 No_Degradation Inhibited Degradation Binary1->No_Degradation Binary2->No_Degradation

Caption: Molecular mechanism of the PROTAC hook effect.

Troubleshooting_Workflow Start Start: No/Low Degradation Observed Check_Conc Is a wide concentration range (pM to high µM) being tested? Start->Check_Conc Expand_Conc Action: Perform broad dose-response experiment Check_Conc->Expand_Conc No Check_Expression Are Target and CRBN expressed in the cell line? Check_Conc->Check_Expression Yes Expand_Conc->Check_Expression Verify_Expression Action: Validate protein expression (e.g., Western Blot) Check_Expression->Verify_Expression No Check_Complex Is ternary complex formation confirmed? Check_Expression->Check_Complex Yes Verify_Expression->Check_Complex Perform_CoIP Action: Perform Co-IP or other binding assay Check_Complex->Perform_CoIP No Check_Time Is the incubation time optimized? Check_Complex->Check_Time Yes Perform_CoIP->Check_Time Time_Course Action: Perform a time-course experiment Check_Time->Time_Course No Re_evaluate Re-evaluate PROTAC design or experimental system Check_Time->Re_evaluate Yes Time_Course->Re_evaluate

Caption: Troubleshooting workflow for lack of PROTAC-induced degradation.

References

Cell line specific responses to N-Me-Thalidomide 4-fluoride based degraders

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing N-Me-Thalidomide 4-fluoride based degraders for targeted protein degradation.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action for this compound based degraders?

This compound acts as a Cereblon (CRBN) E3 ubiquitin ligase binder. When incorporated into a bifunctional degrader molecule, such as a Proteolysis Targeting Chimera (PROTAC), it facilitates the formation of a ternary complex between the target protein, the degrader, and the CRBN E3 ligase complex. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome. The N-methylation and 4-fluorination modifications on the thalidomide (B1683933) moiety can influence binding affinity to CRBN and the physicochemical properties of the degrader.

2. Why do different cell lines exhibit varying responses to the same degrader?

Cell line specific responses are a known phenomenon in targeted protein degradation and can be attributed to several factors:

  • CRBN Expression Levels: The abundance of the CRBN E3 ligase can vary significantly between cell lines, impacting the efficiency of ternary complex formation and subsequent degradation.

  • Target Protein Expression: The baseline expression level of the target protein can influence the degradation kinetics and the phenotypic outcome.

  • Competing Endogenous Substrates: The presence of endogenous substrates of CRBN can compete with the degrader for binding, affecting its efficacy.

  • Cellular Uptake and Efflux: Differences in the expression of drug transporters can lead to variations in the intracellular concentration of the degrader.

  • Post-Translational Modifications: Modifications on either the target protein or components of the E3 ligase complex can affect ternary complex formation.

3. What are the appropriate controls for a protein degradation experiment?

To ensure the observed degradation is specific to the mechanism of action, the following controls are recommended:

  • Negative Control Compound: A structurally similar molecule that does not bind to either the target protein or CRBN.

  • Inactive Epimer: If applicable, use an epimer of the degrader that is known to have significantly reduced binding to CRBN.

  • CRBN Knockout/Knockdown Cells: Demonstrating a lack of degradation in cells deficient in CRBN confirms its role in the process.

  • Proteasome Inhibitor: Pre-treatment with a proteasome inhibitor (e.g., MG132) should rescue the degradation of the target protein.

  • Target Overexpression: Overexpressing the target protein can help to confirm that the degradation is target-specific.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No target degradation observed Low intracellular concentration of the degrader. Verify the solubility and stability of the compound in your cell culture media. Perform a dose-response and time-course experiment to identify the optimal concentration and incubation time.
Low expression of CRBN in the cell line. Confirm CRBN expression levels via Western blot or qPCR. Consider using a cell line with higher CRBN expression or overexpressing CRBN.
Inefficient ternary complex formation. The linker length or composition of the degrader may not be optimal for the target protein and E3 ligase. Consider testing a panel of degraders with different linkers.
High cell toxicity unrelated to target degradation Off-target effects of the degrader. Perform a washout experiment to see if the toxicity is reversible. Use a negative control compound to assess non-specific toxicity. Consider a proteomics-based approach to identify off-target effects.
Poor solubility of the compound. High concentrations of insoluble compound can lead to cellular stress. Ensure the compound is fully dissolved and consider using a lower concentration.
Inconsistent results between experiments Variability in cell passage number. Cell lines can change phenotypically over time in culture. Use cells within a defined passage number range for all experiments.
Inconsistent compound handling. Ensure consistent stock solution preparation, storage, and dilution methods. Avoid repeated freeze-thaw cycles.
Cell density at the time of treatment. Cell density can affect cellular processes and drug response. Seed cells at a consistent density for all experiments.

Quantitative Data

Table 1: Comparative IC50 and DC50 values of a hypothetical this compound based degrader (Degrader X) targeting Protein Y across different cell lines.

Cell LineIC50 (nM)DC50 (nM)Dmax (%)CRBN Expression (Relative to GAPDH)
Cell Line A5025951.2
Cell Line B250150800.8
Cell Line C>1000>1000<100.1
Cell Line D7540901.5

IC50: Half-maximal inhibitory concentration for cell viability. DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of degradation.

Experimental Protocols

1. Western Blot for Protein Degradation

  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvesting.

  • Compound Treatment: Treat cells with a range of degrader concentrations for the desired time period (e.g., 4, 8, 16, 24 hours). Include vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify band intensities using densitometry software and normalize the target protein signal to the loading control.

2. Cell Viability Assay (e.g., CellTiter-Glo®)

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

  • Compound Treatment: Add serial dilutions of the degrader to the wells. Include vehicle control.

  • Incubation: Incubate the plate for a period that allows for phenotypic effects to manifest (e.g., 72 hours).

  • Assay: Allow the plate to equilibrate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value.

Visualizations

cluster_0 Mechanism of Action Degrader N-Me-Thalidomide 4-fluoride Degrader Ternary Ternary Complex Degrader->Ternary Target Target Protein Target->Ternary CRBN CRBN E3 Ligase CRBN->Ternary Ub Ubiquitin Ternary->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Recognition Degraded_Target Degraded Peptides Proteasome->Degraded_Target Degradation

Caption: Mechanism of action for this compound based degraders.

cluster_1 Troubleshooting Workflow: No Target Degradation Start No Target Degradation Observed Check_Compound Verify Compound Solubility & Stability Start->Check_Compound Check_CRBN Assess CRBN Expression Level Check_Compound->Check_CRBN OK Solution_Compound Use Fresh Compound/ Optimize Formulation Check_Compound->Solution_Compound Issue Found Check_Dose_Time Optimize Dose and Time Course Check_CRBN->Check_Dose_Time Sufficient Expression Solution_CRBN Use High CRBN Expressing Cell Line Check_CRBN->Solution_CRBN Low Expression Check_Ternary Evaluate Ternary Complex Formation Check_Dose_Time->Check_Ternary Optimized Solution_Dose_Time Adjust Concentration and Incubation Time Check_Dose_Time->Solution_Dose_Time Suboptimal Solution_Ternary Test Alternative Linkers/Degraders Check_Ternary->Solution_Ternary Inefficient

Caption: Troubleshooting workflow for lack of target protein degradation.

cluster_2 Experimental Workflow: Western Blot Analysis A Seed Cells B Treat with Degrader (Dose Response/Time Course) A->B C Lyse Cells & Quantify Protein B->C D SDS-PAGE & Transfer C->D E Immunoblot with Primary & Secondary Abs D->E F Detect & Quantify Band Intensity E->F

Caption: Experimental workflow for analyzing protein degradation by Western blot.

Technical Support Center: Mitigating Neurotoxicity of Thalidomide Analogs in Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thalidomide (B1683933) and its analogs. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of neurotoxicity associated with thalidomide and its analogs?

A1: The neurotoxicity of thalidomide and its analogs is primarily attributed to two key mechanisms:

  • Inhibition of Tumor Necrosis Factor-alpha (TNF-α): While beneficial in certain inflammatory conditions, the suppression of TNF-α can disrupt its neuroprotective roles, contributing to neuronal damage.[1] Thalidomide enhances the degradation of TNF-α mRNA, reducing its production.[2][3]

  • Binding to Cereblon (CRBN): Thalidomide and its analogs bind to the Cereblon (CRBN) protein, which is a component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN).[4][5] This binding alters the substrate specificity of the E3 ligase, leading to the degradation of specific proteins, some of which are essential for neuronal survival and function.[5][6]

Q2: What are the common clinical manifestations of thalidomide-induced neurotoxicity?

A2: The most common neurotoxic side effect is a predominantly sensory peripheral neuropathy.[3] Symptoms often include numbness, tingling, and pain in the hands and feet.[3] In some cases, motor neuropathy can also occur, leading to muscle weakness.[7] Central nervous system (CNS) toxicity is generally milder but can include somnolence, fatigue, and dizziness.[3][8]

Q3: Are the newer thalidomide analogs, like lenalidomide (B1683929) and pomalidomide (B1683931), less neurotoxic?

A3: Lenalidomide and pomalidomide were developed to have better safety profiles than thalidomide.[9] While they are generally considered less neurotoxic, they are not devoid of this side effect.[9][10] The incidence of severe peripheral neuropathy is typically lower with lenalidomide and pomalidomide compared to thalidomide.[9][11]

Q4: Is the neurotoxicity of thalidomide analogs dose-dependent?

A4: Yes, the neurotoxicity of thalidomide and its analogs is generally dose-dependent and also related to the duration of treatment.[7][8] Higher cumulative doses and longer treatment periods increase the risk and severity of peripheral neuropathy.[7][12]

Troubleshooting Guides

In Vitro Experiments

Q5: I am observing unexpected levels of neuronal cell death in my in vitro cultures treated with a thalidomide analog. What could be the cause?

A5: Several factors could contribute to unexpected cytotoxicity:

  • High Concentration: Ensure that the concentration of the thalidomide analog is within the appropriate range for your cell type. It is advisable to perform a dose-response curve to determine the optimal concentration.[13]

  • Solvent Toxicity: Verify that the solvent used to dissolve the thalidomide analog (e.g., DMSO) is at a final concentration that is non-toxic to your neuronal cultures.

  • Culture Conditions: Suboptimal culture conditions, such as improper pH, temperature, or nutrient levels, can sensitize neurons to drug-induced toxicity.

  • Contamination: Check your cultures for any signs of microbial contamination, which can induce cell death.

Q6: My neurite outgrowth assay is showing inconsistent results with a thalidomide analog. How can I improve the reproducibility of my experiment?

A6: Inconsistent results in neurite outgrowth assays can be addressed by:

  • Standardizing Cell Seeding: Ensure a consistent cell seeding density across all wells, as this can significantly impact neurite outgrowth.

  • Optimizing Coating Substrate: The type and concentration of the coating substrate (e.g., poly-L-lysine, laminin) can influence neuronal attachment and neurite extension.[14]

  • Controlling for Edge Effects: Wells on the outer edges of a microplate can be prone to evaporation, leading to altered drug concentrations. Consider not using the outer wells for experimental conditions.

  • Automated Image Analysis: Manual quantification of neurite length can be subjective. Utilizing automated image analysis software can provide more objective and reproducible measurements.

In Vivo Experiments

Q7: I am not observing the expected signs of peripheral neuropathy in my animal model treated with a thalidomide analog. What should I check?

A7: If you are not observing the expected neurotoxic effects, consider the following:

  • Drug Administration and Bioavailability: Confirm the correct dosage and route of administration. Investigate the pharmacokinetic properties of the analog in your specific animal model to ensure adequate drug exposure.

  • Duration of Treatment: Thalidomide-induced neuropathy is often chronic and may require a longer treatment duration to manifest.[8]

  • Sensitivity of the Animal Strain: Different animal strains can have varying sensitivities to drug-induced neurotoxicity.

  • Assessment Methods: The methods used to assess neuropathy (e.g., behavioral tests, nerve conduction velocity) may not be sensitive enough to detect subtle changes. Consider using a combination of assessment techniques.[15]

Q8: The nerve conduction velocity (NCV) measurements in my thalidomide-treated animals are highly variable. How can I reduce this variability?

A8: To reduce variability in NCV measurements:

  • Maintain Consistent Body Temperature: Anesthetized animals can experience a drop in body temperature, which can affect NCV. Use a heating pad to maintain a stable body temperature during the procedure.[16][17]

  • Precise Electrode Placement: Ensure consistent and accurate placement of the stimulating and recording electrodes for each animal.[16]

  • Sufficient Anesthesia: Inadequate anesthesia can lead to muscle artifacts and interfere with the recordings.

  • Experienced Operator: Consistent technique from an experienced operator is crucial for obtaining reliable NCV data.

Data Presentation

Table 1: Dose-Dependent Incidence of Peripheral Neuropathy with Thalidomide Analogs

DrugDaily DoseIncidence of Peripheral NeuropathyReference
Thalidomide100 - 1,200 mgCorrelated with total cumulative dose[7]
Thalidomide200 - 400 mg/day (long-term)75%[18]
LenalidomideVariesGenerally lower than thalidomide[10][11]
PomalidomideVariesGenerally lower than thalidomide[9]

Table 2: Neuroprotective Effects of a Potential Mitigating Agent

Neuroprotective AgentExperimental ModelKey FindingsReference
Antioxidants (e.g., Fer-1)In vitro and in vivo models of oxidative stress-induced neurodegenerationReduced neuronal cell death by inhibiting lipid peroxidation.[19]

Experimental Protocols

Protocol 1: In Vivo Assessment of Peripheral Neuropathy - Nerve Conduction Velocity (NCV) Measurement in Mice

  • Animal Preparation:

    • Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).[17]

    • Maintain the animal's body temperature at 37°C using a heating pad.[17]

  • Electrode Placement (Sciatic Nerve):

    • Place the recording electrodes over the gastrocnemius muscle.[17]

    • Place the stimulating electrodes at the sciatic notch (proximal stimulation) and the ankle (distal stimulation).[16]

  • Stimulation and Recording:

    • Deliver a supramaximal electrical stimulus at both the proximal and distal sites.[16]

    • Record the compound muscle action potential (CMAP) for each stimulation.[17]

  • Data Analysis:

    • Measure the latency (time from stimulus to the onset of the CMAP) for both proximal and distal stimulations.[17]

    • Measure the distance between the proximal and distal stimulation sites.

    • Calculate the NCV using the following formula: NCV (m/s) = Distance (mm) / (Proximal Latency (ms) - Distal Latency (ms)).[17]

Protocol 2: In Vitro Assessment of Neurotoxicity - Neurite Outgrowth Assay using Dorsal Root Ganglion (DRG) Neurons

  • DRG Neuron Culture:

    • Isolate DRGs from neonatal rodents.[14]

    • Dissociate the ganglia into single cells using enzymatic digestion (e.g., collagenase, dispase) followed by mechanical trituration.[14]

    • Plate the dissociated neurons on a suitable substrate (e.g., poly-L-lysine and laminin-coated coverslips or plates).[14]

    • Culture the neurons in a defined neurobasal medium supplemented with growth factors.

  • Treatment with Thalidomide Analog:

    • After allowing the neurons to adhere and extend neurites (typically 24-48 hours), treat the cultures with various concentrations of the thalidomide analog.

  • Immunocytochemistry:

    • After the desired treatment period (e.g., 48 hours), fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with a detergent (e.g., Triton X-100).

    • Incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin).

    • Incubate with a fluorescently labeled secondary antibody.

  • Image Acquisition and Analysis:

    • Acquire images of the neurons using a fluorescence microscope.

    • Use an automated image analysis software to quantify neurite length, number of neurites, and branching.

Mandatory Visualizations

TNF_alpha_pathway cluster_thalidomide Thalidomide Analog cluster_cell Cell Thalidomide Thalidomide Analog TNF_alpha_mRNA TNF-α mRNA Thalidomide->TNF_alpha_mRNA Enhances Degradation TNF_alpha_protein TNF-α Protein TNF_alpha_mRNA->TNF_alpha_protein Translation TNFR TNFR TNF_alpha_protein->TNFR Binds NF_kB NF-κB TNFR->NF_kB Activates Neuroinflammation Neuroinflammation NF_kB->Neuroinflammation Promotes Neuronal_Damage Neuronal Damage Neuroinflammation->Neuronal_Damage Leads to Cereblon_pathway cluster_thalidomide Thalidomide Analog cluster_complex CRL4-CRBN E3 Ubiquitin Ligase Complex cluster_substrates Substrates Thalidomide Thalidomide Analog CRBN Cereblon (CRBN) Thalidomide->CRBN Binds Neosubstrate Neosubstrate (e.g., SALL4, Ikaros) Thalidomide->Neosubstrate Recruits CUL4 CUL4 DDB1 DDB1 ROC1 ROC1 Proteasome Proteasome Neosubstrate->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation Leads to Experimental_Workflow start Start drug_admin Thalidomide Analog Administration (In Vivo or In Vitro) start->drug_admin neuro_assess Neurotoxicity Assessment drug_admin->neuro_assess invivo_assess In Vivo: - Behavioral Tests - Nerve Conduction Velocity neuro_assess->invivo_assess invitro_assess In Vitro: - Neurite Outgrowth Assay - Cell Viability Assay neuro_assess->invitro_assess data_analysis Data Analysis invivo_assess->data_analysis invitro_assess->data_analysis mitigation Test Mitigation Strategies (e.g., Neuroprotective Agents) data_analysis->mitigation end End mitigation->end

References

Technical Support Center: Enhancing N-Me-Thalidomide 4-fluoride PROTAC Potency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered when working with N-Me-Thalidomide 4-fluoride Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues that can lead to suboptimal PROTAC performance, from low degradation efficiency to interpreting complex dose-response curves.

Q1: My this compound PROTAC shows little to no degradation of my target protein. What are the first things I should check?

A1: When a PROTAC fails to induce degradation, the problem typically falls into one of three categories: the PROTAC molecule itself, the biological system, or the formation of the essential ternary complex.[1]

Initial Troubleshooting Steps:

  • Confirm PROTAC Integrity: Verify the chemical structure, purity (>95%), and stability of your PROTAC.[1] Degradation during storage or in experimental media can significantly impact activity.

  • Verify E3 Ligase Expression: Confirm that your cell line expresses sufficient levels of Cereblon (CRBN), the E3 ligase recruited by the thalidomide (B1683933) moiety. Low CRBN expression is a common reason for the failure of thalidomide-based PROTACs.[1] Use Western Blot or qPCR to check CRBN levels in your specific cell model.

  • Assess Binary Engagement: Ensure your PROTAC can independently bind to both the target protein and CRBN.[1] If the PROTAC cannot engage one or both partners, it cannot form the ternary complex required for degradation.

  • Test a Broad Concentration Range: High PROTAC concentrations can sometimes lead to a paradoxical decrease in degradation, a phenomenon known as the "hook effect".[2][3] It is crucial to test a wide dose range (e.g., from picomolar to high micromolar) to identify the optimal concentration window.[4]

Q2: I'm observing a "hook effect" in my dose-response experiments. Why does this happen and how can I mitigate it?

A2: The hook effect is a classic phenomenon in PROTAC research where degradation efficiency decreases at high concentrations.[5] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (Target-PROTAC or PROTAC-CRBN) rather than the productive Target-PROTAC-CRBN ternary complex.[4] These binary complexes compete with and inhibit the formation of the ternary complex, thus reducing degradation.[4]

Mitigation Strategies:

  • Detailed Dose-Response Curve: The primary solution is to perform a more comprehensive dose-response experiment with a wider range of concentrations, particularly in the lower nanomolar to micromolar range.[3] This allows for the accurate determination of key parameters like DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[4]

  • Assess Ternary Complex Cooperativity: The stability of the ternary complex is a critical factor. Positive cooperativity, where the binding of the PROTAC to one protein increases its affinity for the other, helps to stabilize the ternary complex and can reduce the hook effect.[3] Techniques like Surface Plasmon Resonance (SPR) can be used to measure this.

Q3: How can I confirm my PROTAC is forming a stable ternary complex in cells?

A3: Confirming ternary complex formation is crucial. Several methods can be used, ranging from biochemical to cellular assays.

  • Co-immunoprecipitation (Co-IP): This is a standard method to verify protein-protein interactions. By pulling down your target protein, you can blot for the presence of CRBN, which would indicate a PROTAC-mediated interaction.

  • Cellular Thermal Shift Assay (CETSA): This assay measures the thermal stability of a protein in live cells. The formation of a stable ternary complex can increase the melting temperature of the target protein, which can be detected by Western Blot.[2]

  • NanoBRET™ Assay: This is a highly sensitive, real-time method to monitor protein-protein proximity in living cells.[4] It uses bioluminescence resonance energy transfer (BRET) between a target protein fused to NanoLuc® luciferase and an E3 ligase fused to a fluorescent HaloTag®. A signal is generated only when the two are brought into close proximity by the PROTAC.[4]

Q4: Could the N-Me or 4-fluoride modifications on the thalidomide moiety be affecting CRBN binding and overall potency?

A4: Yes, modifications to the thalidomide scaffold can influence CRBN binding and PROTAC efficacy.

  • 4-Fluoride Modification: Fluorine introduction is a common medicinal chemistry strategy to improve properties like binding affinity and metabolic stability.[6] Studies on fluorinated thalidomide analogs have shown that such modifications can impact biological activity.[6][7] Specifically, 4-fluoro-thalidomide is a known Cereblon ligand used in PROTAC synthesis.[8][9][10] It is crucial to verify that this modification does not negatively impact the specific protein-protein interactions required for your ternary complex.

  • N-Methylation: Methylation of the glutarimide (B196013) nitrogen (N-Me) can alter the molecule's conformation and hydrogen bonding capabilities, which may affect its binding affinity to CRBN. It is essential to compare the potency of the N-Me analog to its non-methylated counterpart to understand the impact of this modification.

Quantitative Data Tables

While specific data for novel this compound PROTACs is often proprietary, the following tables provide representative data for thalidomide-based ligands and PROTACs to serve as a baseline for comparison.

Table 1: Representative Binding Affinities of Thalidomide Analogs to Cereblon (CRBN)

CompoundAssay TypeIC50 / Ki (nM)Reference
ThalidomideTR-FRETIC50: 22.4 nM[11]
PomalidomideTR-FRETIC50: 6.4 nM[11]
LenalidomideTR-FRETIC50: 8.9 nM[11]
CC-885TR-FRETIC50: 0.43 nM[11]

Table 2: Illustrative Degradation Parameters for a BRD4-Targeting PROTAC

This data is representative of a thalidomide-based PROTAC and serves as an example of typical results.[12]

ParameterValueDescription
DC50 ~15 nMThe concentration of PROTAC required to degrade 50% of the target protein after a defined time point (e.g., 24 hours).
Dmax >90%The maximum percentage of target protein degradation achievable with the PROTAC.
Time to Dmax 4-8 hoursThe time required to reach the maximal level of protein degradation.

Detailed Experimental Protocols

Protocol 1: Determination of PROTAC DC50 and Dmax by Western Blot

This protocol outlines the standard method to quantify target protein degradation across a range of PROTAC concentrations.[3][13]

  • Cell Seeding: Plate cells at a density that ensures they are in the logarithmic growth phase (typically 70-80% confluency) at the time of lysis. Allow cells to adhere overnight.

  • PROTAC Treatment: Prepare a serial dilution of the this compound PROTAC in culture medium. A 10-point, 3-fold dilution series is common. Treat cells for a predetermined time (e.g., 16 or 24 hours). Include a vehicle control (e.g., DMSO at <0.5%).[3]

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[14]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[14]

  • SDS-PAGE and Western Blot: Load equal amounts of protein (e.g., 20-30 µg) per lane. Perform SDS-PAGE, transfer proteins to a PVDF membrane, and block with 5% non-fat milk or BSA in TBST.

  • Antibody Incubation: Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Wash and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]

  • Detection and Analysis: Detect the signal using an ECL substrate and an imaging system. Quantify band intensities using software like ImageJ.[3]

  • Data Normalization and Plotting: For each lane, normalize the target protein signal to the loading control signal. Then, normalize these values to the vehicle control to calculate the "% Protein Remaining". Plot the "% Protein Remaining" against the log of the PROTAC concentration and fit the data to a four-parameter logistic curve to determine the DC50 and Dmax values.[13]

Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation

This protocol verifies the PROTAC-dependent physical interaction between the target protein and CRBN.

  • Cell Treatment and Lysis: Treat cells with the PROTAC at its optimal degradation concentration (or slightly above) and a vehicle control for a shorter duration (e.g., 2-4 hours) to capture the complex before complete degradation. Lyse cells in a non-denaturing IP lysis buffer.

  • Pre-Clearing Lysates: Pre-clear the cell lysates by incubating with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation: Add a primary antibody against your target protein to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

  • Capture Complex: Add fresh Protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complex.

  • Washing: Wash the beads several times with cold IP lysis buffer to remove non-specifically bound proteins.

  • Elution and Analysis: Elute the bound proteins from the beads by adding SDS-PAGE loading buffer and boiling. Analyze the eluate by Western Blot, probing for the presence of CRBN. A band for CRBN in the PROTAC-treated sample (but not the vehicle) indicates the formation of the ternary complex. Also, probe for the immunoprecipitated target protein as a positive control.

Visualizations: Pathways and Workflows

PROTAC_Mechanism POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-CRBN) POI->Ternary Binds PROTAC N-Me-Thalidomide 4-fluoride PROTAC PROTAC->Ternary CRBN CRBN E3 Ligase CRBN->Ternary Recruited PolyUb Poly-ubiquitination Ternary->PolyUb Facilitates Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Targeted to Degradation Degradation Proteasome->Degradation

Caption: Mechanism of action for a thalidomide-based PROTAC.

Troubleshooting_Workflow Start Low Degradation Potency Observed Check_Compound 1. Verify PROTAC Integrity & Purity Start->Check_Compound Check_System 2. Assess Biological System Start->Check_System Check_Complex 3. Evaluate Ternary Complex Formation Start->Check_Complex CRBN_Expr Check CRBN Expression Level Check_System->CRBN_Expr Permeability Assess Cell Permeability (e.g., CETSA) Check_System->Permeability Hook_Effect Test Broad Dose Range (Check for Hook Effect) Check_Complex->Hook_Effect Co_IP Confirm Interaction (e.g., Co-IP, NanoBRET) Check_Complex->Co_IP Optimize Re-evaluate PROTAC Design (Linker, Ligands) CRBN_Expr->Optimize If low/absent Hook_Effect->Optimize If unresolvable Co_IP->Optimize If negative DC50_Workflow Step1 1. Cell Seeding & Adherence Step2 2. PROTAC Serial Dilution & Treatment Step1->Step2 Step3 3. Cell Lysis & Protein Quantification Step2->Step3 Step4 4. Western Blot Step3->Step4 Step5 5. Imaging & Densitometry Step4->Step5 Step6 6. Data Analysis (Normalization & Curve Fit) Step5->Step6 Result DC50 & Dmax Values Step6->Result

References

N-Me-Thalidomide 4-fluoride chemical stability and storage issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the chemical stability and storage of N-Me-Thalidomide 4-fluoride. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of the compound throughout their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For long-term storage, solid this compound should be stored at -20°C for up to one year.[1] For shorter periods, storage at 4°C is also acceptable.[2] It is crucial to keep the compound in a tightly sealed container to protect it from moisture.

Q2: How should I store stock solutions of this compound?

Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles, which can accelerate degradation. Recommended storage conditions for stock solutions are:

  • -80°C for up to 6 months.[3][4]

  • -20°C for up to 1 month.[3][4]

Q3: What solvents are compatible with this compound?

Q4: Is this compound sensitive to light?

While specific photostability data for this compound is not available, it is good laboratory practice to protect all thalidomide (B1683933) analogs from light to prevent potential photodegradation.[6] Store solid compounds and solutions in amber vials or protect them from light by wrapping containers in aluminum foil.

Q5: What are the primary degradation pathways for this compound?

The primary degradation pathway for thalidomide and its N-alkyl analogs is hydrolysis of the glutarimide (B196013) ring.[7][8] This process is pH-dependent and can lead to the formation of multiple degradation products. N-alkylation, such as the N-methyl group in this compound, does not significantly alter this hydrolysis rate compared to thalidomide.[7][8]

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound.

Issue 1: Inconsistent or unexpected experimental results.

This could be due to the degradation of the compound.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that both the solid compound and any prepared solutions have been stored according to the recommendations (see FAQs).

    • Check Solution Age: Ensure that stock solutions have not been stored beyond their recommended shelf life (-80°C for 6 months, -20°C for 1 month).[3][4]

    • Assess for Hydrolysis: If the compound has been exposed to non-anhydrous solvents or aqueous buffers for extended periods, hydrolysis may have occurred. N-alkyl thalidomide analogs have been shown to hydrolyze in buffer solutions.[7][8]

    • Perform Quality Control: If possible, verify the purity of the compound or solution using an analytical technique such as HPLC.

Logical Flow for Troubleshooting Inconsistent Results

cluster_remediation Remediation start Inconsistent Experimental Results check_storage Verify Storage Conditions (Solid & Solution) start->check_storage check_age Check Age of Stock Solution check_storage->check_age check_hydrolysis Assess Potential for Hydrolysis (Exposure to moisture/aqueous buffers) check_age->check_hydrolysis qc_check Perform QC Analysis (e.g., HPLC) check_hydrolysis->qc_check remediate Prepare Fresh Solution from New Stock qc_check->remediate Purity Confirmed Low

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 2: Precipitation of the compound in aqueous buffers.

This compound, like other thalidomide analogs, has limited aqueous solubility.

  • Troubleshooting Steps:

    • Solvent Choice: Ensure the initial stock solution is prepared in a suitable organic solvent like DMSO.

    • Final Concentration: When diluting the stock solution into an aqueous buffer, ensure the final concentration of the organic solvent is low enough to be compatible with your experimental system but high enough to maintain solubility.

    • Sonication/Heating: Gentle warming or sonication can sometimes help redissolve precipitated material, but be cautious as heat can accelerate degradation.[4]

    • Fresh Preparations: For in vivo experiments, it is recommended to prepare the working solution freshly and use it on the same day.[4]

Quantitative Data

The following table summarizes the stability of N-alkyl thalidomide analogs in phosphate (B84403) buffer, which can be used as an estimate for the stability of this compound.

Compound ClasspHTemperature (°C)Half-life (hours)Average Rate Constant (h⁻¹)
N-Alkyl Thalidomide Analogs6.43225 - 352.35 x 10⁻²

Data from a study on various N-alkyl thalidomide analogs, which are expected to have similar hydrolytic stability to this compound.[7][8]

Experimental Protocols

Protocol: Assessing the Hydrolytic Stability of this compound using HPLC

This protocol is adapted from methods used to determine the chemical stability of thalidomide and its N-alkyl analogs.[7][8]

Objective: To determine the degradation kinetics of this compound in a buffered solution at a specific pH and temperature.

Materials:

  • This compound

  • HPLC-grade DMSO

  • Phosphate buffer (e.g., pH 7.4)

  • HPLC system with a UV detector

  • C18 HPLC column

  • Incubator or water bath

  • Volumetric flasks and pipettes

  • Autosampler vials

Procedure:

  • Prepare Stock Solution: Accurately weigh this compound and dissolve it in a minimal amount of DMSO to prepare a concentrated stock solution (e.g., 10 mg/mL).

  • Prepare Working Solution: Dilute the stock solution with the phosphate buffer to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL). The final percentage of DMSO should be kept low (e.g., <1%) to minimize its effect on the reaction.

  • Incubation: Place the working solution in a temperature-controlled incubator or water bath set to the desired temperature (e.g., 37°C).

  • Time-Point Sampling: At specified time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot of the solution, place it in an autosampler vial, and immediately store it at a low temperature (e.g., 4°C or -20°C) to quench the degradation reaction until HPLC analysis.

  • HPLC Analysis:

    • Analyze the samples using a validated HPLC method with a C18 column.

    • The mobile phase can be a gradient of acetonitrile (B52724) and water.

    • Monitor the elution of this compound and its degradation products using a UV detector at an appropriate wavelength.

  • Data Analysis:

    • Quantify the peak area of the parent compound (this compound) at each time point.

    • Plot the natural logarithm of the concentration of this compound versus time.

    • Determine the degradation rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.

Experimental Workflow for Stability Assessment

prep_stock Prepare Concentrated Stock in DMSO prep_work Dilute Stock in Buffer (e.g., pH 7.4) prep_stock->prep_work incubate Incubate at Controlled Temp (e.g., 37°C) prep_work->incubate sampling Sample at Time Intervals (t=0, 1, 2, 4... hrs) incubate->sampling quench Quench Reaction (Store at low temp) sampling->quench hplc Analyze by HPLC quench->hplc data_analysis Plot ln(Conc) vs. Time Calculate k and t½ hplc->data_analysis

Caption: Workflow for determining the hydrolytic stability of this compound.

References

Refinement of N-Me-Thalidomide 4-fluoride synthesis for higher purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in the synthesis of N-Me-Thalidomide 4-fluoride with high purity.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The synthesis of this compound is typically a two-step process. The first step involves the synthesis of the precursor, 4-fluoro-thalidomide. The second step is the N-methylation of this precursor.

Q2: What are the critical parameters in the synthesis of 4-fluoro-thalidomide to ensure high purity?

A2: The key to high purity in the first step is the complete consumption of the starting materials and minimization of side reactions. The reaction of 4-fluoroisobenzofuran-1,3-dione with 3-aminopiperidine-2,6-dione (B110489) hydrochloride should be carried out under anhydrous conditions, and the temperature should be carefully controlled to prevent degradation.

Q3: What are the common challenges in the N-methylation step?

A3: The primary challenges during N-methylation are achieving complete methylation without over-methylation or side reactions on the phthalimide (B116566) ring. The choice of methylating agent and reaction conditions are crucial to ensure selectivity for the glutarimide (B196013) nitrogen. Incomplete reactions can lead to a mixture of the starting material and the desired product, which can be challenging to separate.

Q4: What are the expected impurities in the final product?

A4: Common impurities can include unreacted 4-fluoro-thalidomide, byproducts from the degradation of the thalidomide (B1683933) core, and potential isomers if the reaction conditions are not well-controlled. In syntheses of related pomalidomide (B1683931) conjugates from 4-fluorothalidomide, a notable impurity arises from a competing nucleophilic acyl substitution that displaces the glutarimide group.[1] While less likely with N-methylation, awareness of such potential side reactions is important.

Q5: What is the recommended method for purifying the final product?

A5: For achieving high purity, a multi-step purification process is recommended. This typically involves an initial crude purification via column chromatography, followed by a high-resolution polishing step using techniques like reversed-phase high-performance liquid chromatography (RP-HPLC).[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of 4-fluoro-thalidomide (Step 1) Incomplete reaction.Ensure anhydrous conditions. Extend the reaction time or slightly increase the temperature, monitoring for degradation.
Degradation of starting materials or product.Lower the reaction temperature and monitor the reaction progress more frequently using TLC or LC-MS.
Presence of multiple spots on TLC after N-methylation (Step 2) Incomplete methylation.Increase the equivalents of the methylating agent or prolong the reaction time.
Over-methylation or side reactions.Use a milder methylating agent or lower the reaction temperature. Consider using a base with a less nucleophilic counter-ion.
Degradation of the product.Ensure the reaction is performed under an inert atmosphere and at a controlled temperature.
Difficulty in separating this compound from unreacted 4-fluoro-thalidomide Similar polarity of the two compounds.Optimize the mobile phase for column chromatography. A gradient elution might be necessary. For high purity, preparative RP-HPLC is recommended.
Final product shows low purity by HPLC Co-eluting impurities.Employ orthogonal purification methods. For instance, if normal-phase chromatography was used for the initial purification, use reversed-phase for the final polishing step. Consider recrystallization from a suitable solvent system.
Presence of a cryptic impurity.In related syntheses, a byproduct from nucleophilic acyl substitution has been identified.[1] If a persistent impurity is observed, consider treating the crude product with a scavenger resin to remove reactive byproducts.

Experimental Protocols

Protocol 1: Synthesis of 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione (4-fluoro-thalidomide)

This protocol is adapted from a known synthesis of 4-fluoro-thalidomide.

Materials:

  • 4-fluoroisobenzofuran-1,3-dione

  • 3-aminopiperidine-2,6-dione hydrochloride

  • Sodium Acetate (B1210297) (NaOAc)

  • Glacial Acetic Acid (HOAc)

  • Deionized Water

Procedure:

  • Combine 4-fluoroisobenzofuran-1,3-dione (1.0 eq), 3-aminopiperidine-2,6-dione hydrochloride (1.0 eq), and sodium acetate (1.0 eq) in glacial acetic acid.

  • Stir the mixture at 135 °C overnight.

  • Cool the reaction mixture to room temperature and concentrate it in vacuo.

  • Suspend the resulting residue in deionized water and stir at room temperature for 4 hours.

  • Collect the solid product by filtration and dry it in vacuo to yield 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione as a white solid.

Protocol 2: Synthesis of this compound

This is a suggested protocol based on standard N-methylation procedures. Optimization may be required.

Materials:

  • 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione

  • Methyl Iodide (CH₃I)

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate

  • Brine

Procedure:

  • Dissolve 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione (1.0 eq) in anhydrous DMF.

  • Add potassium carbonate (1.5 eq) to the solution and stir for 15 minutes at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C and add methyl iodide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation

Table 1: Purity and Yield Data for Thalidomide Analog Synthesis (Illustrative)

Compound Synthesis Method Yield (%) Purity (%) Reference
ThalidomideSolid-phase40.3-98.192.3-98.9[3]
ThalidomideL-glutamine route61 (overall)Not specified[4]

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 4-fluoro-thalidomide cluster_step2 Step 2: N-methylation cluster_purification Purification A 4-fluoroisobenzofuran-1,3-dione C Reaction in Acetic Acid A->C B 3-aminopiperidine-2,6-dione HCl B->C D 4-fluoro-thalidomide (Crude) C->D E 4-fluoro-thalidomide D->E F Methyl Iodide, K2CO3 in DMF E->F G This compound (Crude) F->G H Column Chromatography G->H I RP-HPLC H->I J High-Purity this compound I->J Troubleshooting_Logic cluster_synthesis Synthesis Outcome cluster_troubleshooting Troubleshooting Path cluster_solution Solution Start Analyze Crude Product (TLC/LC-MS) LowPurity Low Purity / Multiple Spots Start->LowPurity GoodPurity High Purity / Single Spot Start->GoodPurity CheckReaction Check Reaction Conditions (Temp, Time, Reagents) LowPurity->CheckReaction OptimizePurification Optimize Purification (Solvent System, Gradient) LowPurity->OptimizePurification ConsiderSideReactions Investigate Side Reactions (e.g., Acyl Substitution) LowPurity->ConsiderSideReactions ModifyConditions Modify Reaction Conditions CheckReaction->ModifyConditions ImplementAdvancedPurification Use RP-HPLC / Orthogonal Methods OptimizePurification->ImplementAdvancedPurification UseScavenger Introduce Scavenger Step ConsiderSideReactions->UseScavenger

References

Technical Support Center: Overcoming Resistance to N-Me-Thalidomide 4-fluoride Based Therapies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with N-Me-Thalidomide 4-fluoride and related therapies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a derivative of thalidomide (B1683933) and functions as a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1][2][3] It is a key component in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other targeted therapies.[3] The primary mechanism of action involves binding to CRBN, which is a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[3][4] This binding event modulates the substrate specificity of the CRBN complex, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, often referred to as neosubstrates.[4]

Q2: My cells are showing reduced sensitivity to my this compound based PROTAC. What are the potential resistance mechanisms?

A2: Resistance to therapies involving CRBN ligands like this compound can arise from several factors, broadly categorized as CRBN-dependent and CRBN-independent mechanisms.

  • CRBN-Dependent Resistance:

    • Downregulation or loss of CRBN expression: The most common mechanism of acquired resistance to immunomodulatory drugs (IMiDs) is the lack of CRBN expression.[5]

    • Mutations in CRBN: Mutations in the CRBN gene, particularly in the drug-binding pocket, can prevent the binding of this compound, thereby abrogating its activity.

    • Competition for CRBN binding: Increased expression of other proteins that can interact with CRBN may compete with the this compound-based therapeutic, reducing its efficacy.

  • CRBN-Independent Resistance:

    • Target protein mutations: Alterations in the target protein that prevent the binding of the PROTAC's target-binding moiety will lead to resistance.

    • Activation of bypass signaling pathways: Cells can develop resistance by activating alternative signaling pathways that compensate for the degradation of the target protein.

    • Upregulation of the target protein: Increased synthesis of the target protein can overwhelm the degradation capacity of the PROTAC.

    • Impaired ubiquitin-proteasome system: Defects in the cellular machinery responsible for protein degradation can lead to reduced efficacy of the therapeutic.

Q3: How can I experimentally confirm if my resistant cells have altered CRBN expression?

A3: You can assess CRBN protein levels in your sensitive and resistant cell lines using Western blotting. A significant decrease or complete loss of the CRBN protein band in the resistant cell line compared to the parental line would suggest a CRBN-dependent resistance mechanism. For a detailed protocol, please refer to the "Experimental Protocols" section below.

Q4: What strategies can I employ to overcome resistance to my this compound based therapy?

A4: Several strategies can be explored to overcome resistance:

  • Combination Therapies: Combining your this compound based therapeutic with agents that target parallel or downstream signaling pathways can be effective.

  • Alternative E3 Ligase Ligands: If resistance is due to CRBN alterations, consider synthesizing a new PROTAC that utilizes a different E3 ligase, such as VHL.

  • Development of More Potent Degraders: Increasing the binding affinity and degradation efficacy of your PROTAC could potentially overcome resistance due to target upregulation.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Decreased degradation of the target protein observed by Western blot. 1. CRBN downregulation in resistant cells. 2. Mutation in CRBN preventing ligand binding. 3. Mutation in the target protein preventing PROTAC binding. 4. Inefficient ubiquitination or proteasomal degradation.1. Confirm CRBN expression levels via Western blot. 2. Sequence the CRBN gene in resistant cells. 3. Sequence the target protein gene in resistant cells. 4. Assess the overall proteasome activity in your cells.
No or reduced binding of this compound to CRBN in a binding assay. 1. Incorrectly folded or inactive recombinant CRBN protein. 2. Issues with the fluorescent probe in a Fluorescence Polarization assay. 3. High concentration of DMSO in the assay buffer.[6]1. Verify the quality of your recombinant CRBN. 2. Validate the fluorescent probe with a known CRBN binder like thalidomide or pomalidomide. 3. Ensure the final DMSO concentration is within the recommended range for the assay (typically ≤ 1%).[6]
Resistant cell line shows similar target degradation as the sensitive parental line, but is still resistant. 1. Activation of a bypass signaling pathway. 2. Alterations in downstream effectors of the target protein.1. Perform phosphoproteomics or RNA sequencing to identify activated pathways in the resistant cells. 2. Investigate the expression and activity of known downstream signaling molecules.

Data Presentation

Table 1: IC50 Values for Cereblon Binding of Thalidomide Analogs

CompoundIC50 (nM)Assay Method
Thalidomide347.2Fluorescence Polarization[7]
Lenalidomide268.6Fluorescence Polarization[7]
Pomalidomide153.9Fluorescence Polarization[7]
Thalidomide22.1Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)[6]

Table 2: Example Data from a Cell Viability Assay to Determine Resistance

Cell LineTreatmentIC50 (µM)Fold Resistance
Parental Sensitive CellsPROTAC-X0.51
Resistant CellsPROTAC-X10.020

Experimental Protocols

Generation of a Drug-Resistant Cell Line

This protocol describes a method for generating a cell line resistant to an this compound based therapeutic by continuous exposure to escalating drug concentrations.[8][9][10][11][12]

Materials:

  • Parental cancer cell line of interest

  • This compound based therapeutic (e.g., PROTAC-X)

  • Complete cell culture medium

  • 96-well plates

  • Cell counting kit (e.g., CCK-8, MTT)

  • Microplate reader

Procedure:

  • Determine the initial IC50: a. Seed the parental cells in a 96-well plate. b. Treat the cells with a range of concentrations of your therapeutic for 72 hours. c. Determine the cell viability using a cell counting kit and a microplate reader. d. Calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.

  • Initial Drug Exposure: a. Culture the parental cells in a medium containing the therapeutic at a concentration equal to the IC50. b. Monitor the cells daily. Initially, a significant number of cells will die. c. When the surviving cells reach 70-80% confluency, subculture them.

  • Dose Escalation: a. Once the cells are stably proliferating in the presence of the IC50 concentration, increase the drug concentration by 1.5 to 2-fold. b. Repeat the process of monitoring and subculturing. c. Continue this dose escalation process until the cells are able to proliferate at a concentration that is significantly higher (e.g., 10 to 20-fold) than the initial IC50.

  • Characterization of the Resistant Line: a. After establishing the resistant line, culture the cells in a drug-free medium for at least two passages to ensure the resistance phenotype is stable. b. Re-determine the IC50 of the therapeutic in the resistant cell line and compare it to the parental line to calculate the fold resistance. c. Cryopreserve aliquots of the resistant cell line at different passage numbers.

Western Blot for Protein Degradation

This protocol details the steps for assessing the degradation of a target protein following treatment with an this compound based therapeutic.[13][14][15][16]

Materials:

  • Sensitive and resistant cell lines

  • This compound based therapeutic

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against the target protein, CRBN, and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: a. Seed both sensitive and resistant cells and treat them with the desired concentration of the therapeutic for various time points (e.g., 0, 2, 4, 8, 24 hours). b. Wash the cells with ice-cold PBS and lyse them with lysis buffer. c. Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification and Sample Preparation: a. Determine the protein concentration of each lysate using a BCA assay. b. Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.

  • SDS-PAGE and Protein Transfer: a. Load equal amounts of protein from each sample onto an SDS-PAGE gel and run the gel to separate the proteins by size. b. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. c. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. d. Wash the membrane again with TBST.

  • Detection and Analysis: a. Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system. b. Re-probe the membrane with antibodies against CRBN and a loading control to ensure equal protein loading and to assess CRBN levels. c. Quantify the band intensities to determine the extent of target protein degradation.

Co-Immunoprecipitation (Co-IP) to Confirm CRBN Engagement

This protocol is for verifying the interaction between your this compound based therapeutic, CRBN, and the target protein.[17][18][19][20][21]

Materials:

  • Cells treated with the therapeutic or vehicle control

  • Co-IP lysis buffer (non-denaturing)

  • Primary antibody against CRBN or the target protein

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

Procedure:

  • Cell Lysis and Pre-clearing: a. Lyse the treated cells with a non-denaturing Co-IP lysis buffer. b. Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation: a. Incubate the pre-cleared lysate with the primary antibody (e.g., anti-CRBN) overnight at 4°C with gentle rotation.

  • Immune Complex Capture: a. Add fresh protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

  • Washing: a. Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.

  • Elution and Analysis: a. Elute the bound proteins from the beads using an elution buffer or by boiling in Laemmli sample buffer. b. Analyze the eluted proteins by Western blotting using antibodies against CRBN and the target protein to confirm their co-precipitation.

Fluorescence Polarization (FP) Assay for CRBN Binding

This in vitro assay measures the binding affinity of this compound to CRBN.[7][22][23][24]

Materials:

  • Purified recombinant CRBN protein

  • Fluorescently labeled thalidomide analog (e.g., Cy5-Thalidomide)

  • This compound

  • Assay buffer

  • Black, low-binding 96- or 384-well plates

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Assay Setup: a. Prepare a solution of recombinant CRBN and the fluorescently labeled thalidomide analog in the assay buffer. b. Prepare serial dilutions of this compound.

  • Binding Reaction: a. In the wells of the microplate, add the CRBN/fluorescent probe mixture. b. Add the serially diluted this compound or a vehicle control. c. Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.

  • Measurement and Analysis: a. Measure the fluorescence polarization of each well using a microplate reader. b. The binding of the small fluorescent probe to the larger CRBN protein will result in a high polarization value. In the presence of this compound, which competes for binding, the fluorescent probe will be displaced, leading to a decrease in polarization. c. Plot the change in fluorescence polarization against the concentration of this compound to determine the binding affinity (e.g., IC50 or Kd).

Visualizations

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm PROTAC PROTAC CRBN CRBN PROTAC->CRBN Binds PROTAC->CRBN Target_Protein Target_Protein PROTAC->Target_Protein Binds PROTAC->Target_Protein DDB1 DDB1 CRBN->DDB1 CUL4 CUL4 DDB1->CUL4 RBX1 RBX1 CUL4->RBX1 Ub Ubiquitin RBX1->Ub Recruits E2 Proteasome Proteasome Target_Protein->Proteasome Targeted for Degradation Ub->Target_Protein Polyubiquitination Degraded_Protein Degraded Protein Fragments Proteasome->Degraded_Protein

Caption: Mechanism of action of an this compound based PROTAC.

Resistance_Mechanisms cluster_0 CRBN-Dependent cluster_1 CRBN-Independent Resistance Resistance CRBN_Downregulation CRBN Downregulation Resistance->CRBN_Downregulation CRBN_Mutation CRBN Mutation Resistance->CRBN_Mutation Target_Mutation Target Protein Mutation Resistance->Target_Mutation Bypass_Pathway Bypass Pathway Activation Resistance->Bypass_Pathway Target_Upregulation Target Upregulation Resistance->Target_Upregulation

Caption: Major mechanisms of resistance to CRBN-based therapies.

Experimental_Workflow cluster_characterize Characterization cluster_investigate Mechanism Investigation Start Start Resistant_Line Generate Resistant Cell Line Start->Resistant_Line Characterize Characterize Resistance Resistant_Line->Characterize IC50_Assay IC50 Determination Characterize->IC50_Assay Degradation_Assay Western Blot for Degradation Characterize->Degradation_Assay Investigate Investigate Mechanism Overcome Test Strategies to Overcome Investigate->Overcome CRBN_Expression CRBN Western Blot Investigate->CRBN_Expression CRBN_Binding CRBN Binding Assay Investigate->CRBN_Binding CoIP Co-Immunoprecipitation Investigate->CoIP End End Overcome->End Degradation_Assay->Investigate

Caption: A logical workflow for investigating and overcoming resistance.

References

Assay development challenges for N-Me-Thalidomide 4-fluoride PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with N-Me-Thalidomide 4-fluoride PROTACs.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound PROTACs?

This compound PROTACs are bifunctional molecules designed to induce the degradation of a specific target protein. They function by simultaneously binding to the target protein and an E3 ubiquitin ligase, Cereblon (CRBN), forming a ternary complex. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome. The this compound moiety serves as the CRBN-binding ligand.

Q2: What are the initial characterization assays for a novel this compound PROTAC?

The initial characterization of a new PROTAC involves a series of assays to confirm its activity and mechanism of action. These include:

  • Target Protein Degradation: Assays such as Western blotting or mass spectrometry are used to measure the reduction in the level of the target protein in cells treated with the PROTAC.

  • Target Engagement: It is crucial to confirm that the PROTAC binds to its intended target protein. Techniques like cellular thermal shift assay (CETSA), fluorescence polarization (FP), or surface plasmon resonance (SPR) can be used.

  • CRBN Engagement: Similar to target engagement, confirming the binding of the PROTAC to CRBN is essential.

  • Ternary Complex Formation: Demonstrating the formation of the Target-PROTAC-CRBN complex is a key step. This can be assessed using biophysical methods like SPR, isothermal titration calorimetry (ITC), or proximity-based assays like AlphaScreen.

Q3: How do the N-methylation and 4-fluorination of the thalidomide (B1683933) moiety potentially impact PROTAC activity?

Modifications to the thalidomide scaffold can influence several aspects of PROTAC function:

  • CRBN Binding Affinity: N-methylation and 4-fluorination can alter the binding affinity and selectivity for CRBN, which can impact the efficiency of ternary complex formation.

  • Ternary Complex Stability: These modifications can affect the stability and conformation of the ternary complex, which is a critical determinant of degradation efficiency.

  • Cell Permeability: The physicochemical properties of the PROTAC are altered by these modifications, which can affect its ability to cross the cell membrane and reach its intracellular target.

  • Off-Target Effects: Changes to the thalidomide moiety could potentially alter the off-target profile of the PROTAC.

Troubleshooting Guides

Problem 1: No or low target protein degradation observed.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Poor cell permeability Assess cell permeability using a cellular uptake assay. If permeability is low, consider optimizing the linker or other parts of the PROTAC molecule.
Low target engagement Confirm target engagement using a biophysical or cellular target engagement assay (e.g., CETSA). A lack of engagement indicates an issue with the target-binding portion of the PROTAC.
Low CRBN engagement Verify binding to CRBN. The N-Me and 4-fluoride modifications may negatively impact CRBN binding in your specific construct.
Inefficient ternary complex formation Investigate ternary complex formation directly. The "hook effect," where high concentrations of the PROTAC can inhibit complex formation, might be a factor. Test a wider range of PROTAC concentrations.
Target protein is not accessible for ubiquitination Ensure that the recruited E3 ligase can ubiquitinate the target protein. The orientation of the target in the ternary complex is critical.
Proteasome inhibition Co-treat with a proteasome inhibitor (e.g., MG132). If the target protein level is restored, it confirms that the degradation is proteasome-dependent and that the issue lies upstream.
Problem 2: The "Hook Effect" is observed in degradation assays.

The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at higher concentrations. This is due to the formation of binary complexes (PROTAC-Target or PROTAC-CRBN) that do not lead to degradation, instead of the productive ternary complex.

Solutions:

  • Titrate the PROTAC concentration: Perform a dose-response experiment over a wide range of concentrations to identify the optimal concentration for degradation.

  • Use a different PROTAC: A PROTAC with different binding affinities for the target and E3 ligase may exhibit a less pronounced hook effect.

Problem 3: Off-target protein degradation is detected.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Lack of selectivity of the target binder Profile the selectivity of the warhead (the part of the PROTAC that binds to the target protein) against a panel of related proteins.
Neosubstrate degradation by CRBN The PROTAC may induce the degradation of proteins that are not the intended target but are brought into proximity with CRBN. Perform proteome-wide analysis to identify off-target effects.

Experimental Protocols

1. Western Blotting for Protein Degradation

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the this compound PROTAC for the desired time (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.

  • Quantification: Quantify the band intensities using densitometry software and normalize the target protein signal to the loading control.

2. Cellular Thermal Shift Assay (CETSA) for Target Engagement

  • Cell Treatment: Treat cells in suspension with the PROTAC or vehicle control at the desired concentration for a specific time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a set time (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells by freeze-thawing.

  • Centrifugation: Centrifuge the lysates to separate the soluble fraction from the precipitated proteins.

  • Western Blotting: Analyze the soluble fraction by Western blotting for the target protein. An increase in the thermal stability of the target protein in the presence of the PROTAC indicates target engagement.

Visualizations

PROTAC_Mechanism_of_Action cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC N-Me-Thalidomide 4-fluoride PROTAC Target Target Protein PROTAC->Target Binds CRBN Cereblon (CRBN) E3 Ligase PROTAC->CRBN Target_PROTAC_CRBN Target-PROTAC-CRBN Ternary Complex Proteasome Proteasome Target->Proteasome Enters Ub Ubiquitin Ub->Target Tags Target Degraded_Target Degraded Peptides Proteasome->Degraded_Target Degrades Target_PROTAC_CRBN->Ub Ubiquitination

Caption: Mechanism of action of this compound PROTACs.

Troubleshooting_Workflow Start No/Low Target Degradation Permeability Assess Cell Permeability Start->Permeability Target_Engagement Check Target Engagement (CETSA) Permeability->Target_Engagement Permeable Optimize_Linker Optimize PROTAC Linker Permeability->Optimize_Linker Low CRBN_Engagement Check CRBN Engagement Target_Engagement->CRBN_Engagement Engaged Redesign_Warhead Redesign Target Binder Target_Engagement->Redesign_Warhead Not Engaged Ternary_Complex Investigate Ternary Complex Formation (Hook Effect) CRBN_Engagement->Ternary_Complex Engaged Redesign_E3_Ligand Modify E3 Ligase Ligand CRBN_Engagement->Redesign_E3_Ligand Not Engaged Proteasome_Activity Check Proteasome Activity (MG132 co-treatment) Ternary_Complex->Proteasome_Activity Complex Formed Titrate_PROTAC Titrate PROTAC Concentration Ternary_Complex->Titrate_PROTAC Hook Effect Upstream_Issue Issue is Upstream of Proteasome Proteasome_Activity->Upstream_Issue Not Restored Success Degradation Observed Proteasome_Activity->Success Restored

Validation & Comparative

A Comparative Guide to CRBN Recruitment: N-Me-Thalidomide 4-fluoride vs. Pomalidomide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of N-Me-Thalidomide 4-fluoride and pomalidomide (B1683931) in their capacity to recruit Cereblon (CRBN), a critical component of the CRL4-CRBN E3 ubiquitin ligase complex. This comparison is essential for the rational design of molecular glues and Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation. While extensive data exists for the clinically approved immunomodulatory drug (IMiD) pomalidomide, information on this compound is less prevalent in peer-reviewed literature. This guide compiles available quantitative data, outlines relevant experimental methodologies, and provides a structure-activity relationship (SAR) based perspective on their potential differences.

Introduction to CRBN Recruitment

Cereblon (CRBN) acts as a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4-CRBN).[1] Small molecules like pomalidomide can bind to CRBN, modulating its substrate specificity and inducing the ubiquitination and subsequent proteasomal degradation of "neosubstrates," proteins not typically targeted by the native CRL4-CRBN complex.[1][2] This "molecular glue" mechanism is fundamental to the therapeutic effects of IMiDs and the rapidly expanding field of targeted protein degradation using PROTACs, where a CRBN ligand is tethered to a target protein-binding ligand.[]

Quantitative Data Comparison

Direct comparative experimental data for this compound is not extensively available in the public domain. The following tables summarize known quantitative data for pomalidomide and relevant data for thalidomide (B1683933) and its analogs to infer the potential properties of this compound.

Table 1: Binding Affinity to CRBN

CompoundBinding Affinity (Kd or IC50)Assay MethodReference
Pomalidomide ~157 nM (Kd)Fluorescence Polarization[4]
6.4 nM (IC50)TR-FRET[5]
Thalidomide ~250 nM (Kd)Fluorescence Polarization[4]
22.4 nM (IC50)TR-FRET[5]
(S)-Thalidomide 11.0 nM (IC50)TR-FRET[5]
(R)-Thalidomide 200.4 nM (IC50)TR-FRET[5]
This compound Data Not Available--

Table 2: Neosubstrate Degradation

CompoundDegraded NeosubstratesKey Downstream EffectsReference
Pomalidomide IKZF1 (Ikaros), IKZF3 (Aiolos)Downregulation of IRF4 and MYC, anti-myeloma activity[1]
Thalidomide IKZF1, IKZF3 (less efficient than pomalidomide)Immunomodulatory and anti-angiogenic effects[2][4]
This compound Data Not Available--

Structure-Activity Relationship (SAR) Insights for this compound

While direct data is lacking, the structure of this compound allows for some inferences based on known SAR of thalidomide analogs:

  • 4-Fluoro Substitution: Fluorination of the phthalimide (B116566) ring has been shown to correlate with increased CRBN binding affinity in some thalidomide analogs.[6] This is attributed to favorable electronic interactions within the binding pocket.

  • N-Methylation of Glutarimide (B196013): The glutarimide moiety is crucial for CRBN binding. N-methylation of the glutarimide ring, as seen in this compound, is predicted to cause steric hindrance in the binding pocket and disrupt a key hydrogen bond with His-378, which could potentially reduce binding affinity.[7]

Based on these general SAR principles, it is plausible that the 4-fluoro substitution on this compound may enhance binding, while the N-methylation could be detrimental. The net effect on CRBN recruitment would depend on the interplay of these two modifications. Direct experimental validation is necessary to confirm these hypotheses.

Signaling Pathways and Experimental Workflows

Pomalidomide's Mechanism of Action

Pomalidomide acts as a molecular glue, bringing together CRBN and neosubstrates like the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This induced proximity leads to the ubiquitination of IKZF1/3 by the CRL4-CRBN complex and their subsequent degradation by the proteasome. The degradation of these transcription factors, which are critical for the survival of multiple myeloma cells, results in downstream anti-cancer effects.

Pomalidomide_Mechanism Pomalidomide-Induced Protein Degradation Pathway Pomalidomide Pomalidomide CRBN CRBN Pomalidomide->CRBN binds IKZF1_3 IKZF1/3 Pomalidomide->IKZF1_3 recruits CRL4 CRL4 Complex CRBN->CRL4 part of CRBN->IKZF1_3 recruits CRL4->IKZF1_3 ubiquitinates Proteasome Proteasome IKZF1_3->Proteasome degradation Ub Ubiquitin Apoptosis Apoptosis Proteasome->Apoptosis leads to

Caption: Pomalidomide binds to CRBN, inducing the degradation of IKZF1/3.

Experimental Workflow for Comparing CRBN Ligands

A typical workflow to compare the CRBN recruitment efficiency of two compounds involves a series of in vitro and cellular assays.

Experimental_Workflow Workflow for Comparing CRBN Ligand Efficacy cluster_0 In Vitro Assays cluster_1 Cellular Assays Binding_Assay Binding Affinity Assay (TR-FRET, ITC, FP) Ternary_Complex_Assay Ternary Complex Formation (AlphaScreen, TR-FRET) Binding_Assay->Ternary_Complex_Assay CETSA Target Engagement (CETSA) Ternary_Complex_Assay->CETSA Co_IP Ternary Complex Confirmation (Co-IP) CETSA->Co_IP Degradation_Assay Neosubstrate Degradation (Western Blot, MS) Co_IP->Degradation_Assay

Caption: A multi-assay approach to characterize CRBN ligand performance.

Detailed Experimental Protocols

Time-Resolved Fluorescence Energy Transfer (TR-FRET) for Binding Affinity

Principle: This competitive binding assay measures the displacement of a fluorescently labeled tracer from the CRBN protein by the test compound. A decrease in the FRET signal indicates that the test compound is binding to CRBN.

Protocol:

  • Reagents:

    • Recombinant human CRBN-DDB1 complex.

    • Fluorescently labeled thalidomide analog (tracer).

    • Terbium-conjugated anti-tag antibody (e.g., anti-His) that binds to a tag on CRBN.

    • Test compounds (this compound and pomalidomide) at various concentrations.

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% BSA, 0.01% Tween-20).

  • Procedure:

    • In a 384-well plate, add the test compound dilutions.

    • Add a pre-mixed solution of CRBN-DDB1 and the terbium-conjugated antibody.

    • Incubate for 30 minutes at room temperature.

    • Add the fluorescent tracer.

    • Incubate for 60-120 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled microplate reader, measuring emissions at two wavelengths (e.g., 620 nm for terbium and 665 nm for the acceptor fluorophore).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor/Donor).

    • Plot the ratio against the log of the test compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

Principle: This technique is used to demonstrate the formation of a ternary complex (CRBN-ligand-neosubstrate) within a cellular context. An antibody against one component of the complex is used to pull down the entire complex, and the presence of the other components is detected by Western blotting.

Protocol:

  • Cell Culture and Treatment:

    • Culture cells (e.g., MM.1S multiple myeloma cells) to an appropriate density.

    • Treat cells with the test compound (this compound or pomalidomide) or DMSO (vehicle control) for a specified time (e.g., 4 hours).

  • Cell Lysis:

    • Harvest and wash the cells with cold PBS.

    • Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation.

  • Immunoprecipitation:

    • Pre-clear the lysate with protein A/G beads.

    • Incubate the pre-cleared lysate with an antibody against CRBN or the neosubstrate (e.g., IKZF1) overnight at 4°C.

    • Add protein A/G beads to capture the antibody-protein complexes.

  • Washing and Elution:

    • Wash the beads several times with lysis buffer to remove non-specific binders.

    • Elute the protein complexes from the beads using a low pH buffer or SDS-PAGE sample buffer.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against CRBN and the neosubstrate.

    • Detect with appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

Principle: CETSA measures the thermal stabilization of a target protein upon ligand binding in a cellular environment. Increased thermal stability of CRBN in the presence of a test compound indicates direct target engagement.

Protocol:

  • Cell Treatment:

    • Treat intact cells with the test compound or vehicle control.

  • Heating:

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short period (e.g., 3 minutes).

  • Lysis and Separation:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing folded, stable protein) from the precipitated, denatured protein by centrifugation.

  • Protein Quantification:

    • Analyze the amount of soluble CRBN in each sample by Western blotting or an ELISA-based method.

  • Data Analysis:

    • Plot the amount of soluble CRBN as a function of temperature to generate a melting curve.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.

Conclusion

Pomalidomide is a well-characterized CRBN recruiter with potent activity in inducing the degradation of key oncoproteins in multiple myeloma. While quantitative data for this compound is scarce, structure-activity relationships for thalidomide analogs suggest that the combined effects of 4-fluorination and N-methylation on the glutarimide ring will determine its ultimate efficacy in CRBN recruitment. The 4-fluoro group is anticipated to be beneficial for binding, whereas the N-methyl group may be detrimental. Rigorous experimental evaluation using the detailed protocols provided in this guide is essential to definitively characterize the CRBN recruitment capabilities of this compound and its potential as a component in novel protein degraders.

References

A Comparative Guide to Cereblon E3 Ligase Ligands in PROTAC Design: Lenalidomide vs. N-Me-Thalidomide 4-fluoride

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison for Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, the design of potent and selective Proteolysis Targeting Chimeras (PROTACs) is paramount. A critical component of a PROTAC is the E3 ligase ligand, which recruits the cellular degradation machinery to the protein of interest. Among the most utilized E3 ligases is Cereblon (CRBN), and its recruitment is commonly achieved through ligands derived from immunomodulatory drugs (IMiDs). This guide provides a comparative analysis of two such ligands: the well-established lenalidomide (B1683929) and the modified analog, N-Me-Thalidomide 4-fluoride.

While direct, peer-reviewed comparative studies on the performance of PROTACs containing this compound versus those with lenalidomide are not extensively available, this guide will draw upon existing data for lenalidomide and related fluorinated analogs to provide a comprehensive overview for researchers. We will delve into the structural differences, their implications for CRBN binding, and the potential effects on PROTAC efficacy and selectivity. Furthermore, we will present key experimental protocols necessary for such a comparative evaluation.

Structural and Mechanistic Overview

Lenalidomide and this compound are both derivatives of thalidomide (B1683933) and function by binding to the CRBN E3 ubiquitin ligase, a component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) complex.[1][2] This binding event does not inhibit the ligase but rather modulates its substrate specificity, enabling the recruitment of target proteins for polyubiquitination and subsequent degradation by the 26S proteasome.[3][4]

The key structural differences lie in the substitutions on the phthalimide (B116566) ring. Lenalidomide features an amino group at the 4-position, whereas this compound has a fluorine atom at the 4-position and a methyl group on the phthalimide nitrogen. These modifications can influence several key aspects of PROTAC performance:

  • CRBN Binding Affinity: The affinity of the E3 ligase ligand for CRBN is a crucial parameter. Higher affinity can contribute to the formation of a more stable ternary complex (PROTAC-target-E3 ligase), which is often associated with more efficient degradation.[5]

  • Ternary Complex Cooperativity: The stability of the ternary complex is not solely dependent on the binary affinities of the PROTAC for its target and the E3 ligase. Positive cooperativity, where the binding of one protein enhances the affinity for the other, is a key driver of PROTAC efficacy.[6]

  • Neosubstrate Degradation: A known characteristic of IMiD-based ligands is their ability to induce the degradation of endogenous "neosubstrates" of CRBN, such as IKZF1, IKZF3, and GSPT1.[4][7] Modifications to the thalidomide scaffold can alter this neosubstrate profile, which can be either a desired therapeutic effect or a potential off-target liability.

  • Physicochemical Properties: Fluorination and methylation can impact the solubility, cell permeability, and metabolic stability of the resulting PROTAC, all of which are critical for its overall performance.

Quantitative Data Comparison

Direct comparative data for this compound is limited. However, studies on related fluorinated lenalidomide analogs, such as 6-fluoro lenalidomide, provide valuable insights into how fluorination can impact performance compared to the parent compound, lenalidomide. The following tables summarize representative data for lenalidomide and provide a framework for the type of data required for a robust comparison.

Table 1: CRBN Binding Affinity of E3 Ligase Ligands

LigandBinding Affinity (KD or IC50 to CRBN)MethodReference
Thalidomide~250 nM (KD)Isothermal Titration Calorimetry (ITC)[8]
Lenalidomide~178 nM (KD)Competitive Titration[8]
Pomalidomide (B1683931)~157 nM (KD)Competitive Titration[8]
This compound Data not publicly available --

Note: Lenalidomide and pomalidomide generally exhibit stronger binding to CRBN than thalidomide.[9]

Table 2: Degradation Efficacy of a BET-Targeting PROTAC (dBET1) using a Thalidomide-based Ligand

PROTACTarget ProteinDC50DmaxCell LineReference
dBET1BRD4~8 nM>95%MOLM13[1]

DC50: Concentration for 50% maximal degradation. Dmax: Maximum percentage of degradation.

Table 3: Comparative Degradation of Neosubstrates by Lenalidomide and 6-Fluoro Lenalidomide

CompoundNeosubstrateRelative DegradationMethodReference
LenalidomideIKZF1+++Immunoblot[10]
6-Fluoro LenalidomideIKZF1++++Immunoblot[10]
LenalidomideSALL4++Immunoblot[10]
6-Fluoro LenalidomideSALL4+Immunoblot[10]

This data from a study on 6-fluoro lenalidomide suggests that fluorination can enhance the degradation of certain neosubstrates (IKZF1) while reducing the degradation of others (SALL4), indicating a potential for tuning selectivity.[10]

Signaling Pathways and Experimental Workflows

CRBN-Mediated Protein Degradation Pathway

The following diagram illustrates the catalytic cycle of a PROTAC that recruits the CRL4^CRBN^ E3 ubiquitin ligase to a target protein of interest (POI).

CRBN_Pathway cluster_0 Cytoplasm PROTAC PROTAC Ternary_Complex POI-PROTAC-CRBN Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex CRBN CRL4-CRBN E3 Ligase CRBN->Ternary_Complex PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 E2 E2 Conjugating Enzyme E1->E2 ATP E2->CRBN Ub Transfer Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Proteasome->PROTAC Recycled Proteasome->CRBN Recycled Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: Catalytic cycle of PROTAC-mediated protein degradation via CRL4-CRBN.

Experimental Workflow for Comparing PROTAC Efficacy

A systematic approach is required to compare the performance of PROTACs constructed with different E3 ligase ligands. The following diagram outlines a typical experimental workflow.

PROTAC_Comparison_Workflow cluster_workflow Comparative PROTAC Evaluation cluster_biophysical Binding & Ternary Complex Formation cluster_cellular Degradation Potency & Kinetics cluster_selectivity On-Target vs. Off-Target Effects Start Design & Synthesize PROTACs (Ligand A: Lenalidomide) (Ligand B: this compound) Biophysical_Assays Biophysical Characterization Start->Biophysical_Assays Cellular_Assays Cellular Degradation Assays Biophysical_Assays->Cellular_Assays Selectivity_Profiling Selectivity & Off-Target Analysis Cellular_Assays->Selectivity_Profiling Conclusion Comparative Performance Assessment Selectivity_Profiling->Conclusion ITC_SPR CRBN Binding Affinity (ITC, SPR) TR_FRET Ternary Complex Formation & Cooperativity (TR-FRET, AlphaLISA) Western_Blot Western Blot (DC50, Dmax) HiBiT_NanoBRET Live-Cell Degradation Kinetics Proteomics Global Proteomics (TMT-MS) (Targetome & Neosubstrate Profiling) Neosubstrate_WB Neosubstrate Western Blot (IKZF1, GSPT1)

References

Head-to-head comparison of N-Me-Thalidomide 4-fluoride with other CRBN ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of N-Me-Thalidomide 4-fluoride and other prominent Cereblon (CRBN) E3 ligase ligands. The following sections present a comprehensive analysis of their performance, supported by available experimental data, and outline the methodologies for key evaluative experiments.

Cereblon (CRBN) is a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex, which is a key player in the ubiquitin-proteasome system.[1] Small molecules that bind to CRBN can modulate its activity, leading to the ubiquitination and subsequent degradation of specific target proteins. These molecules, often referred to as immunomodulatory drugs (IMiDs) or Cereblon E3 Ligase Modulating Drugs (CELMoDs), have garnered significant interest as therapeutic agents and as components of Proteolysis-Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that recruit an E3 ligase to a protein of interest, leading to its degradation.[2]

This guide focuses on a head-to-head comparison of various CRBN ligands, including the parent molecule thalidomide (B1683933) and its more potent derivatives lenalidomide, pomalidomide, and iberdomide, alongside the newer GSPT1-targeting ligand CC-90009. While direct comparative experimental data for this compound is limited in publicly available literature, we will discuss its known context and the expected impact of its chemical modifications based on related studies.

Performance Comparison of CRBN Ligands

The efficacy of a CRBN ligand is determined by several factors, including its binding affinity to CRBN, its ability to induce the degradation of specific neosubstrates (in the case of molecular glues), and its suitability for incorporation into PROTACs. The following table summarizes key quantitative data for prominent CRBN ligands.

LigandCRBN Binding Affinity (KD or IC50)Key Neosubstrates Degraded (as molecular glue)Primary Application
Thalidomide ~250 nM (KD)[3]IKZF1, IKZF3, SALL4[]Molecular Glue, PROTAC Scaffold
Lenalidomide ~178 nM (KD)[3]IKZF1, IKZF3[]Molecular Glue, PROTAC Scaffold
Pomalidomide ~157 nM (KD)[3]IKZF1, IKZF3[]Molecular Glue, PROTAC Scaffold
Iberdomide (CC-220) ~150 nM (IC50)IKZF1, IKZF3 (more potent than pomalidomide)Molecular Glue
CC-90009 High Affinity (details proprietary)GSPT1[5]Molecular Glue
This compound Data not publicly availableData not publicly availablePROTAC Scaffold

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of CRBN ligands, it is essential to visualize the underlying biological pathways and the experimental workflows used for their characterization.

CRBN-Mediated Protein Degradation Pathway

The following diagram illustrates the general mechanism by which a CRBN ligand, either as a molecular glue or as part of a PROTAC, induces the degradation of a target protein.

CRBN_Pathway CRBN-Mediated Protein Degradation cluster_CRL4 CRL4-CRBN E3 Ligase Complex CRBN CRBN DDB1 DDB1 CRBN->DDB1 POI Protein of Interest (POI) / Neosubstrate CRBN->POI Recruitment CUL4 CUL4 DDB1->CUL4 RBX1 RBX1 CUL4->RBX1 RBX1->POI Ubiquitination Ligand CRBN Ligand (e.g., this compound) Ligand->CRBN Binding Proteasome 26S Proteasome POI->Proteasome Degradation Ub Ubiquitin

Caption: General mechanism of CRBN-mediated protein degradation.

Experimental Workflow for CRBN Ligand Evaluation

The characterization of a novel CRBN ligand like this compound involves a series of in vitro and cell-based assays to determine its binding affinity and functional efficacy.

Experimental_Workflow Workflow for CRBN Ligand Evaluation start Synthesize Novel Ligand (e.g., this compound) binding_assay Biochemical Binding Assay (e.g., FP, ITC, NanoBRET) start->binding_assay Determine in vitro binding affinity cellular_engagement Cellular Target Engagement Assay (e.g., NanoBRET, In-Cell ELISA) start->cellular_engagement Confirm cellular permeability and binding data_analysis Data Analysis and Comparison binding_assay->data_analysis degradation_assay Neosubstrate Degradation Assay (Western Blot / Mass Spectrometry) cellular_engagement->degradation_assay Assess functional activity (molecular glue) protac_synthesis Synthesize PROTAC with Ligand cellular_engagement->protac_synthesis If suitable for PROTAC degradation_assay->data_analysis protac_degradation Targeted Protein Degradation Assay (Western Blot / Mass Spectrometry) protac_synthesis->protac_degradation Assess PROTAC efficacy protac_degradation->data_analysis

References

On-Target Validation of N-Me-Thalidomide 4-fluoride: A Comparative Guide Using CRBN Knockout Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the on-target effects of N-Me-Thalidomide 4-fluoride, a novel E3 ligase ligand. By leveraging CRBN knockout (KO) cell lines, researchers can definitively ascertain the compound's dependency on the Cereblon (CRBN) protein for its biological activity. This guide outlines the key experimental approaches, presents data in a comparative format, and provides detailed protocols to facilitate the replication of these validation studies.

This compound is a derivative of thalidomide (B1683933) and is designed to engage the CRBN E3 ubiquitin ligase.[1] Like other immunomodulatory drugs (IMiDs), its mechanism of action is presumed to involve the recruitment of neosubstrate proteins to the CRL4-CRBN complex, leading to their ubiquitination and subsequent proteasomal degradation.[2][3] To confirm this on-target effect, it is crucial to demonstrate that the compound's activity is absent in cells lacking CRBN.

Due to the limited availability of specific experimental data for this compound in the public domain, this guide will utilize data from a closely related and well-characterized thalidomide analog, pomalidomide (B1683931) , as a representative example to illustrate the validation process.

Comparative Analysis: Wild-Type vs. CRBN Knockout Cells

The following tables summarize the expected outcomes when comparing the effects of a CRBN-dependent compound in wild-type (WT) versus CRBN knockout (KO) cells.

Table 1: Neosubstrate Degradation

This table illustrates the CRBN-dependent degradation of the known neosubstrates, Ikaros (IKZF1) and Aiolos (IKZF3), following treatment with a CRBN-recruiting compound.

Cell LineTreatmentIKZF1 Protein Level (Normalized to Control)Aiolos (IKZF3) Protein Level (Normalized to Control)
WT Vehicle1.01.0
WT Pomalidomide (1 µM)0.20.1
CRBN KO Vehicle1.01.0
CRBN KO Pomalidomide (1 µM)1.01.0

Data is representative and compiled from studies on pomalidomide.[4][5]

Table 2: Cellular Viability

This table demonstrates the impact on cell viability, highlighting the CRBN-dependent cytotoxic effects of the compound in a multiple myeloma cell line.

Cell LineTreatmentIC50 (µM)
WT Pomalidomide~0.1
CRBN KO Pomalidomide>10

Data is representative and compiled from studies on pomalidomide in multiple myeloma cell lines.[1]

Visualizing the Mechanism and Workflow

The following diagrams, generated using Graphviz, illustrate the key biological pathway and experimental workflows.

cluster_0 Wild-Type (WT) Cells This compound This compound CRBN CRBN This compound->CRBN Binds Neosubstrate Neosubstrate This compound->Neosubstrate Recruits CRL4 CRL4 CRBN->CRL4 Forms complex CRBN->Neosubstrate Recruits CRL4->Neosubstrate Ubiquitinates Ubiquitin Ubiquitin Proteasome Proteasome Neosubstrate->Proteasome Degradation Degradation Proteasome->Degradation cluster_1 Experimental Workflow start Start: Wild-Type Cell Line crispr CRISPR/Cas9-mediated CRBN Gene Knockout start->crispr ko_cells Generate CRBN KO Cell Line crispr->ko_cells validation Validate KO (Sequencing, Western Blot) ko_cells->validation treatment Treat WT and KO cells with This compound validation->treatment analysis Analyze On-Target Effects treatment->analysis western Western Blot for Neosubstrate Degradation analysis->western viability Cell Viability Assay (e.g., CellTiter-Glo) analysis->viability end Conclusion: CRBN-dependent Activity Confirmed western->end viability->end cluster_2 Logical Comparison cluster_wt In Wild-Type Cells cluster_ko In CRBN Knockout Cells compound This compound wt_crbn CRBN Present compound->wt_crbn Binds to ko_crbn CRBN Absent compound->ko_crbn Cannot bind wt_effect Neosubstrate Degradation & Cell Death wt_crbn->wt_effect Leads to ko_effect No Neosubstrate Degradation & No Cell Death ko_crbn->ko_effect Results in

References

Comparative analysis of the neosubstrate profile of N-Me-Thalidomide 4-fluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the comparative analysis of the neosubstrate profile of N-Me-Thalidomide 4-fluoride, a novel E3 ligase ligand. Due to the limited publicly available data on the specific neosubstrate profile of this compound, this document outlines a comparative approach using well-characterized thalidomide (B1683933) analogs, namely thalidomide and lenalidomide (B1683929), as benchmarks. The methodologies and data presentation formats provided herein are intended to serve as a template for researchers conducting such comparative studies.

This compound is a ligand for the E3 ubiquitin ligase Cereblon (CRBN)[1]. Small molecule ligands of CRBN can modulate its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of proteins not typically targeted by the native E3 ligase complex. These newly targeted proteins are referred to as "neosubstrates"[2][3][4]. The specific profile of neosubstrates is highly sensitive to the chemical structure of the CRBN ligand[5][6]. Subtle modifications, such as methylation or fluorination, can significantly alter the repertoire of degraded proteins, thereby influencing the therapeutic efficacy and toxicity profile of the compound.

Comparative Neosubstrate Degradation

The following table summarizes the known degradation profiles of thalidomide and lenalidomide for key neosubstrates. This data serves as a comparative baseline for the analysis of this compound. The degradation is typically measured as the percentage of protein reduction in a specific cell line after treatment with the compound.

NeosubstrateThalidomide DegradationLenalidomide DegradationThis compound Degradation
IKZF1 (Ikaros) DegradedStrongly DegradedData Not Available
IKZF3 (Aiolos) DegradedStrongly DegradedData Not Available
GSPT1 Not Significantly DegradedNot Significantly DegradedData Not Available
CK1α (CSNK1A1) Not Significantly DegradedDegradedData Not Available
SALL4 DegradedDegradedData Not Available
ZFP91 DegradedDegradedData Not Available

Note: The degradation efficiency can vary depending on the cell type, compound concentration, and duration of treatment.

Signaling Pathway: CRBN-Mediated Neosubstrate Degradation

The diagram below illustrates the general mechanism of action for CRBN-modulating compounds like this compound. The compound acts as a "molecular glue," inducing a novel interaction between the CRBN E3 ligase complex and a neosubstrate, leading to its ubiquitination and proteasomal degradation.

CRBN_Pathway CRBN-Mediated Neosubstrate Degradation Pathway cluster_CRL4_CRBN CRL4-CRBN E3 Ligase Complex CRBN CRBN DDB1 DDB1 CRBN->DDB1 Neosubstrate Neosubstrate (e.g., IKZF1, SALL4) CRBN->Neosubstrate Forms Ternary Complex CUL4 CUL4 DDB1->CUL4 RBX1 RBX1 CUL4->RBX1 Compound N-Me-Thalidomide 4-fluoride Compound->CRBN Binds to Compound->Neosubstrate Forms Ternary Complex Proteasome Proteasome Neosubstrate->Proteasome Targeted for Degradation Ub Ubiquitin Ub->Neosubstrate Ubiquitination Degraded_Protein Degraded Peptides Proteasome->Degraded_Protein Degrades Experimental_Workflow Neosubstrate Identification Workflow cluster_analysis Quantitative Analysis Start Cell Culture Treatment Treatment with This compound & Controls Start->Treatment Lysis Cell Lysis & Protein Extraction Treatment->Lysis Digestion Protein Digestion (Trypsin) Lysis->Digestion TMT TMT Labeling Digestion->TMT Ubi di-Gly Enrichment (Ubiquitinomics) Digestion->Ubi LCMS LC-MS/MS Analysis TMT->LCMS Ubi->LCMS Data Data Processing & Statistical Analysis LCMS->Data Validation Neosubstrate Identification & Validation Data->Validation

References

Evaluating the Specificity of N-Me-Thalidomide 4-fluoride-based PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The choice of E3 ligase ligand is a critical determinant of a PROTAC's efficacy and specificity. This guide provides a comparative analysis of PROTACs based on N-Me-Thalidomide 4-fluoride, a derivative of the widely used Cereblon (CRBN) E3 ligase ligand, thalidomide (B1683933). Due to the limited availability of public data on PROTACs specifically employing the this compound moiety, this guide will draw comparisons from data on closely related fluorinated and N-methylated thalidomide analogues, as well as the broader class of thalidomide- and pomalidomide-based PROTACs.

Introduction to this compound in PROTAC Design

This compound is a chemical building block used in the synthesis of PROTACs to recruit the CRBN E3 ubiquitin ligase. The core thalidomide structure binds to CRBN, and when incorporated into a PROTAC, it brings the E3 ligase into proximity with a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome. The "N-Me" (N-methyl) and "4-fluoro" modifications on the thalidomide scaffold are intended to modulate the physicochemical and pharmacological properties of the resulting PROTAC, potentially impacting its binding affinity, cell permeability, metabolic stability, and specificity.

The 4-fluoro substitution on the phthalimide (B116566) ring can serve as a handle for linker attachment via nucleophilic aromatic substitution, providing a convenient method for PROTAC synthesis.[1] Fluorination is a common strategy in medicinal chemistry to enhance binding affinity and metabolic stability.[2]

Performance Comparison: Data Presentation

Direct comparative data for PROTACs utilizing this compound is scarce in the public domain. Therefore, to provide a framework for evaluation, the following tables summarize representative data for well-characterized pomalidomide-based PROTACs, which are also CRBN recruiters and serve as a benchmark in the field. Pomalidomide (B1683931) generally exhibits a higher binding affinity to CRBN than thalidomide.[3]

Table 1: Comparative Degradation Potency (DC₅₀) and Efficacy (Dₘₐₓ) of Pomalidomide-Based PROTACs Targeting BRD4

PROTAC NameTarget ProteinCell LineDC₅₀ (nM)Dₘₐₓ (%)Reference
ARV-825BRD4RS4;110.7>95[4]
dBET1BRD4MV4;118~98[5]

Note: Data is compiled from different studies, and experimental conditions may vary.

Table 2: Binding Affinity of Thalidomide and Pomalidomide to CRBN

LigandBinding Affinity (K_D) to CRBNMethodReference
Thalidomide~250 nMVaries[3]
Pomalidomide~157 nMVaries[3]

One study on a fluorinated pomalidomide analogue (compound 17) provides some insight into the potential effects of fluorination. This compound, with a fluorine substitution on the aniline (B41778) moiety, demonstrated a significantly higher DC₅₀ (1400 nM) for the degradation of the neosubstrate Aiolos compared to pomalidomide (DC₅₀ – 8.7 nM), indicating a loss of activity.[6] This suggests that the position and nature of the fluorine substitution are critical for maintaining potent degradation activity.

Specificity and Off-Target Effects

A primary concern with thalidomide-based PROTACs is their potential for off-target degradation of "neosubstrates," which are proteins that are not the intended target but are recruited to CRBN by the thalidomide moiety. Well-known neosubstrates include the transcription factors Ikaros (IKZF1), Aiolos (IKZF3), and SALL4.[7][8] The degradation of these proteins can lead to unintended biological consequences.

The specificity of an this compound-based PROTAC would need to be rigorously evaluated through proteome-wide analysis to identify all degraded proteins. This is crucial to ensure that the desired on-target degradation is not accompanied by unacceptable off-target effects.

Experimental Protocols

A thorough evaluation of a novel PROTAC involves a series of key experiments to determine its efficacy, specificity, and mechanism of action.

Western Blotting for Target Protein Degradation

This is a fundamental assay to quantify the reduction in the levels of the target protein following PROTAC treatment.[9]

  • Cell Culture and Treatment: Plate cells at an appropriate density and treat with the PROTAC at various concentrations (e.g., 0.1 nM to 10 µM) and for different durations (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration in each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Immunoblotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and then incubate with a primary antibody specific for the target protein. A housekeeping protein (e.g., GAPDH, β-actin) should also be probed as a loading control.

  • Detection and Analysis: Use an appropriate HRP-conjugated secondary antibody and an ECL substrate for detection. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC₅₀ and Dₘₐₓ values.[4][10]

Global Proteomics for Specificity Profiling

This unbiased approach provides a proteome-wide view of protein abundance changes to identify on-target and off-target degradation events.[11]

  • Sample Preparation: Treat cells with the PROTAC at a concentration around its DC₅₀. Lyse the cells, extract proteins, and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution mass spectrometer.

  • Data Analysis: Process the raw mass spectrometry data to identify and quantify proteins. Compare the protein abundance in PROTAC-treated samples to vehicle-treated controls to identify significantly downregulated proteins.

TR-FRET Assay for Ternary Complex Formation

This assay measures the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is a critical step in the mechanism of action of a PROTAC.[12][13][14][15][16]

  • Reagents: Recombinant tagged target protein (e.g., His-tagged) and tagged CRBN (e.g., GST-tagged), and corresponding TR-FRET antibodies (e.g., anti-His-Tb and anti-GST-d2).

  • Assay Setup: In a microplate, incubate the recombinant proteins and TR-FRET antibodies with a serial dilution of the PROTAC.

  • Signal Measurement: Measure the time-resolved fluorescence resonance energy transfer signal using a plate reader. An increase in the FRET signal indicates the formation of the ternary complex.

  • Data Analysis: Plot the TR-FRET ratio against the PROTAC concentration to determine the potency of ternary complex formation.

Mandatory Visualizations

PROTAC_Mechanism_of_Action

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_analysis Data Analysis & Comparison Synth Synthesize N-Me-Thalidomide 4-fluoride PROTAC Degradation Degradation Synth->Degradation Analysis Compare performance to other PROTACs Specificity Specificity Degradation->Specificity Mechanism Mechanism Specificity->Mechanism Mechanism->Analysis

Signaling_Pathway PROTAC PROTAC TernaryComplex Target-PROTAC-CRBN Ternary Complex PROTAC->TernaryComplex Induces Ubiquitination Polyubiquitination of Target TernaryComplex->Ubiquitination Leads to Degradation Proteasomal Degradation Ubiquitination->Degradation Marks for Downstream Downstream Biological Effects Degradation->Downstream Results in

References

A Comparative Guide to N-Me-Thalidomide 4-fluoride for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of N-Me-Thalidomide 4-fluoride's Performance and Experimental Data

This compound is a novel ligand for the E3 ubiquitin ligase Cereblon (CRBN), playing a significant role in the development of targeted protein degradation technologies, including proteolysis-targeting chimeras (PROTACs). This guide provides a comparative analysis of this compound against its key analogues, offering insights into its cross-reactivity and potential applications in drug discovery and development.

Executive Summary

This compound belongs to the class of immunomodulatory drugs (IMiDs) that function by recruiting neosubstrates to the CRL4-CRBN E3 ubiquitin ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome. The introduction of a methyl group on the glutarimide (B196013) ring and a fluorine atom on the phthalimide (B116566) ring can significantly alter the binding affinity for CRBN and the degradation profile of specific neosubstrates compared to parent compounds like thalidomide (B1683933), lenalidomide (B1683929), and pomalidomide (B1683931). This guide explores these differences through available experimental data, detailed protocols, and pathway visualizations.

Comparative Analysis of CRBN Binding Affinity

The binding affinity of a ligand to CRBN is a critical determinant of its efficacy in inducing neosubstrate degradation. Fluorination of the phthalimide ring has been shown to generally increase CRBN binding affinity. The methylation of the glutarimide nitrogen, however, may have varied effects. Below is a summary of available data comparing the CRBN binding affinities of this compound and related compounds.

CompoundModification(s)CRBN Binding Affinity (IC50/Kd)Reference
Thalidomide-~1-10 µM[1][2]
Lenalidomide4-amino substitution~0.1-1 µM[2]
Pomalidomide4-amino substitution, phthalimide carbonyl~0.01-0.1 µM[2]
4-Fluoro-thalidomide4-fluoro substitutionGenerally increased affinity vs. Thalidomide[1]
This compound 4-fluoro, N-methyl substitution Data not available in direct comparative studies -

Note: Direct comparative binding affinity data for this compound under the same experimental conditions as other analogs is limited in publicly available literature. The trend of increased affinity with fluorination suggests that this compound likely exhibits strong CRBN binding.

Cross-Reactivity: Neosubstrate Degradation Profiles

The therapeutic effects and potential toxicities of IMiDs are closely linked to their specific neosubstrate degradation profiles. Key neosubstrates include the transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos), the translation termination factor GSPT1, and the transcription factor SALL4, which is associated with thalidomide's teratogenic effects.

CompoundIKZF1 Degradation (DC50)IKZF3 Degradation (DC50)GSPT1 Degradation (DC50)SALL4 Degradation (DC50)
ThalidomideMicromolar rangeMicromolar rangeWeak to no degradationMicromolar range
LenalidomideNanomolar rangeNanomolar rangeNo degradationWeak degradation
PomalidomideNanomolar rangeNanomolar rangeNo degradationMicromolar range
4-Fluoro-thalidomidePotentially enhanced vs. ThalidomidePotentially enhanced vs. ThalidomideData not availableData not available
This compound Data not available in direct comparative studies Data not available in direct comparative studies Data not available in direct comparative studies Data not available in direct comparative studies

Note: While specific degradation data for this compound is scarce, studies on other fluorinated and N-methylated analogs can provide insights. Fluorination can enhance the degradation of certain neosubstrates. The N-methylation of the glutarimide ring, however, has been reported to abrogate binding to CRBN and subsequent neosubstrate degradation in some contexts. Further experimental validation is crucial.

Experimental Protocols

CRBN Binding Assay (Fluorescence Polarization)

This protocol describes a competitive binding assay to determine the affinity of a test compound for CRBN.

Materials:

  • Recombinant human CRBN-DDB1 complex

  • Fluorescently labeled thalidomide tracer (e.g., FAM-thalidomide)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20)

  • Test compounds (including this compound and comparators)

  • 384-well, low-volume, black plates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 384-well plate, add the fluorescent tracer to all wells at a final concentration of ~10 nM.

  • Add the test compounds to the respective wells. Include wells with no compound (for maximum polarization) and wells with a high concentration of a known binder (for minimum polarization).

  • Add the CRBN-DDB1 complex to all wells at a final concentration that yields a significant polarization window (typically in the nanomolar range).

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the fluorescence polarization on a plate reader.

  • Calculate the IC50 values by fitting the data to a four-parameter logistic equation.

Neosubstrate Degradation Assay (Western Blot)

This protocol is for assessing the ability of a compound to induce the degradation of specific neosubstrates in a cellular context.

Materials:

  • Human cell line expressing target neosubstrates (e.g., MM.1S for IKZF1/3)

  • Test compounds

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies against IKZF1, IKZF3, GSPT1, SALL4, and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blot imaging system

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for a specified time (e.g., 4, 8, or 24 hours).

  • Lyse the cells and quantify the protein concentration.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Add the chemiluminescent substrate and capture the image.

  • Quantify the band intensities and normalize to the loading control.

  • Calculate DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.

Synthesis of this compound

Postulated Synthetic Scheme:

Synthesis A 4-Fluorophthalic Anhydride (B1165640) C Intermediate Amic Acid A->C + B N-Methyl-L-glutamine B->C D This compound C->D Cyclization (e.g., Acetic Anhydride, heat)

Caption: Postulated synthesis of this compound.

Signaling Pathway and Experimental Workflow

The mechanism of action of this compound involves hijacking the CRL4-CRBN E3 ubiquitin ligase complex. The following diagrams illustrate this pathway and a typical experimental workflow for its characterization.

Signaling_Pathway cluster_CRL4_CRBN CRL4-CRBN E3 Ligase Complex CRBN CRBN DDB1 DDB1 Neosubstrate Neosubstrate (e.g., IKZF1) CRBN->Neosubstrate Recruits CUL4 CUL4 Rbx1 Rbx1 Rbx1->Neosubstrate Ubiquitination NMTF N-Me-Thalidomide 4-fluoride NMTF->CRBN Binds Proteasome Proteasome Neosubstrate->Proteasome Targeted for Degradation Ub Ubiquitin Ub->Rbx1 Degradation Degradation Products Proteasome->Degradation

Caption: Mechanism of this compound-induced protein degradation.

Experimental_Workflow cluster_Biochemical Biochemical Assays cluster_Cellular Cell-based Assays Binding CRBN Binding Assay (e.g., FP, SPR, ITC) Data_Analysis Data Analysis and Comparison Binding->Data_Analysis Degradation Neosubstrate Degradation (Western Blot, Proteomics) Phenotypic Phenotypic Assays (e.g., Cell Viability, Cytokine Production) Degradation->Phenotypic Phenotypic->Data_Analysis Synthesis Compound Synthesis (this compound) Characterization Initial Characterization (Purity, Identity) Synthesis->Characterization Characterization->Binding Characterization->Degradation

Caption: Experimental workflow for characterizing this compound.

Conclusion

This compound is a promising CRBN ligand with potential for enhanced properties due to its structural modifications. While direct comparative data is still emerging, the existing knowledge on fluorinated and N-methylated thalidomide analogs suggests it may possess a unique cross-reactivity profile. The experimental protocols and workflows provided in this guide offer a framework for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of this compound in the rapidly evolving field of targeted protein degradation. Rigorous head-to-head comparisons with established CRBN ligands are essential to fully understand its advantages and limitations.

References

A Comparative Analysis: N-Me-Thalidomide 4-fluoride and First-Generation Thalidomide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted protein degradation, the pioneering immunomodulatory drug (IMiD) thalidomide (B1683933) has paved the way for a new class of therapeutics. Its mechanism, centered on the recruitment of neosubstrates to the Cereblon (CRBN) E3 ubiquitin ligase, has inspired the development of numerous analogs with modified specificities and potencies. This guide provides a comparative overview of a representative next-generation compound, N-Me-Thalidomide 4-fluoride, and the archetypal first-generation thalidomide.

This comparison focuses on the core tenets of their mechanism of action: binding to the CRBN receptor, subsequent degradation of target proteins, and the downstream cellular effects. While direct, head-to-head experimental data for this compound is limited in publicly available literature, this guide synthesizes known principles of thalidomide and its fluorinated analogs to provide a foundational understanding for researchers and drug developers.

Quantitative Data Summary

The following tables summarize representative quantitative data for thalidomide and the anticipated performance characteristics of fluorinated analogs based on existing research. It is important to note that these values can vary based on the specific experimental conditions.

Table 1: Cereblon (CRBN) Binding Affinity

CompoundAssay TypeBinding Affinity (IC50/Kd)Reference
ThalidomideFRET-based assayIC50: 7.8 ± 0.3 µM[1]
ThalidomideTR-FRET assayIC50: 22.4 nM[2]
(S)-ThalidomideTR-FRET assayIC50: 11.0 nM[2]
(R)-ThalidomideTR-FRET assayIC50: 200.4 nM[2]
Fluorinated AnalogsMicroscale ThermophoresisGenerally increased affinity compared to non-fluorinated counterparts[3]

Table 2: Neosubstrate Degradation (IKZF1/IKZF3)

CompoundCell LineDegradation Potency (DC50)Reference
ThalidomideMultiple Myeloma CellsInduces degradation of IKZF1 and IKZF3[4][5]
Lenalidomide (analog)Multiple Myeloma CellsMore potent degradation than thalidomide[4][5]
Tetrafluorinated AnalogsMM.1S, HuH6Did not induce degradation of IKZF3, GSPT1, CK1α, SALL4[6][7]

Table 3: Anti-proliferative and Anti-angiogenic Activity

CompoundAssay TypeActivityReference
ThalidomideMultiple Myeloma Cell LinesInduces growth inhibition[8][9]
ThalidomideHUVEC ProliferationLimited effect at 100 µM[6]
Tetrafluoro-thalidomideHUVEC Proliferation48% growth reduction at 10 µM[6]
Tetrafluoro-thalidomideMM1.S Cell Growth95% growth reduction at 10 µM[6]

Signaling Pathways and Experimental Workflows

The biological effects of thalidomide and its analogs are initiated by their binding to CRBN, a component of the CRL4 E3 ubiquitin ligase complex.[10] This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific proteins, known as neosubstrates.

For the anti-myeloma effects of thalidomide, the key neosubstrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[4][11][12][13] The degradation of these factors leads to the downregulation of c-Myc and IRF4, which are critical for myeloma cell survival, and the upregulation of Interleukin-2 (IL-2) in T-cells.[4][11]

Interestingly, studies on tetrafluorinated thalidomide analogs suggest that their potent anti-angiogenic effects may not be mediated by the degradation of canonical neosubstrates like IKZF3.[6][7] This points towards alternative or CRBN-independent mechanisms for their anti-angiogenic activity, potentially involving the inhibition of signaling pathways such as the STAT3/SP4 pathway, which regulates the expression of vascular endothelial growth factor (VEGF).[14][15]

Thalidomide_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Downstream Effects (Anti-Myeloma) Thalidomide Thalidomide CRBN CRBN Thalidomide->CRBN Binding CRL4_Complex CRL4 E3 Ligase (DDB1, CUL4A, RBX1) CRBN->CRL4_Complex Forms Complex IKZF1_IKZF3 IKZF1/IKZF3 CRL4_Complex->IKZF1_IKZF3 Recruitment Proteasome Proteasome IKZF1_IKZF3->Proteasome Degradation IRF4_Myc_Down IRF4 & c-Myc Downregulation Proteasome->IRF4_Myc_Down Leads to IL2_Up IL-2 Upregulation (T-Cells) Proteasome->IL2_Up Leads to Ubiquitin Ubiquitin Ubiquitin->IKZF1_IKZF3 Ubiquitination Myeloma_Growth_Inhibition Myeloma Cell Growth Inhibition IRF4_Myc_Down->Myeloma_Growth_Inhibition

Caption: Mechanism of action for thalidomide's anti-myeloma effects.

Experimental_Workflow_CRBN_Binding cluster_0 CRBN Binding Assay (Competitive FRET) Reagents Recombinant CRBN Fluorescent Ligand Test Compound Incubation Incubate Components Reagents->Incubation FRET_Measurement Measure FRET Signal Incubation->FRET_Measurement Data_Analysis Calculate IC50 FRET_Measurement->Data_Analysis

References

In vitro and in vivo correlation of N-Me-Thalidomide 4-fluoride PROTAC activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the comparative analysis of Proteolysis Targeting Chimeras (PROTACs) utilizing N-Me-Thalidomide 4-fluoride as a Cereblon (CRBN) E3 ligase ligand. Due to the limited availability of public data on a specific PROTAC employing this ligand, this document establishes a hypothetical comparison against a well-characterized PROTAC, ARV-825, which targets the BET bromodomain protein BRD4 using a pomalidomide-based CRBN ligand. The methodologies and data presentation formats provided herein are intended to serve as a comprehensive template for researchers to conduct their own in vitro and in vivo comparative studies.

Introduction to CRBN-Recruiting PROTACs

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[1] A PROTAC consists of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] Thalidomide (B1683933) and its analogs are a widely used class of E3 ligase ligands that bind to CRBN, a substrate receptor of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex.[2][3] This binding event facilitates the ubiquitination and subsequent proteasomal degradation of the target protein.[4]

This compound is a derivative of thalidomide designed for incorporation into PROTACs.[5][6] The N-methylation and 4-fluorination are chemical modifications that may influence the ligand's binding affinity for CRBN, as well as the resulting PROTAC's physicochemical properties, cell permeability, and metabolic stability.[7][8] A direct comparison with established PROTACs is crucial to ascertain the potential advantages of these modifications.

Mechanism of Action: A Comparative Overview

The fundamental mechanism for both a hypothetical this compound PROTAC and ARV-825 is the formation of a ternary complex between the target protein (BRD4) and the CRBN E3 ligase complex, leading to the ubiquitination and degradation of BRD4.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation PROTAC N-Me-Thal-4F PROTAC or ARV-825 Ternary_Complex BRD4-PROTAC-CRBN Ternary Complex PROTAC->Ternary_Complex Binds BRD4 BRD4 (Target Protein) BRD4->Ternary_Complex Binds CRBN CRBN E3 Ligase CRBN->Ternary_Complex Binds Ubiquitination Ubiquitination of BRD4 Ternary_Complex->Ubiquitination Induces Recycling PROTAC Recycling Ternary_Complex->Recycling Releases Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation BRD4 Degradation Proteasome->Degradation Mediates

PROTAC-induced protein degradation pathway.

In Vitro Activity Comparison

The initial assessment of a novel PROTAC involves a series of in vitro assays to determine its potency and efficacy in degrading the target protein and its impact on cell viability.

Quantitative Data Summary: In Vitro
ParameterHypothetical N-Me-Thal-4F PROTACARV-825 (Reference)Cell Line
BRD4 Degradation
DC50 (nM)[Insert Value]~1RS4;11
Dmax (%)[Insert Value]>95RS4;11
Cell Viability
IC50 (nM)[Insert Value]~5RS4;11

DC50: Concentration for 50% maximal degradation; Dmax: Maximum degradation; IC50: Concentration for 50% inhibition of cell viability.

In Vivo Activity Comparison

Promising in vitro candidates are advanced to in vivo studies to evaluate their pharmacokinetic (PK) and pharmacodynamic (PD) properties, as well as their anti-tumor efficacy in relevant animal models.

Quantitative Data Summary: In Vivo
ParameterHypothetical N-Me-Thal-4F PROTACARV-825 (Reference)Animal Model
Efficacy
Tumor Growth Inhibition (%)[Insert Value]>100 (regression)RS4;11 Xenograft
Pharmacodynamics
BRD4 Degradation in Tumor (%)[Insert Value]>90RS4;11 Xenograft
Pharmacokinetics
Cmax (ng/mL)[Insert Value][Insert Value]Mouse
T1/2 (hours)[Insert Value][Insert Value]Mouse
Bioavailability (%)[Insert Value][Insert Value]Mouse

Cmax: Maximum plasma concentration; T1/2: Half-life.

Experimental Protocols

Detailed methodologies are critical for the accurate and reproducible comparison of PROTAC activities.

Western Blot for Protein Degradation
  • Cell Culture and Treatment: Plate cells (e.g., RS4;11) at a density of 0.5 x 10^6 cells/mL. The following day, treat with a serial dilution of the PROTACs or vehicle control (DMSO) for the desired time course (e.g., 2, 4, 8, 16, 24 hours).

  • Cell Lysis: Harvest and wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against the target protein (e.g., BRD4) and a loading control (e.g., GAPDH). Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein levels to the loading control and then to the vehicle-treated control to determine the percentage of remaining protein. Calculate DC50 and Dmax values using non-linear regression analysis.

Cell Viability Assay
  • Cell Seeding: Seed cells in 96-well plates at an appropriate density.

  • Compound Treatment: Treat cells with a range of concentrations of the PROTACs for a specified duration (e.g., 72 hours).

  • Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) and measure the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.

  • Data Analysis: Normalize the results to the vehicle-treated cells and calculate IC50 values by fitting the data to a dose-response curve.

In Vivo Xenograft Study
  • Animal Model: Use immunodeficient mice (e.g., NOD-SCID) and implant cancer cells (e.g., RS4;11) subcutaneously.

  • Tumor Growth and Randomization: Once tumors reach a palpable size, randomize the mice into treatment groups.

  • Dosing: Administer the PROTACs or vehicle control via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule.

  • Efficacy Assessment: Monitor tumor volume and body weight regularly. At the end of the study, excise the tumors and weigh them.

  • Pharmacodynamic Analysis: Collect tumor samples at various time points after the final dose to assess target protein degradation by western blot or immunohistochemistry.

  • Pharmacokinetic Analysis: Collect blood samples at different time points after a single dose to determine the plasma concentration of the PROTAC over time.

Experimental Workflow Visualization

A systematic workflow is essential for a robust comparison of PROTACs from in vitro characterization to in vivo validation.

Experimental_Workflow cluster_1 Comparative Experimental Workflow In_Vitro In Vitro Characterization Degradation_Assay Protein Degradation Assay (Western Blot) In_Vitro->Degradation_Assay Viability_Assay Cell Viability Assay In_Vitro->Viability_Assay In_Vivo In Vivo Evaluation Degradation_Assay->In_Vivo Select Lead Candidate Viability_Assay->In_Vivo Select Lead Candidate PK_PD_Study Pharmacokinetic/ Pharmacodynamic Study In_Vivo->PK_PD_Study Efficacy_Study Xenograft Efficacy Study In_Vivo->Efficacy_Study Data_Analysis Data Analysis and Comparison PK_PD_Study->Data_Analysis Efficacy_Study->Data_Analysis

Workflow for comparing PROTACs.

Conclusion

The development of novel PROTACs requires rigorous comparative evaluation against established standards. While specific data for an this compound-based PROTAC is not yet in the public domain, this guide provides the necessary framework, experimental protocols, and data presentation standards for researchers to conduct a thorough in vitro and in vivo comparison. Such studies will be instrumental in determining the therapeutic potential of new CRBN-recruiting PROTACs and advancing the field of targeted protein degradation.

References

Confirming Target Engagement of N-Me-Thalidomide 4-fluoride with Orthogonal Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of orthogonal methods to confirm the target engagement of N-Me-Thalidomide 4-fluoride with its primary target, Cereblon (CRBN). Cereblon is a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex, and its modulation by thalidomide (B1683933) and its analogs is crucial for their therapeutic effects.[1] The following sections detail the experimental protocols for three distinct biophysical and biochemical assays, present available comparative data, and illustrate the relevant signaling pathway and experimental workflows.

Quantitative Data Summary

Table 1: Comparison of Binding Affinities to Cereblon (CRBN) using Fluorescence Polarization (FP)

CompoundIC50 (nM) - TR-FRET Assay[2]IC50 (nM) - FP Assay[2]
Thalidomide22.4404.6
Lenalidomide8.9296.9
Pomalidomide6.4264.8

Table 2: Comparison of Thermal Stabilization of Cereblon using Thermal Shift Assay

CompoundIC50 (µM)[2]
Thalidomide30
Lenalidomide3
Pomalidomide3

Signaling Pathway and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key biological pathway and experimental procedures discussed in this guide.

CRBN-Mediated Ubiquitination Pathway cluster_0 CRL4-CRBN E3 Ubiquitin Ligase Complex cluster_1 Target Protein Degradation CUL4 CUL4 DDB1 DDB1 CUL4->DDB1 RBX1 RBX1 DDB1->RBX1 CRBN CRBN DDB1->CRBN Neosubstrate Neosubstrate (e.g., IKZF1, SALL4) CRBN->Neosubstrate Recruitment Ubiquitination Ubiquitination Neosubstrate->Ubiquitination E2 Ligase Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degradation Proteasome->Degradation NM_Thalidomide N-Me-Thalidomide 4-fluoride NM_Thalidomide->CRBN Binding

CRBN-mediated ubiquitination pathway.

Orthogonal Methods for Target Engagement Workflow cluster_0 Cellular Thermal Shift Assay (CETSA) cluster_1 Immunoprecipitation-Mass Spectrometry (IP-MS) cluster_2 Fluorescence Polarization (FP) Start Start: Treat cells with This compound CETSA_Heat Heat Treatment Start->CETSA_Heat IP_Lysis Cell Lysis Start->IP_Lysis FP_Setup Incubate CRBN with Fluorescent Probe Start->FP_Setup CETSA_Lysis Cell Lysis CETSA_Heat->CETSA_Lysis CETSA_Separation Separate Soluble & Aggregated Proteins CETSA_Lysis->CETSA_Separation CETSA_Detection Detect Soluble CRBN (e.g., Western Blot) CETSA_Separation->CETSA_Detection CETSA_Result Result: Increased Thermal Stability of CRBN CETSA_Detection->CETSA_Result IP_IP Immunoprecipitate CRBN Complex IP_Lysis->IP_IP IP_MS Mass Spectrometry Analysis IP_IP->IP_MS IP_Result Result: Identification of CRBN and Interacting Partners IP_MS->IP_Result FP_Competition Add N-Me-Thalidomide 4-fluoride FP_Setup->FP_Competition FP_Measure Measure Change in Polarization FP_Competition->FP_Measure FP_Result Result: Displacement of Probe, Quantify Binding Affinity FP_Measure->FP_Result

Workflow for target engagement confirmation.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify direct target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.

Methodology:

  • Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat cells with varying concentrations of this compound and a vehicle control for a predetermined time.

  • Heat Treatment: Aliquot cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Detection of Soluble CRBN: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble CRBN by Western blot using a CRBN-specific antibody.

  • Data Analysis: Quantify the band intensities and plot the fraction of soluble CRBN as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and engagement.

Immunoprecipitation-Mass Spectrometry (IP-MS)

IP-MS is used to identify the direct binding partners of a small molecule by enriching the target protein and its interacting complex from a cell lysate.

Methodology:

  • Cell Lysis: Lyse cells treated with this compound or a vehicle control using a lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation:

    • Pre-clear the cell lysates with protein A/G magnetic beads.

    • Incubate the pre-cleared lysates with an antibody specific for CRBN overnight at 4°C.

    • Add protein A/G magnetic beads to pull down the antibody-protein complexes.

    • Wash the beads extensively to remove non-specific binders.

  • Elution and Sample Preparation: Elute the bound proteins from the beads. The proteins can be either eluted in-solution or run on an SDS-PAGE gel for in-gel digestion with trypsin.

  • Mass Spectrometry Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify the proteins in the eluate using a proteomics software. A significant enrichment of CRBN in the this compound treated sample compared to the control confirms target engagement. Furthermore, this method can identify other proteins in the complex whose association with CRBN is modulated by the compound.

Fluorescence Polarization (FP)

FP is a solution-based, homogeneous technique that measures the binding of a small molecule to a protein in real-time. It is particularly useful for determining binding affinities (Kd or IC50 values).

Methodology:

  • Reagents:

    • Purified recombinant human Cereblon (CRBN) protein.

    • A fluorescently labeled ligand (probe) that binds to the same site as thalidomide on CRBN (e.g., fluorescently labeled thalidomide).

    • This compound and control compounds.

  • Assay Setup:

    • In a microplate, add a fixed concentration of CRBN protein and the fluorescent probe.

    • Add serial dilutions of this compound or control compounds.

    • Include wells with only CRBN and the probe (maximum polarization) and wells with only the probe (minimum polarization).

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate filters.

  • Data Analysis: The binding of this compound to CRBN will displace the fluorescent probe, leading to a decrease in fluorescence polarization. Plot the change in polarization against the compound concentration to determine the IC50 value, which represents the concentration of the compound required to displace 50% of the bound probe. This provides a quantitative measure of binding affinity.[2]

References

The Impact of Linker Chemistry on N-Me-Thalidomide 4-fluoride PROTAC Performance: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their therapeutic efficacy. As heterobifunctional molecules, PROTACs leverage the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. A key component in their design is the linker, which connects the target-binding warhead to the E3 ligase-recruiting moiety. This guide provides a side-by-side analysis of different linker chemistries when coupled with N-Me-Thalidomide 4-fluoride, a derivative of thalidomide (B1683933) used to recruit the Cereblon (CRBN) E3 ubiquitin ligase. This analysis is supported by experimental data and detailed protocols to inform the rational design of next-generation protein degraders.

The Pivotal Role of the Linker in PROTAC Efficacy

The linker is not merely a passive spacer; its composition, length, and attachment point significantly influence the physicochemical properties, stability, and biological activity of a PROTAC.[1][2][] A well-designed linker facilitates the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1][4] This ternary complex is essential for the efficient ubiquitination and subsequent proteasomal degradation of the target protein.[2]

Comparative Analysis of Linker Chemistries

The choice of linker chemistry can dramatically impact the performance of a PROTAC. The most common linker types include polyethylene (B3416737) glycol (PEG) chains and alkyl chains, each offering distinct advantages and disadvantages.

Key Properties of Common Linker Types
PropertyPolyethylene Glycol (PEG) LinkersAlkyl Linkers
Solubility Generally higher due to the hydrophilic nature of the PEG chain, which can be advantageous for formulation and bioavailability.[4][5]Generally lower and more hydrophobic, which can limit aqueous solubility.[5]
Cell Permeability Can be enhanced by the "molecular chameleon" effect, where intramolecular hydrogen bonds shield polar groups.Can be limited by high hydrophobicity, though this can sometimes be overcome with shorter chain lengths.
Metabolic Stability May be susceptible to oxidative metabolism.Generally considered to have good metabolic stability.[4]
Ternary Complex Formation The flexibility of the PEG chain can facilitate the formation of a productive ternary complex.[4]The conformational freedom of alkyl chains can also support ternary complex formation, but may also lead to non-productive conformations.[4]
Synthetic Accessibility Often available as pre-functionalized building blocks, simplifying synthesis.[4]Generally straightforward to synthesize and incorporate.[4]
Impact of Linker Length on Degradation Efficacy

Systematic studies on thalidomide-based PROTACs targeting the BRD4 protein have demonstrated that linker length is a critical parameter for optimal degradation. While a comprehensive head-to-head comparison for this compound with a wide range of linkers is not available in a single study, the data from thalidomide-based PROTACs provides valuable insights.

Table 1: Impact of PEG Linker Length on BRD4 Degradation [6]

PROTAC Linker (PEG Units)Target ProteinCell LineDC50 (µM)Dmax (%)Key Observations
0 (No PEG)BRD4H661< 0.5> 90A short, direct linkage can be highly effective.
1BRD4H661> 5~50A single PEG unit can significantly reduce degradation potency.
2BRD4H661> 5~60Intermediate linker lengths may hinder optimal ternary complex formation.
3BRD4VariousVariableVariablePotency can be recovered and is highly dependent on the specific PROTAC architecture.
5BRD4VariousPotentHighOften considered an optimal length for balancing flexibility and distance.

Note: The data presented is a synthesis of findings from multiple research articles and is intended to illustrate general trends.

Influence of Linker Attachment Point on Stability

The point of attachment of the linker to the thalidomide scaffold can significantly affect the hydrolytic stability of the resulting PROTAC. A study on various thalidomide- and lenalidomide-derived compounds revealed that the choice of linker and its connection point are critical for stability under physiological conditions. For instance, amino-based linkers have been shown to result in more stable compounds compared to alkynyl- and carboxamide-linkers at physiological pH.

Table 2: Stability of Thalidomide-Linker Conjugates

Linker TypeAttachment PositionStability (% remaining after 24h at pH 7.4)
Aminoalkyl4High
Methylamino-acyl4Moderate to High
Alkylether4Low to Moderate
Aminoalkyl5High
Alkylether5Low

Note: This data is based on a study of various thalidomide-linker conjugates and highlights the importance of the linker attachment point for stability.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the experimental approaches used to evaluate these PROTACs, the following diagrams illustrate key processes.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds Target Target Protein (POI) Target->Ternary_Complex Binds E3_Ligase E3 Ligase (Cereblon) E3_Ligase->Ternary_Complex Binds Ub_Target Poly-ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_Target->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: Mechanism of action for a thalidomide-based PROTAC.

Experimental_Workflow cluster_synthesis PROTAC Synthesis & Characterization cluster_cellular_assays Cellular Assays cluster_analysis Analysis of Protein Degradation Synthesis Synthesis of N-Me-Thalidomide-Linker Conjugation Conjugation to Target Ligand Synthesis->Conjugation Purification Purification & QC (HPLC, MS, NMR) Conjugation->Purification PROTAC_Treatment PROTAC Treatment (Dose & Time Course) Purification->PROTAC_Treatment Cell_Culture Cell Culture Cell_Culture->PROTAC_Treatment Cell_Lysis Cell Lysis PROTAC_Treatment->Cell_Lysis Protein_Quant Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quant Western_Blot Western Blot Protein_Quant->Western_Blot Proteomics Quantitative Proteomics (Optional) Protein_Quant->Proteomics Data_Analysis Data Analysis (DC50 & Dmax) Western_Blot->Data_Analysis

Caption: A generalized workflow for the design, synthesis, and evaluation of PROTACs.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of PROTACs. Below are outlines of key experimental protocols.

General Synthesis of this compound PROTACs

The synthesis of PROTACs using this compound typically involves a nucleophilic aromatic substitution (SNAr) reaction.

  • Preparation of the Linker : Synthesize the desired linker (e.g., PEG or alkyl chain) with a terminal amine group and a protected functional group (e.g., carboxylic acid or alkyne) at the other end.

  • SNAr Reaction : React this compound with the amine-terminated linker in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at an elevated temperature (e.g., 90-110 °C).[7]

  • Deprotection : Remove the protecting group from the other end of the linker.

  • Conjugation to Target Ligand : Couple the deprotected linker-N-Me-Thalidomide moiety to the target protein ligand using appropriate conjugation chemistry (e.g., amide bond formation, click chemistry).[2]

  • Purification : Purify the final PROTAC using techniques such as high-performance liquid chromatography (HPLC) and characterize it by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

BRD4 Degradation Assay via Western Blot[9]

This protocol outlines the steps to quantify the degradation of BRD4 in cultured cells treated with PROTACs.

  • Cell Culture and Treatment :

    • Seed human cancer cell lines (e.g., HeLa, MOLM-13) in 6-well plates.

    • Allow cells to adhere and grow for 24 hours.

    • Treat the cells with varying concentrations of the PROTACs (e.g., 0.1, 1, 10, 100, 1000 nM) or DMSO as a vehicle control.

    • Incubate the treated cells for a specified period (e.g., 18-24 hours).

  • Cell Lysis :

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification :

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting :

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against the target protein (e.g., BRD4) and a loading control (e.g., GAPDH, β-actin).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis :

    • Quantify the band intensities using image analysis software.

    • Normalize the target protein signal to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Determine the DC50 and Dmax values by fitting the data to a dose-response curve.

Conclusion

The selection of a linker is a critical step in the design of effective PROTACs. The available data, primarily from studies on thalidomide-based PROTACs, suggests that both the chemical composition and the length of the linker are crucial determinants of a PROTAC's degradation efficacy. While PEG linkers can offer advantages in terms of solubility, alkyl linkers may provide greater metabolic stability. Furthermore, the point of linker attachment to the this compound scaffold can significantly impact the stability of the final molecule. Researchers and drug development professionals should consider a systematic variation of linker chemistry, length, and attachment point as a key optimization strategy in the design of novel and potent protein degraders.

References

A Comparative Pharmacokinetic Analysis of N-Me-Thalidomide 4-fluoride PROTACs and Other CRBN-Recruiting PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Pharmacokinetic Properties with Supporting Experimental Data

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality with the potential to target and degrade previously "undruggable" proteins. A key component in the design of many successful PROTACs is the recruitment of the E3 ubiquitin ligase Cereblon (CRBN). This is often achieved by incorporating ligands derived from thalidomide (B1683933) and its analogs. The pharmacokinetic (PK) properties of these complex molecules are critical for their translation into effective clinical candidates. This guide provides a comparative analysis of the pharmacokinetic profiles of PROTACs, with a focus on those incorporating N-Me-Thalidomide 4-fluoride, alongside other prominent CRBN-recruiting PROTACs that have advanced to clinical trials.

Data Presentation: A Comparative Overview of Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters from preclinical studies of various CRBN-recruiting PROTACs. It is important to note that direct comparisons should be made with caution, as experimental conditions such as animal species, dose, and route of administration can significantly influence the results.

PROTAC Target CRBN Ligand Species Dose & Route Cmax (ng/mL) Tmax (h) t½ (h) AUC (ng·h/mL) Oral Bioavailability (%) Reference
STING Degrader (SP23) STINGPomalidomide (B1683931)Mouse10 mg/kg, i.p.18530.254.33456N/A[1]
ARV-110 Androgen ReceptorPomalidomide-basedRat5 mg/kg, p.o.134.7 ± 35.48.0 ± 0.017.7 ± 3.22355.2 ± 361.323.8
Mouse5 mg/kg, p.o.258.1 ± 72.24.0 ± 0.011.2 ± 1.63218.4 ± 616.237.9
ARV-471 (Vepdegestrant) Estrogen ReceptorLenalidomide-basedRat10 mg/kg, p.o.143.0 ± 29.26.0 ± 2.012.2 ± 2.02085.7 ± 349.824.1
Mouse10 mg/kg, p.o.119.5 ± 21.44.0 ± 0.07.9 ± 1.01163.7 ± 157.117.9

Note on this compound PROTACs: As of the latest literature review, specific in vivo pharmacokinetic data for a PROTAC explicitly containing the this compound ligand has not been publicly reported. The data for the STING degrader SP23, which utilizes the closely related pomalidomide as its CRBN ligand, is presented here as the most relevant available comparator from a study that also synthesized a PROTAC with this compound.[1]

Experimental Protocols

The accurate determination of pharmacokinetic parameters relies on robust and validated bioanalytical methods. The following sections detail the typical experimental procedures employed in the pharmacokinetic evaluation of CRBN-recruiting PROTACs.

In Vivo Pharmacokinetic Studies in Rodents

Objective: To determine the pharmacokinetic profile of a PROTAC following intravenous (IV) and oral (p.o.) administration in mice or rats.

Animal Models:

  • Male Sprague-Dawley rats (8-10 weeks old) or male C57BL/6 mice (6-8 weeks old) are commonly used.

  • Animals are cannulated (e.g., in the jugular vein) for serial blood sampling.

Dosing:

  • Intravenous (IV): The PROTAC is typically formulated in a vehicle suitable for injection (e.g., a mixture of DMSO, PEG300, and saline) and administered as a bolus dose (e.g., 1-2 mg/kg).

  • Oral (p.o.): The PROTAC is formulated as a suspension or solution (e.g., in 0.5% methylcellulose) and administered by oral gavage (e.g., 5-10 mg/kg).

Blood Sampling:

  • Blood samples (approximately 100-200 µL) are collected from the cannulated vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA) and centrifuged to separate the plasma.

  • Plasma samples are stored at -80°C until analysis.

Data Analysis:

  • Plasma concentrations of the PROTAC are determined using a validated LC-MS/MS method.

  • Pharmacokinetic parameters (Cmax, Tmax, t½, AUC, clearance, and volume of distribution) are calculated using non-compartmental analysis with software such as WinNonlin.

  • Oral bioavailability is calculated as (AUCp.o. / AUCi.v.) x (Dosei.v. / Dosep.o.) x 100%.

LC-MS/MS Quantification of PROTACs in Plasma

Objective: To accurately quantify the concentration of a PROTAC in plasma samples.

Sample Preparation:

  • Protein precipitation is a common method for extracting the PROTAC from plasma.

  • A known volume of plasma is mixed with a precipitation solvent (e.g., acetonitrile (B52724) or methanol) containing an internal standard (a molecule with similar properties to the analyte).

  • The mixture is vortexed and centrifuged to pellet the precipitated proteins.

  • The supernatant, containing the PROTAC and internal standard, is collected for analysis.

Chromatographic Separation:

  • The extracted sample is injected onto a reverse-phase HPLC column (e.g., a C18 column).

  • A gradient elution is performed using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).

Mass Spectrometric Detection:

  • A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is typically used for detection.

  • Specific precursor-to-product ion transitions for the PROTAC and the internal standard are monitored for sensitive and selective quantification.

  • A calibration curve is generated using standards of known concentrations to determine the concentration of the PROTAC in the unknown samples.

Mandatory Visualization

Signaling Pathway of CRBN-Recruiting PROTACs

PROTAC_Mechanism Mechanism of Action for CRBN-Recruiting PROTACs cluster_0 PROTAC-mediated Ternary Complex Formation cluster_1 Ubiquitination and Degradation PROTAC PROTAC Target_Protein Target_Protein PROTAC->Target_Protein Binds to CRBN_E3_Ligase CRBN_E3_Ligase PROTAC->CRBN_E3_Ligase Recruits Ternary_Complex Target-PROTAC-CRBN Complex Ubiquitin Ubiquitin Polyubiquitination Poly-ubiquitinated Target Protein Ubiquitin->Polyubiquitination Proteasome Proteasome Polyubiquitination->Proteasome Recognition Proteasome->PROTAC Release and Recycle Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Ternary_Complex->Ubiquitin E1/E2 Enzymes

Caption: Mechanism of action for CRBN-recruiting PROTACs.

Experimental Workflow for Pharmacokinetic Analysis

PK_Workflow Experimental Workflow for PROTAC Pharmacokinetic Studies Animal_Dosing Animal Dosing (IV and Oral Administration) Blood_Sampling Serial Blood Sampling (Timed Intervals) Animal_Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Extraction PROTAC Extraction (Protein Precipitation) Plasma_Separation->Sample_Extraction LC_MS_MS_Analysis LC-MS/MS Analysis (Quantification) Sample_Extraction->LC_MS_MS_Analysis Data_Analysis Pharmacokinetic Modeling (Non-compartmental Analysis) LC_MS_MS_Analysis->Data_Analysis PK_Parameters Determination of PK Parameters (Cmax, Tmax, t½, AUC, Bioavailability) Data_Analysis->PK_Parameters PROTAC_Components Logical Relationship of PROTAC Components PROTAC PROTAC Target_Binding_Ligand Target Binding Ligand (Warhead) PROTAC->Target_Binding_Ligand Linker Linker PROTAC->Linker E3_Ligase_Ligand E3 Ligase Ligand (e.g., N-Me-Thalidomide 4-fluoride) PROTAC->E3_Ligase_Ligand Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Protein of Interest (POI) Target_Binding_Ligand->Target_Protein Binds E3_Ubiquitin_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase_Ligand->E3_Ubiquitin_Ligase Recruits Target_Protein->Ternary_Complex E3_Ubiquitin_Ligase->Ternary_Complex Degradation Proteasomal Degradation Ternary_Complex->Degradation Leads to

References

Validating the Therapeutic Window of N-Me-Thalidomide 4-fluoride Based Degraders: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the therapeutic window of Proteolysis-Targeting Chimeras (PROTACs) that utilize N-Me-Thalidomide 4-fluoride as a Cereblon (CRBN) E3 ligase ligand. Due to the limited availability of specific published data on PROTACs using this exact ligand, this guide draws upon comparative data from other thalidomide (B1683933) analogues and CRBN-based degraders to provide a predictive and practical resource for researchers.

The therapeutic window of a PROTAC is critically dependent on its potency, selectivity, and off-target effects. For CRBN-recruiting degraders, a key consideration is the potential for unintended degradation of endogenous "neosubstrates," a known effect of thalidomide and its derivatives.[1][2] This guide outlines the essential experiments for characterizing a novel degrader and compares the properties of CRBN-based degraders to those recruiting other E3 ligases.

Performance Comparison of E3 Ligase Ligands

The choice of E3 ligase ligand is a crucial decision in PROTAC design, influencing factors such as degradation efficiency, tissue distribution, and off-target effects.[3] The majority of PROTACs in development, including several in clinical trials, utilize ligands for either CRBN or the von Hippel-Lindau (VHL) E3 ligase.[4][5]

E3 Ligase Ligand ClassRepresentative LigandsAdvantagesDisadvantages
Cereblon (CRBN) Thalidomide, Lenalidomide, Pomalidomide (B1683931), this compound- Well-established chemistry. - Generally smaller and possess favorable drug-like properties.[6] - High degradation efficiency for many targets.[6] - Ubiquitous expression in various tissues.[3]- Inherent off-target degradation of neosubstrates (e.g., IKZF1, IKZF3, SALL4).[1] - Potential for immunomodulatory and teratogenic effects.[1][7] - Some ligands can have chemical stability issues.[8]
von Hippel-Lindau (VHL) VHL Ligands (e.g., based on the HIF-1α peptide)- High selectivity due to a more buried binding pocket.[3] - Lower risk of inherent off-target neosubstrate degradation compared to CRBN ligands.- Ligands are often larger and may have poorer cell permeability. - Lower expression in some tissues, which might limit efficacy.[3]
Other Ligases (IAP, MDM2) SMAC mimetics (IAPs), Nutlin-based ligands (MDM2)- Offer alternative degradation mechanisms. - May be effective for targets resistant to CRBN/VHL-based degradation.[6]- Fewer well-characterized, high-affinity ligands available. - Potential for complex biological effects due to the roles of these ligases in apoptosis and cell cycle control.[6]

Quantitative Comparison of CRBN Ligand Performance

The specific CRBN ligand and its modifications, such as fluorination, can significantly impact degradation potency and selectivity. While specific data for this compound is not available in the reviewed literature, data from other fluorinated analogues provides insight into potential performance.

Ligand/PROTACTarget ProteinCell LineDC₅₀DₘₐₓKey Findings & Reference
Pomalidomide Aiolos (IKZF3)MM1S8.7 nM>95%High-potency degradation of a known neosubstrate.[9]
4-Fluoro-Lenalidomide Analogue Aiolos (IKZF3)MM1S~1400 nM~83%Fluorination at the 4-position of the phthalimide (B116566) ring significantly reduced degradation potency compared to pomalidomide.[9]
Tetrafluoro-Thalidomide IKZF3, SALL4, etc.MM.1S, HuH6No DegradationN/ATetrafluorination of the phthalimide moiety abolished neosubstrate degradation, suggesting that the anti-angiogenic effects of this compound are independent of this mechanism.
STING Degrader (SP23) STINGTHP-13.2 µMNot SpecifiedA PROTAC using pomalidomide as the CRBN ligand demonstrated moderate degradation of STING.[4]

These data suggest that the position and extent of fluorination on the thalidomide scaffold are critical determinants of a degrader's activity and neosubstrate degradation profile. Researchers working with this compound should anticipate that its performance may differ significantly from non-fluorinated analogues.

Experimental Protocols for Therapeutic Window Validation

Accurate determination of a PROTAC's therapeutic window requires a suite of robust in vitro and cellular assays. The following are detailed protocols for key experiments.

Target Engagement in a Cellular Context: Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify that the PROTAC binds to its intended target protein in cells, which can lead to thermal stabilization of the protein.

Protocol:

  • Cell Culture and Treatment: Culture cells to 80-90% confluency. Harvest and resuspend cells in fresh media. Treat cells with the PROTAC at various concentrations and a vehicle control (e.g., DMSO) for 1-4 hours at 37°C.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by immediate cooling on ice.

  • Cell Lysis and Protein Extraction: Lyse the cells using freeze-thaw cycles or a suitable lysis buffer with protease inhibitors. Centrifuge the lysates at high speed (e.g., 20,000 x g) to separate the soluble protein fraction from the precipitated aggregates.

  • Protein Quantification and Analysis: Quantify the protein concentration in the supernatant. Analyze the amount of the target protein and a loading control in the soluble fraction by Western blotting.

  • Data Analysis: Quantify the band intensities, normalize the target protein signal to the loading control, and plot the percentage of soluble protein against temperature to generate melting curves. A shift in the melting curve indicates target engagement.

Assessment of Protein Degradation: Western Blotting

This is the most common method to directly measure the reduction in the level of the target protein.

Protocol:

  • Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat cells with a dose-response of the PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours).

  • Cell Lysis: Wash cells with PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane. Block the membrane and probe with primary antibodies specific for the target protein and a loading control (e.g., GAPDH, β-actin).

  • Detection: Incubate with a secondary antibody conjugated to HRP or a fluorescent dye and visualize the bands.

  • Data Analysis: Perform densitometry on the bands to quantify the protein levels. Normalize the target protein signal to the loading control. Calculate DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values.

Global Selectivity Profiling: Quantitative Proteomics

Mass spectrometry-based proteomics provides an unbiased view of the PROTAC's selectivity across the entire proteome, identifying both on-target degradation and off-target effects, including neosubstrate degradation.

Protocol:

  • Cell Culture and Treatment: Culture cells and treat with the PROTAC at a concentration that gives significant target degradation (e.g., 5x DC₅₀) and a vehicle control.

  • Cell Lysis and Protein Digestion: Lyse the cells, quantify the total protein, and digest the proteins into peptides using trypsin.

  • Peptide Labeling: Label the peptides from different treatment conditions with isobaric tags (e.g., TMT) for multiplexed analysis.

  • LC-MS/MS Analysis: Combine the labeled peptide samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify proteins across all samples. Determine proteins that are significantly downregulated in the PROTAC-treated samples compared to the control. Cross-reference downregulated proteins with known neosubstrate databases.

Cell Viability and Proliferation Assay

These assays determine the cytotoxic or anti-proliferative effects of the PROTAC, which is essential for defining the therapeutic index.

Protocol:

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density.

  • Compound Treatment: Treat cells with a serial dilution of the PROTAC. Include a vehicle control and a positive control for cytotoxicity.

  • Incubation: Incubate the cells for a period relevant to the intended therapeutic application (e.g., 72 hours).

  • Viability Measurement: Measure cell viability using a reagent such as resazurin (B115843) (e.g., CellTiter-Blue) or by measuring ATP content (e.g., CellTiter-Glo).

  • Data Analysis: Normalize the data to the vehicle control and plot the percentage of viable cells against the PROTAC concentration. Calculate the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition).

Mandatory Visualizations

Signaling Pathway of CRBN-Mediated Protein Degradation

CRBN_Pathway cluster_0 Cellular Environment PROTAC N-Me-Thalidomide 4-fluoride PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex CRBN CRBN E3_Complex CRL4-CRBN E3 Ligase Complex DDB1 DDB1 CUL4 CUL4 RBX1 RBX1 E3_Complex->Ternary_Complex Recruitment Poly_Ub Poly-ubiquitinated POI Ternary_Complex->Poly_Ub Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation Workflow cluster_Primary_Assays Primary Assays cluster_Secondary_Assays Mechanism & Selectivity cluster_Validation Therapeutic Window Assessment Degradation Protein Degradation (Western Blot, DC₅₀) Engagement Target Engagement (CETSA) Degradation->Engagement Proteomics Global Proteomics (Off-Target/Neosubstrate ID) Degradation->Proteomics Viability Cell Viability (GI₅₀) Validation Validate Therapeutic Window Viability->Validation Ternary Ternary Complex (Co-IP) Engagement->Ternary Proteomics->Validation Ternary->Validation start Design & Synthesize N-Me-Thalidomide 4-fluoride PROTAC start->Degradation start->Viability

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for N-Me-Thalidomide 4-fluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This guide provides essential safety and logistical information for the proper disposal of N-Me-Thalidomide 4-fluoride, a crucial component in contemporary drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). Given the known hazardous properties of thalidomide (B1683933) and its analogs, strict adherence to these procedures is paramount to ensure the safety of researchers and the protection of the environment.

Due to the inherent risks associated with thalidomide derivatives, all waste containing this compound must be treated as hazardous waste.[1][2] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.[1][2]

Immediate Safety and Handling Protocols

Before handling this compound, a thorough review of the Safety Data Sheet (SDS) is mandatory. The following personal protective equipment (PPE) must be worn at all times:

  • Eye Protection: Chemical safety goggles are required.

  • Hand Protection: Chemical-resistant gloves are essential.

  • Body Protection: A laboratory coat must be worn to protect from spills.

All handling of this compound should be performed within a certified chemical fume hood to minimize the risk of inhalation.

Waste Characterization and Segregation

Proper segregation of waste is the first step in compliant disposal. Waste streams containing this compound must be kept separate from other laboratory waste unless explicitly approved by your institution's EHS office.[1][2]

Table 1: Waste Stream Classification and Handling

Waste TypeDescriptionContainer RequirementsDisposal Protocol
Solid Waste Unused or expired this compound powder, contaminated personal protective equipment (gloves, etc.), and labware (e.g., weigh boats, pipette tips).A designated, sealable, and clearly labeled hazardous waste container.Collect in the designated container. Do not mix with non-hazardous waste. Arrange for pickup by the institutional EHS department.
Liquid Waste Solutions containing this compound.A designated, sealable, and clearly labeled hazardous liquid waste container compatible with the solvents used.Collect all liquid waste in the designated container. Do not dispose of down the drain. Arrange for pickup by the institutional EHS department.
Sharps Waste Needles, syringes, or other contaminated sharp objects.A designated, puncture-resistant sharps container for hazardous chemical waste.Place directly into the sharps container immediately after use. Do not recap needles. Arrange for pickup by the institutional EHS department.

Step-by-Step Disposal Procedures

  • Waste Collection: At the point of generation, immediately place any solid or liquid waste containing this compound into the appropriately labeled hazardous waste container.

  • Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., toxic).

  • Storage: Store sealed hazardous waste containers in a designated and secure satellite accumulation area away from incompatible materials.[2]

  • Decontamination: Decontaminate surfaces and non-disposable equipment that have come into contact with this compound by scrubbing with alcohol.[3] Dispose of the cleaning materials as solid hazardous waste.

  • Disposal Request: Once a waste container is full or ready for disposal, contact your institution's EHS department to schedule a pickup.

Emergency Procedures: Spills

In the event of a spill, the following steps should be taken immediately:

  • Evacuate: Non-essential personnel should leave the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an absorbent material, such as diatomite or universal binders, to contain the spill.[2][3]

  • Clean: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste.[2]

  • Decontaminate: Clean the spill area with an appropriate solvent, such as alcohol.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Response start This compound Used in Experiment waste_generated Waste Generated (Solid, Liquid, Sharps) start->waste_generated solid_waste Solid Waste Container (Labeled Hazardous) waste_generated->solid_waste Solid liquid_waste Liquid Waste Container (Labeled Hazardous) waste_generated->liquid_waste Liquid sharps_waste Sharps Container (Labeled Hazardous) waste_generated->sharps_waste Sharps storage Secure Satellite Accumulation Area solid_waste->storage liquid_waste->storage sharps_waste->storage ehs_pickup EHS Department Pickup storage->ehs_pickup spill Spill Occurs evacuate Evacuate & Ventilate spill->evacuate contain Contain Spill evacuate->contain collect Collect Contaminated Material contain->collect decontaminate Decontaminate Area collect->decontaminate spill_waste Dispose of as Hazardous Waste decontaminate->spill_waste

Caption: Workflow for the safe disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Me-Thalidomide 4-fluoride
Reactant of Route 2
Reactant of Route 2
N-Me-Thalidomide 4-fluoride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.